Vomifoliol, (+)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQMCAKZRXOZLB-KOIHBYQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009964 | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23526-45-6, 50763-73-0 | |
| Record name | (+)-Vomifoliol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vomifoliol, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one, (4S,3R)-(E)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Vomifoliol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601009964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOMIFOLIOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P86438KC5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-HYDROXY-4-(3-HYDROXY-1-BUTENYL)-3,5,5-TRIMETHYL-2-CYCLOHEXEN-1-ONE, (4S,3R)-(E)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7QV234K84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Isolation of (+)-Vomifoliol in the Plant Kingdom: A Technical Guide
Abstract
(+)-Vomifoliol, a C13-norisoprenoid of the megastigmane class, is a widely distributed secondary metabolite in the plant kingdom, recognized for its diverse and significant biological activities. This technical guide provides an in-depth overview of the natural sources of (+)-Vomifoliol, its biosynthetic origins from carotenoid precursors, and detailed methodologies for its extraction, isolation, and characterization from plant matrices. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, phytochemistry, and pharmacology. It aims to serve as a comprehensive resource, consolidating current knowledge and providing practical, field-proven protocols to facilitate further research and application of this promising bioactive compound.
Introduction: The Significance of (+)-Vomifoliol
(+)-Vomifoliol, structurally related to the phytohormone abscisic acid (ABA), is a fascinating molecule that has garnered increasing attention for its broad spectrum of biological activities. These include anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties, making it a compound of considerable interest for the development of new therapeutic agents.[1][2] First isolated from the roots of Rauwolfia vomitoria, its presence has since been documented across a diverse range of plant families, from tropical mangroves to temperate shrubs.[3][4] Understanding its natural distribution and the pathways governing its synthesis in plants is fundamental to unlocking its full therapeutic potential. This guide provides a detailed exploration of these aspects, grounded in established scientific literature and methodologies.
Natural Plant Sources of (+)-Vomifoliol
(+)-Vomifoliol has been identified in numerous plant species, often accumulating in the leaves, roots, and stems. Its widespread occurrence suggests a conserved and functionally important role in plant physiology, potentially related to defense or stress response mechanisms. Below is a summary of notable plant species reported to contain (+)-Vomifoliol.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Antidesma ghaesembilla | Phyllanthaceae | Leaves | [5][6][7] |
| Tarenna obtusifolia | Rubiaceae | Leaves | [8] |
| Psychotria gitingensis | Rubiaceae | Leaves | [9] |
| Villaria odorata | Rubiaceae | Leaves | [9] |
| Gaultheria procumbens | Ericaceae | Leaves, Stems, Fruits | [2][10] |
| Ceriops tagal | Rhizophoraceae | Roots, Stems | [3][11] |
| Diospyros kaki | Ebenaceae | Leaves | [12] |
| Otanthus maritimus | Asteraceae | Not specified | [13] |
| Euchresta formosana | Fabaceae | Not specified | [13] |
| Cannabis sativa | Cannabaceae | Not specified | [3] |
| Vitis vinifera | Vitaceae | Not specified | [2] |
| Laurus nobilis | Lauraceae | Leaves | [14][15] |
Quantitative Insights: Quantitative analysis of (+)-Vomifoliol content in plant tissues is crucial for identifying high-yielding sources for extraction. While comprehensive quantitative data across all species is not readily available, a study on Gaultheria procumbens revealed that the leaves are the richest source of (+)-Vomifoliol, with a concentration of 0.36 mg/g of dry weight.[2][10] Another study reported concentrations of up to 2.1 mg/g dry weight in stressed specimens of the mangrove plant Ceriops tagal, suggesting that environmental stressors may influence its biosynthesis and accumulation.[3]
Biosynthesis of (+)-Vomifoliol in Plants
(+)-Vomifoliol belongs to the C13-norisoprenoid class of compounds, which are derived from the oxidative degradation of C40 carotenoids.[5][6] This biosynthetic pathway is a key process in plants, generating a variety of signaling molecules and aromatic compounds. The formation of (+)-Vomifoliol is intricately linked to the biosynthesis of abscisic acid (ABA), sharing common precursors and enzymatic steps.
The biosynthesis is initiated in the plastids where carotenoids such as lutein and neoxanthin serve as the primary substrates. The key enzymatic step involves the oxidative cleavage of these carotenoids by a class of non-heme iron enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[6][10][16]
The proposed biosynthetic pathway leading to (+)-Vomifoliol can be summarized as follows:
-
Carotenoid Precursors: The pathway begins with C40 carotenoids like zeaxanthin, which is converted to violaxanthin and then to neoxanthin.[1]
-
Oxidative Cleavage: The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) , a member of the CCD family, catalyzes the oxidative cleavage of 9-cis-neoxanthin or 9-cis-violaxanthin. This is a rate-limiting step in the pathway.[1][16]
-
Formation of Xanthoxin: The cleavage reaction yields a C15 intermediate, xanthoxin, which is a key precursor for both ABA and other C13-norisoprenoids.[1][12]
-
Conversion to (+)-Vomifoliol: While the precise enzymatic steps from xanthoxin to (+)-Vomifoliol are not fully elucidated, it is understood that further enzymatic modifications, including oxidation and reduction reactions, lead to the formation of the characteristic megastigmane skeleton of (+)-Vomifoliol.
Caption: Proposed biosynthetic pathway of (+)-Vomifoliol from carotenoid precursors.
Extraction and Isolation Protocols
The isolation of (+)-Vomifoliol from plant material generally involves a multi-step process of solvent extraction followed by chromatographic purification. The choice of solvents and chromatographic techniques is critical for achieving high purity and yield.
General Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and isolation of (+)-Vomifoliol from plant sources.
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- 1. Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance | MDPI [mdpi.com]
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An In-Depth Technical Guide to the Biosynthesis of (+)-Vomifoliol
Abstract
(+)-Vomifoliol, a C13 apocarotenoid of the megastigmane class, is a widely distributed natural product in the plant kingdom, playing significant roles in plant signaling and defense. As a molecule of interest for the flavor, fragrance, and pharmaceutical industries, understanding its biosynthetic origins is paramount for potential biotechnological production. This technical guide provides a comprehensive overview of the current scientific understanding of the (+)-vomifoliol biosynthetic pathway. We will delve into the enzymatic cascade, starting from carotenoid precursors, elucidate the key intermediates, and discuss the stereochemical intricacies that lead to the formation of the biologically active (+)-(6S,9R)-vomifoliol. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important natural product's genesis.
Introduction: The Significance of (+)-Vomifoliol
(+)-Vomifoliol, also known as blumenol A, is a C13 norisoprenoid derived from the oxidative degradation of carotenoids[1]. These compounds are not merely byproducts of carotenoid breakdown but are increasingly recognized for their diverse biological activities. (+)-Vomifoliol has been shown to be involved in plant responses to abiotic stress and possesses allelopathic properties. Beyond its role in plants, it has garnered attention for its potential pharmacological applications, including anti-inflammatory, antioxidant, and immunosuppressive activities.
The biosynthesis of (+)-vomifoliol is intricately linked to the metabolic pathway of the phytohormone abscisic acid (ABA), a key regulator of plant growth, development, and stress responses. Understanding this connection is crucial for elucidating the complete biosynthetic route to (+)-vomifoliol and for developing strategies for its sustainable production.
The Core Biosynthetic Pathway: From Carotenoids to a C13 Skeleton
The biosynthesis of (+)-vomifoliol begins with the oxidative cleavage of C40 carotenoids, a process catalyzed by a specific class of enzymes. The pathway can be broadly divided into two major stages: the formation of the C15 precursor, xanthoxin, and its subsequent conversion and modification to the C13 vomifoliol structure.
The Initial Cleavage: Formation of the C15 Apocarotenoid Precursor
The journey to (+)-vomifoliol commences in the plastids, where carotenoids are synthesized and stored. The key enzymatic step is the cleavage of a 9-cis-epoxycarotenoid precursor, such as 9-cis-violaxanthin or 9'-cis-neoxanthin. This reaction is the rate-limiting step in the biosynthesis of abscisic acid and, by extension, a critical control point for the production of its derivatives, including vomifoliol[2][3].
The enzyme responsible for this pivotal cleavage is 9-cis-epoxycarotenoid dioxygenase (NCED) , a member of the carotenoid cleavage dioxygenase (CCD) family[2][4]. NCEDs are non-heme iron-containing enzymes that catalyze the oxidative cleavage of the C11-C12 double bond of 9-cis-epoxycarotenoids. This reaction yields two products: a C15 aldehyde, xanthoxin , and a C25 apocarotenoid byproduct[2].
The Path to Abscisic Acid: A Shared Route
Xanthoxin, the C15 product of the NCED-catalyzed reaction, is the central precursor for both abscisic acid and, subsequently, (+)-vomifoliol. Following its synthesis in the plastid, xanthoxin is exported to the cytoplasm for further enzymatic modifications.
The conversion of xanthoxin to abscisic acid proceeds through a two-step oxidation process:
-
Conversion to Abscisic Aldehyde: Xanthoxin is first converted to abscisic aldehyde . This reaction is catalyzed by a short-chain dehydrogenase/reductase (SDR) known as ABA2 [5][6][7]. This enzyme specifically oxidizes the hydroxyl group at C-4' of xanthoxin to an aldehyde.
-
Oxidation to Abscisic Acid: The final step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid . This is carried out by an aldehyde oxidase (AAO) , which requires a molybdenum cofactor for its activity[4][5].
The Divergence to (+)-Vomifoliol: An ABA Catabolic Branch
While the precise enzymatic steps leading from an ABA-related precursor to (+)-vomifoliol are still under active investigation, it is widely accepted that vomifoliol is a product of ABA catabolism[8]. The conversion likely involves a series of reduction and potentially other modification reactions.
One proposed intermediate in this pathway is dehydrovomifoliol . Evidence from bacterial metabolism of abscisic acid suggests the formation of dehydrovomifoliol[1][3]. An enzyme classified as vomifoliol dehydrogenase (EC 1.1.1.221) has been identified, which catalyzes the NAD+-dependent oxidation of vomifoliol to dehydrovomifoliol[8]. This suggests that the reverse reaction, the reduction of dehydrovomifoliol, could be a key step in the formation of vomifoliol.
The exact precursor that is shunted from the ABA pool to the vomifoliol branch is not definitively established. It could be ABA itself, abscisic aldehyde, or another ABA catabolite. The involvement of specific reductases or dehydrogenases in the final steps is strongly implicated, but their biochemical characterization in plants is an area requiring further research.
Stereochemical Considerations: The Formation of the (+)-(6S,9R) Isomer
Vomifoliol possesses two chiral centers at the C-6 and C-9 positions, allowing for the existence of four possible stereoisomers. The naturally occurring and biologically active form is typically (+)-(6S,9R)-vomifoliol[1]. The stereospecificity of the biosynthetic pathway is a critical aspect that determines the final product's activity.
The stereochemistry at C-6 is likely established early in the pathway, during the cyclization of the carotenoid precursor. However, the stereochemistry at the C-9 hydroxyl group is introduced during the later stages of the pathway. The enzymatic reduction of a ketone precursor, such as dehydrovomifoliol, would be the key step in establishing the (9R)-configuration. The specific reductase(s) involved in this step must exhibit a high degree of stereoselectivity to produce the (+)-(6S,9R) isomer predominantly. The characterization of these stereospecific enzymes is a key area for future research.
Experimental Methodologies for Pathway Elucidation
The elucidation of the (+)-vomifoliol biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. For researchers aiming to contribute to this field, the following experimental approaches are fundamental:
Isotope Labeling Studies
Feeding experiments using stable isotope-labeled precursors (e.g., 13C or 2H) are invaluable for tracing the metabolic flow through the pathway. By analyzing the incorporation of the label into intermediates and the final product using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, direct precursor-product relationships can be established.
Table 1: Key Isotope Labeling Experiments
| Labeled Precursor | Analytical Technique | Objective |
| 13C-labeled carotenoids | LC-MS/MS, NMR | To confirm carotenoids as the primary source of the vomifoliol backbone. |
| 2H- or 18O-labeled water | GC-MS, LC-MS | To investigate the mechanism of oxygen incorporation during cleavage and hydroxylation steps. |
| 13C- or 2H-labeled ABA | LC-MS/MS | To directly test the conversion of ABA to vomifoliol. |
In Vitro Enzyme Assays and Reconstitution
The functional characterization of the enzymes involved in the pathway requires their isolation and study in a controlled in vitro environment. This typically involves:
Step-by-Step Protocol for In Vitro Enzyme Assay:
-
Gene Cloning and Heterologous Expression: The candidate gene (e.g., for a putative reductase) is cloned into an expression vector and expressed in a suitable host system, such as E. coli or yeast.
-
Protein Purification: The recombinant protein is purified using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
-
Enzyme Assay: The purified enzyme is incubated with the putative substrate (e.g., dehydrovomifoliol) and necessary cofactors (e.g., NADPH).
-
Product Analysis: The reaction products are analyzed by methods such as HPLC, GC-MS, or LC-MS/MS to confirm the conversion and identify the product.
-
Kinetic Characterization: Determination of kinetic parameters (Km, Vmax, kcat) provides insights into the enzyme's efficiency and substrate specificity.
Genetic Approaches
The use of genetic mutants, particularly in model organisms like Arabidopsis thaliana, has been instrumental in identifying genes involved in the ABA biosynthetic pathway. Similar approaches can be applied to uncover the genes responsible for the final steps in vomifoliol synthesis. This can involve screening for mutants with altered vomifoliol levels and then identifying the corresponding mutated gene.
Future Perspectives and Unanswered Questions
While significant progress has been made in understanding the biosynthesis of (+)-vomifoliol, several key questions remain:
-
What is the direct precursor for the conversion to the C13 vomifoliol skeleton? Is it abscisic acid, abscisic aldehyde, or another ABA catabolite?
-
What are the specific enzymes that catalyze the final steps of (+)-vomifoliol biosynthesis in plants? The biochemical and genetic characterization of the putative reductases and other modifying enzymes is a critical next step.
-
How is the stereochemistry at the C-6 and C-9 positions precisely controlled? Identifying the stereospecific enzymes involved will be crucial for any future synthetic biology efforts.
-
How is the vomifoliol biosynthetic pathway regulated? Understanding the transcriptional and post-translational regulation of the key enzymes will provide a more complete picture of how its production is controlled in response to developmental and environmental cues.
Answering these questions will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of (+)-vomifoliol for various industrial applications.
References
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Schwartz, S. H., Tan, B. C., Gage, D. A., Zeevaart, J. A., & McCarty, D. R. (1997). Specific oxidative cleavage of carotenoids by VP14 of maize. Science, 276(5320), 1872-1874. Available from: [Link]
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Belimov, A. A., Dodd, I. C., Safronova, V. I., Dumova, V. A., Shaposhnikov, A. I., Ladatko, A. G., & Davies, W. J. (2014). Abscisic acid metabolizing rhizobacteria decrease ABA concentrations in planta and alter plant growth. Plant Physiology and Biochemistry, 74, 84-91. Available from: [Link]
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Hasegawa, S., Poling, S. M., Maier, V. P., & Bennett, R. D. (1984). Metabolism of abscisic-acid–bacterial conversion to dehydrovomifoliol and vomifoliol dehydrogenase-activity. Phytochemistry, 23(12), 2769-2771. Available from: [Link]
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Sindhu, R. K., Kumar, A., & Arora, S. (2016). Abscisic acid and its role in plant signaling. Abiotic and Biotic Stress in Plants-Recent Advances and Future Perspectives. InTech. Available from: [Link]
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Smoleń, S., & Sady, W. (2012). The role of abscisic acid in the regulation of the content of selected compounds in plants. Folia Horticulturae, 24(1), 15-21. Available from: [Link]
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KROCHKO, J. E., ABRAMS, G. D., LOEWEN, M. K., ABRAMS, S. R., & CUTLER, A. J. (1998). (+)-Abscisic acid 8'-hydroxylase is a cytochrome P450 monooxygenase. Plant Physiology, 118(3), 849-860. Available from: [Link]
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Saito, S., Hirai, N., Matsumoto, C., Ohigashi, H., Ohta, D., Sakata, K., & Mizutani, M. (2004). Arabidopsis CYP707As encode (+)-abscisic acid 8′-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid. Plant physiology, 134(4), 1439-1449. Available from: [Link]
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Umezawa, T., Okamoto, M., Kushiro, T., Nambara, E., Oono, Y., Seki, M., ... & Shinozaki, K. (2006). CYP707A3, a major ABA 8′-hydroxylase involved in dehydration and rehydration response in Arabidopsis thaliana. The Plant Journal, 46(2), 171-182. Available from: [Link]
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Kushiro, T., Okamoto, M., Nakabayashi, K., Yamagishi, K., Kitamura, S., Asami, T., ... & Nambara, E. (2004). The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism. The EMBO journal, 23(7), 1647-1656. Available from: [Link]
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Vomifoliol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Vomifoliol, a naturally occurring C13-norisoprenoid, has garnered significant interest within the scientific community due to its diverse biological activities. As a derivative of carotenoid degradation, its presence is widespread in the plant kingdom. A thorough understanding of its chemical architecture, particularly its stereochemical nuances, is paramount for any investigation into its synthesis, biological function, and potential therapeutic applications. This technical guide provides a detailed exploration of the chemical structure and absolute stereochemistry of (+)-vomifoliol, supported by spectroscopic data and established methodologies for its isolation and synthesis.
Unveiling the Chemical Framework of (+)-Vomifoliol
(+)-Vomifoliol is a sesquiterpenoid belonging to the megastigmane class of norisoprenoids.[1] Its systematic IUPAC name is (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one .[2] The molecule possesses the chemical formula C₁₃H₂₀O₃ , corresponding to a molecular weight of 224.30 g/mol .[2]
The foundational structure of (+)-vomifoliol is a cyclohexenone ring bearing a methyl substituent at the 3-position and geminal methyl groups at the 5-position. The ring is further functionalized with a ketone at C-1 and a double bond between C-2 and C-3. Crucially, a tertiary hydroxyl group is located at C-4, which is also the point of attachment for a four-carbon side chain. This butenyl side chain contains a trans (E) double bond and a secondary hydroxyl group at the C-3' position.

Figure 1. The 2D chemical structure of (+)-vomifoliol.
The Critical Dimension: Stereochemistry of (+)-Vomifoliol
The biological activity of chiral molecules is intrinsically linked to their three-dimensional structure. (+)-Vomifoliol is no exception, possessing two stereogenic centers and a point of geometric isomerism that define its unique spatial arrangement.
Absolute Configuration: The (4S, 3'R) Arrangement
The absolute configuration of the naturally occurring enantiomer, (+)-vomifoliol, has been unequivocally established as (4S, 3'R) . An alternative and commonly used numbering system, which prioritizes the cyclohexenone ring, designates this configuration as (6S, 9R) .[3] This precise stereochemistry is the cornerstone of its interaction with biological systems.
The elucidation of this absolute configuration has been a result of rigorous scientific investigation, primarily through two authoritative approaches:
-
Stereoselective Synthesis: The unambiguous synthesis of (+)-vomifoliol from chiral precursors of known absolute configuration provides a direct and irrefutable confirmation of its stereochemistry.[4]
-
Circular Dichroism (CD) Spectroscopy: This chiroptical technique measures the differential absorption of left- and right-circularly polarized light. The experimental CD spectrum of natural (+)-vomifoliol exhibits a characteristic positive Cotton effect, which is in agreement with the theoretically calculated spectrum for the (6S, 9R) enantiomer.[5][6] This correspondence between experimental and theoretical data provides powerful evidence for the assigned absolute configuration.[1][7]

Figure 2. A 3D representation of (+)-vomifoliol, illustrating the (4S, 3'R) absolute configuration. The dashed bonds indicate substituents pointing away from the viewer, while the wedged bonds indicate substituents pointing towards the viewer.
Geometric Isomerism: The E-Configuration of the Double Bond
The geometry of the double bond within the butenyl side chain is exclusively in the E-configuration . This has been consistently verified by ¹H NMR spectroscopy. The magnitude of the coupling constant (J-value) between the two vinylic protons is characteristically large (typically >15 Hz), which is indicative of a trans relationship between them.
Pathways to Purity: Isolation and Synthesis
The acquisition of pure (+)-vomifoliol is a prerequisite for its study and application. This can be achieved through isolation from natural sources or by chemical synthesis.
Extraction from Nature: A Protocol for Isolation
(+)-Vomifoliol is a constituent of numerous plants. The following is a validated protocol for its isolation from the leaves of Antidesma ghaesembilla.
Experimental Protocol: Isolation of (+)-Vomifoliol
-
Extraction: Powdered, dried leaves of Antidesma ghaesembilla (650 g) are macerated in ethanol (3.5 L) at room temperature for 7 days with occasional agitation. The mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield the crude ethanol extract.
-
Solvent Partitioning (Kupchan Method): The crude extract is subjected to a modified Kupchan partitioning procedure. This involves sequential partitioning against solvents of increasing polarity, typically petroleum ether, carbon tetrachloride, and chloroform. (+)-Vomifoliol is enriched in the chloroform-soluble fraction.
-
Chromatographic Purification:
-
Vacuum Liquid Chromatography (VLC): The chloroform fraction is subjected to VLC on silica gel, eluting with a solvent system such as toluene-ethyl acetate (e.g., 70:30 v/v).
-
Gel Permeation Chromatography: Further purification of the VLC fractions is achieved using gel permeation chromatography on Sephadex LH-20.
-
Preparative Thin Layer Chromatography (TLC): Final purification to obtain pure (+)-vomifoliol is performed using preparative TLC on silica gel plates.
-
Caption: A workflow diagram illustrating the key stages in the isolation of (+)-vomifoliol from a natural source.
Laboratory Construction: A Stereoselective Synthetic Approach
The chemical synthesis of (+)-vomifoliol, particularly with the correct stereochemistry, is a sophisticated endeavor. The following outlines a general and effective strategy.
Experimental Protocol: A General Strategy for the Asymmetric Synthesis of (+)-Vomifoliol
-
Asymmetric Transfer Hydrogenation: The synthesis commences with an α,β-acetylenic ketone. Asymmetric transfer hydrogenation of this precursor, utilizing a chiral ruthenium catalyst, stereoselectively produces a chiral α-acetylenic alcohol. This step is pivotal as it establishes the (R)-configuration at the C-3' position of the future side chain.[4]
-
Reduction to the Allylic Alcohol: The resulting chiral α-acetylenic alcohol is then reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding chiral allylic alcohol, which will form the butenyl side chain.
-
Coupling and Cyclization: The chiral side chain is then coupled with a suitable precursor to construct the cyclohexenone ring.
-
Introduction of the Second Stereocenter: The hydroxyl group at the C-4 position is introduced stereoselectively. This can be achieved through various methods, such as a Sharpless asymmetric epoxidation followed by a regioselective and stereoselective opening of the epoxide.
-
Final Functional Group Manipulations: Any necessary adjustments to functional groups are performed to complete the synthesis of (+)-vomifoliol.
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An In-Depth Technical Guide to (+)-Vomifoliol: Properties, Analysis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction to (+)-Vomifoliol
(+)-Vomifoliol, also known as (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one, is a naturally occurring apocarotenoid.[1][2] Apocarotenoids are organic compounds derived from the enzymatic or oxidative cleavage of carotenoids. (+)-Vomifoliol is a C13-norisoprenoid, a class of compounds known for their significant roles in plant physiology and their diverse biological activities in other organisms.[1] This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and key biological functions of (+)-Vomifoliol, tailored for professionals in research and drug development.
Part 1: Physicochemical Properties
A thorough understanding of the physicochemical properties of (+)-Vomifoliol is fundamental for its isolation, characterization, and application in various scientific disciplines.
Structural and General Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₂₀O₃ | [3] |
| Molecular Weight | 224.30 g/mol | [3] |
| IUPAC Name | (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one | [3] |
| CAS Registry Number | 23526-45-6 | [3] |
| Appearance | White crystalline powder (estimated) | [4] |
Physical Properties
| Property | Value | Source(s) |
| Melting Point | 105-108 °C | [2] |
| Boiling Point | 362.00 to 363.00 °C (estimated at 760.00 mm Hg) | [4] |
| Solubility | Slightly soluble in water. Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4] |
| Specific Rotation [α]D | Varies with solvent and conditions. | [5] |
Part 2: Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the unambiguous identification and structural confirmation of (+)-Vomifoliol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR): The ¹H-NMR spectrum of (+)-Vomifoliol exhibits characteristic signals corresponding to its unique structural features. Key chemical shifts and coupling constants are instrumental in assigning the protons within the molecule.[4]
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides detailed information about the carbon skeleton of (+)-Vomifoliol.[3]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of (+)-Vomifoliol, aiding in its identification.[5]
Infrared (IR) Spectroscopy
The IR spectrum of (+)-Vomifoliol reveals the presence of key functional groups through their characteristic vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of (+)-Vomifoliol in a suitable solvent like methanol or ethanol shows absorption maxima characteristic of its conjugated system.
Part 3: Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and quantification of (+)-Vomifoliol, essential for researchers working with this compound.
Isolation and Purification from Plant Material
(+)-Vomifoliol can be isolated from various plant sources. The following protocol is a general guideline based on established methods.[4]
Step 1: Extraction
-
Air-dry and powder the plant material (e.g., leaves).
-
Perform exhaustive extraction with a suitable solvent, such as methanol or ethanol, at room temperature.
-
Concentrate the crude extract under reduced pressure.
Step 2: Liquid-Liquid Partitioning
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).
-
Monitor the fractions for the presence of (+)-Vomifoliol using Thin Layer Chromatography (TLC).
Step 3: Chromatographic Purification
-
Subject the (+)-Vomifoliol-rich fraction (typically the chloroform or ethyl acetate fraction) to column chromatography on silica gel.
-
Elute with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the compounds.
-
Further purify the fractions containing (+)-Vomifoliol using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of (+)-Vomifoliol in various matrices.
Step 1: Sample Preparation
-
Extract the sample with a suitable solvent (e.g., chloroform).
-
Derivatize the extract to improve the volatility and thermal stability of (+)-Vomifoliol. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Step 2: GC-MS Analysis
-
Inject the derivatized sample into a GC-MS system equipped with an appropriate capillary column.
-
Use a suitable temperature program to achieve optimal separation.
-
Set the mass spectrometer to scan a specific mass range or to monitor characteristic ions of the derivatized (+)-Vomifoliol for selective detection and quantification.
Part 4: Chemical Reactivity and Stability
Information on the chemical reactivity and stability of (+)-Vomifoliol is crucial for its handling, storage, and formulation.
-
Stability: (+)-Vomifoliol is generally stable under standard laboratory conditions. However, as with many natural products, prolonged exposure to light, heat, and extreme pH conditions should be avoided to prevent degradation.
-
Reactivity: The presence of hydroxyl groups and a ketone functionality makes (+)-Vomifoliol susceptible to various chemical reactions, including oxidation, reduction, and esterification.
Part 5: Chemical Synthesis
The chemical synthesis of (+)-Vomifoliol and its stereoisomers has been achieved, providing a means to obtain this compound in a controlled manner for research purposes.[1] The synthesis often involves multiple steps and utilizes chiral catalysts to achieve the desired stereochemistry.
Part 6: Biological Activities and Mechanisms of Action
(+)-Vomifoliol exhibits a range of interesting biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.
Anti-inflammatory Activity
(+)-Vomifoliol has been shown to possess significant anti-inflammatory effects.[6][7] A key mechanism underlying this activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by (+)-Vomifoliol.
By inhibiting the IKK complex, (+)-Vomifoliol prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[3]
Antioxidant Activity
(+)-Vomifoliol demonstrates notable antioxidant properties by scavenging free radicals.[7] Its antioxidant mechanism is believed to involve hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which are common for phenolic and other hydroxyl-containing compounds.[8][9][10] The presence of hydroxyl groups in its structure allows it to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress.
Conclusion
(+)-Vomifoliol is a fascinating natural product with a well-defined chemical structure and a spectrum of biological activities that are of significant interest to the scientific community. Its anti-inflammatory and antioxidant properties, mediated in part through the inhibition of the NF-κB pathway, make it a promising candidate for further investigation in the context of drug discovery and development. This technical guide provides a solid foundation for researchers to understand and work with this intriguing molecule.
References
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MDPI. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Retrieved from [Link]
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PubMed. (2025). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activities and Pharmacological Effects of (+)-Vomifoliol
Abstract
(+)-Vomifoliol, a naturally occurring apocarotenoid, has emerged as a molecule of significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of (+)-Vomifoliol's pharmacological effects, with a particular focus on its anti-inflammatory, anticancer, antimicrobial, anti-diabetic, and neuroprotective properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its mechanisms of action, quantitative data from preclinical studies, and explicit experimental protocols for its investigation. The information presented herein is synthesized from peer-reviewed scientific literature, aiming to provide an authoritative and practical resource to facilitate further research and development of (+)-Vomifoliol as a potential therapeutic agent.
Introduction and Physicochemical Properties
(+)-Vomifoliol, also known as (6S,9R)-6-hydroxy-3-oxo-α-ionol or blumenol A, is a C13-norisoprenoid derived from the oxidative degradation of carotenoids. It is widely distributed in the plant kingdom and has been isolated from various sources, including the leaves of Gaultheria procumbens and Antidesma ghaesembilla.[1]
-
Chemical Formula: C₁₃H₂₀O₃
-
Molecular Weight: 224.30 g/mol
-
IUPAC Name: (4S)-4-hydroxy-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one[2]
-
CAS Number: 23526-45-6[3]
Pharmacological Activities
(+)-Vomifoliol exhibits a broad spectrum of pharmacological activities, making it a promising candidate for further investigation in various therapeutic areas.
Anti-inflammatory and Immunomodulatory Effects
(+)-Vomifoliol has demonstrated significant anti-inflammatory properties in various in vitro and ex vivo models.[4][5] It effectively reduces the production of pro-inflammatory cytokines while promoting the release of anti-inflammatory mediators.
Mechanism of Action: The anti-inflammatory effects of (+)-Vomifoliol are, in part, mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[6] Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. (+)-Vomifoliol has been shown to downregulate the expression of NF-κB1 and NF-κB2 genes. Similarly, it can attenuate the phosphorylation of STAT3, a critical regulator of inflammatory responses.[7]
Signaling Pathway of (+)-Vomifoliol's Anti-inflammatory Action
Caption: Workflow for evaluating the anticancer effects of (+)-Vomifoliol.
Antimicrobial Activity
(+)-Vomifoliol has shown promising activity against a range of pathogenic bacteria and fungi. [8][9] Quantitative Data on Antimicrobial Activity:
| Microorganism | Type | MIC (µg/mL) | Reference |
| Klebsiella oxytoca | Bacterium | - (Moderately active) | |
| Escherichia coli | Bacterium | - | [9] |
| Staphylococcus aureus | Bacterium | - | [9] |
| Candida albicans | Fungus | - | [9] |
Mechanism of Action: The precise antimicrobial mechanism of (+)-Vomifoliol is not fully elucidated but is thought to involve the disruption of microbial cell membranes. [10][11]Its hydrophobic nature may allow it to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Workflow for Antimicrobial Susceptibility Testing
Caption: Standard workflow for determining the antimicrobial activity of (+)-Vomifoliol.
Anti-diabetic Effects
A glycosidic derivative of vomifoliol has been identified as a potent α-glucosidase inhibitor, suggesting a potential role in the management of type 2 diabetes. [12][13]α-Glucosidase is an enzyme responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, vomifoliol derivatives can delay glucose absorption and reduce postprandial hyperglycemia. Furthermore, studies have shown that a vomifoliol glycoside can stimulate glucose uptake in HepG2 and 3T3-L1 cells, indicating an insulin-sensitizing effect. [12][13]
Neuroprotective Effects
(+)-Vomifoliol has demonstrated neuroprotective properties, particularly against amyloid-beta (Aβ)-induced cytotoxicity. [14]In a study using SH-SY5Y neuroblastoma cells, vomifoliol was shown to protect against Aβ₁₋₄₂-induced cell death. [14]This suggests its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's disease, where Aβ aggregation and neurotoxicity are key pathological features.
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the biological activities of (+)-Vomifoliol.
Isolation of (+)-Vomifoliol from Antidesma ghaesembilla Leaves
This protocol is adapted from Maria et al. (2013). [1]
-
Extraction: a. Air-dry and powder the leaves of Antidesma ghaesembilla. b. Macerate 500 g of the powdered leaves in 2.5 L of 95% ethanol for 72 hours at room temperature. c. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Fractionation: a. Suspend the crude extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. b. Concentrate each fraction to dryness.
-
Chromatographic Separation: a. Subject the chloroform fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and ethyl acetate. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Pool fractions containing the compound of interest and further purify using preparative TLC or HPLC to yield pure (+)-Vomifoliol.
LPS-Stimulated Macrophage Assay for Anti-inflammatory Activity
This protocol is a standard method for evaluating the anti-inflammatory effects of compounds on macrophages. [3]
-
Cell Culture: a. Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: a. Pre-treat the cells with various concentrations of (+)-Vomifoliol for 1 hour. b. Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): a. After incubation, collect the cell culture supernatant. b. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. c. Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): a. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [14]
-
Cell Seeding: a. Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: a. Treat the cells with a range of concentrations of (+)-Vomifoliol for 24, 48, or 72 hours.
-
MTT Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability and determine the IC50 value.
TUNEL Assay for Apoptosis Detection
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis. [15]
-
Cell Preparation: a. Grow cells on coverslips and treat with (+)-Vomifoliol to induce apoptosis. b. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: a. Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's protocol.
-
Microscopy: a. Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). b. Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7][16]
-
Preparation of Inoculum: a. Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Serial Dilution: a. Perform a two-fold serial dilution of (+)-Vomifoliol in a 96-well microtiter plate.
-
Inoculation and Incubation: a. Add the microbial inoculum to each well. b. Include positive (microorganism only) and negative (broth only) controls. c. Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: a. The MIC is the lowest concentration of (+)-Vomifoliol that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
(+)-Vomifoliol is a multifaceted natural compound with a wide array of promising pharmacological activities. Its anti-inflammatory, anticancer, antimicrobial, anti-diabetic, and neuroprotective effects, supported by growing preclinical evidence, highlight its potential as a lead compound for the development of novel therapeutics. The mechanisms of action, particularly the modulation of key signaling pathways like NF-κB and STAT3, provide a solid foundation for its further investigation.
Future research should focus on several key areas. A more comprehensive evaluation of its anticancer activity against a broader panel of cancer cell lines and in in vivo animal models is warranted. Elucidating the detailed molecular mechanisms of its antimicrobial and neuroprotective effects will be crucial. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs of (+)-Vomifoliol. Finally, preclinical and clinical studies are necessary to establish its safety and efficacy in humans, paving the way for its potential translation into clinical practice.
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Cis ´linska, A., et al. (2023). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 24(4), 3589. [Link]
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Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. Carbohydrate Research, 346(10), 1212-1216. [Link]
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Cis ´linska, A., et al. (2023). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 24(4), 3589. [Link]
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Cis ´linska, A., et al. (2023). (PDF) Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. ResearchGate. [Link]
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Tan, M. A., et al. (2020). Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. Natural Product Research, 34(18), 2645-2651. [Link]
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Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. Carbohydrate Research, 346(10), 1212-1216. [Link]
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The Discovery and Isolation of Vomifoliol: A Technical Guide for Researchers
Abstract
Vomifoliol, a fascinating C13-norisoprenoid derived from the enzymatic degradation of carotenoids, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the history of vomifoliol, from its initial discovery and isolation to the evolution of purification and characterization techniques. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of the foundational methodologies and contemporary advancements in the study of this intriguing natural product. We will delve into the seminal isolation work, the elucidation of its chemical structure, its biosynthetic origins, and a summary of its key biological functions, providing a solid framework for future research and development endeavors.
Introduction: The Emergence of a Bioactive Norisoprenoid
Vomifoliol, systematically known as (6S,9R)-6-hydroxy-3-oxo-α-ionol, is a member of the megastigmane class of sesquiterpenoids. These C13-norisoprenoids are not synthesized de novo but are rather the products of the oxidative cleavage of carotenoids, a widespread process in the plant kingdom.[1] This origin story explains the ubiquitous presence of vomifoliol in a vast array of natural sources, from the leaves of common plants to the nectar of flowers.
First identified in the 1970s, vomifoliol has since been the subject of numerous phytochemical and pharmacological investigations. Its structural similarity to abscisic acid, a key plant hormone, hinted at its potential for significant biological activity. Indeed, subsequent research has unveiled a compelling profile of effects, including immunosuppressive, anti-inflammatory, antioxidant, and neuroprotective properties, positioning vomifoliol as a promising candidate for further therapeutic development.[2][3] This guide will provide the technical underpinnings of its journey from a newly discovered natural product to a molecule of significant scientific interest.
The Genesis of Discovery: Initial Isolation from Cannabis sativa
The initial isolation of vomifoliol relied on classic phytochemical techniques, which, though less refined than modern methods, laid the essential groundwork for all subsequent research. The process would have followed a logical progression from extraction to chromatographic separation.
Foundational Isolation Protocol (Circa 1970s)
The following is a generalized protocol representative of the techniques likely used for the first isolation of vomifoliol, based on common practices of the time for isolating secondary metabolites from plant material.
Step 1: Solvent Extraction The dried and powdered plant material, in this case, Cannabis sativa leaves and flowers, would have been subjected to exhaustive extraction with an organic solvent. Methanol or ethanol were common choices due to their ability to extract a broad spectrum of compounds. This process would have been carried out at room temperature over several days or accelerated using a Soxhlet apparatus.
Step 2: Liquid-Liquid Partitioning The resulting crude extract, a complex mixture of cannabinoids, terpenes, flavonoids, and other compounds, would then be concentrated under reduced pressure. To simplify this mixture, a series of liquid-liquid partitioning steps would be employed. The crude extract would be dissolved in a water-methanol mixture and sequentially partitioned against solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This would separate compounds based on their polarity, with vomifoliol expected to partition into the more polar organic fractions like chloroform or ethyl acetate.
Step 3: Column Chromatography The enriched fraction containing vomifoliol would then be subjected to column chromatography, the workhorse of natural product isolation at the time. A glass column would be packed with a stationary phase, most commonly silica gel. The choice of silica gel was logical due to its versatility in separating moderately polar compounds.
The fraction would be adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column. Elution would be performed using a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. This gradient elution would progressively move compounds down the column based on their affinity for the stationary phase. Fractions would be collected manually and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
Step 4: Further Purification Fractions showing the presence of vomifoliol, as determined by TLC, would be combined and may have been subjected to further rounds of column chromatography using different solvent systems or stationary phases to achieve higher purity.
The Evolution of Isolation and Purification Techniques
While the foundational principles of extraction and chromatography remain, the techniques for isolating vomifoliol have evolved significantly, offering greater speed, resolution, and efficiency.
Modern Isolation Methodologies
Contemporary approaches to vomifoliol isolation still begin with solvent extraction, often optimized using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce solvent consumption.[4][5] The key advancements, however, lie in the chromatographic purification steps.
High-Performance Liquid Chromatography (HPLC) has largely replaced open column chromatography for the final purification of vomifoliol.[6][7][8] HPLC offers superior resolution and speed, allowing for the separation of closely related compounds. Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase typically consisting of a mixture of water and acetonitrile or methanol. The use of a photodiode array (PDA) detector allows for the online monitoring of the eluent and the collection of pure fractions containing vomifoliol.
The following table provides a comparative overview of the classical and modern techniques for vomifoliol isolation:
| Feature | Classical Method (1970s) | Modern Method (2000s - Present) |
| Extraction | Maceration, Soxhlet extraction | Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Supercritical Fluid Extraction (SFE) |
| Initial Fractionation | Liquid-liquid partitioning | Solid-Phase Extraction (SPE), Flash Chromatography |
| Primary Purification | Open Column Chromatography (Silica Gel) | Flash Chromatography, Medium Pressure Liquid Chromatography (MPLC) |
| Final Purification | Preparative Thin-Layer Chromatography (TLC), Recrystallization | High-Performance Liquid Chromatography (HPLC), Preparative HPLC |
| Analysis & Identification | Melting point, Infrared (IR) spectroscopy, early Nuclear Magnetic Resonance (NMR) | High-resolution Mass Spectrometry (HRMS), 1D and 2D NMR, X-ray crystallography |
Structural Elucidation: Unveiling the Molecular Architecture
The determination of vomifoliol's structure was a critical step in understanding its properties. While early spectroscopic techniques provided initial clues, modern methods have allowed for a complete and unambiguous assignment of its stereochemistry.
The structure of vomifoliol was primarily elucidated using a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) playing the most crucial roles.[9][10][11][12]
-
Mass Spectrometry (MS): Provides the molecular weight and elemental composition of the molecule.
-
¹H NMR Spectroscopy: Determines the number and types of protons in the molecule and their connectivity.
-
¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms.
-
2D NMR Techniques (COSY, HSQC, HMBC): These powerful experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton and the assignment of all atoms.
The combined data from these techniques confirmed the structure of vomifoliol as a C13-norisoprenoid with a cyclohexenone ring, a hydroxyl group at C-6, and a hydroxybutenyl side chain at C-1.
Biosynthetic Pathway: A Carotenoid Legacy
Vomifoliol is a secondary metabolite, meaning it is not directly involved in the normal growth, development, or reproduction of an organism. Instead, it is a product of the degradation of larger, primary metabolites – specifically, carotenoids.[13][14][15][16][17] The biosynthesis of carotenoids themselves is a complex process originating from the isoprenoid pathway.
The formation of vomifoliol occurs through the enzymatic cleavage of carotenoids, such as β-carotene, by carotenoid cleavage dioxygenases (CCDs). This process generates a variety of apocarotenoids, including the C13 skeleton that forms the backbone of vomifoliol.
Caption: Biosynthetic pathway of vomifoliol from the isoprenoid pathway via carotenoid degradation.
A Spectrum of Biological Activities
Vomifoliol has been shown to possess a wide range of biological activities, making it a molecule of significant interest for drug discovery and development.
Immunosuppressive and Anti-inflammatory Effects
One of the most well-documented activities of vomifoliol is its ability to modulate the immune system. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-2 (IL-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] This anti-inflammatory action is thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[2] These properties suggest potential applications in the treatment of autoimmune diseases and chronic inflammatory conditions.
Antioxidant Properties
Vomifoliol has demonstrated significant antioxidant activity in various in vitro assays. It can scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[2]
Neuroprotective Effects
Emerging research indicates that vomifoliol may have neuroprotective properties. Studies have shown that it can protect neuronal cells from damage induced by amyloid-beta, a peptide strongly associated with Alzheimer's disease.[3] This suggests that vomifoliol could be a valuable lead compound for the development of therapies for neurodegenerative conditions.
Other Reported Activities
In addition to the activities mentioned above, vomifoliol and its glycosides have been reported to have a range of other biological effects, including:
-
Antidiabetic activity: Some vomifoliol glycosides have been shown to stimulate glucose uptake in cells, suggesting potential as insulin-sensitizing agents.[18][19]
-
Antimicrobial activity: Vomifoliol has exhibited moderate activity against certain bacteria.[20]
-
Allelopathic effects: It can influence the growth and development of other plants.
The diverse biological activities of vomifoliol are summarized in the table below:
| Biological Activity | Key Findings | Potential Applications |
| Immunosuppressive | Inhibition of pro-inflammatory cytokine production (IL-2, TNF-α, IL-6).[2] | Autoimmune diseases, organ transplantation. |
| Anti-inflammatory | Downregulation of the NF-κB signaling pathway.[2] | Chronic inflammatory diseases (e.g., arthritis). |
| Antioxidant | Scavenging of free radicals and reduction of oxidative stress.[2] | Diseases associated with oxidative damage. |
| Neuroprotective | Protection of neuronal cells against amyloid-beta-induced toxicity.[3] | Neurodegenerative diseases (e.g., Alzheimer's). |
| Antidiabetic | Stimulation of glucose uptake by cells (glycoside forms).[18][19] | Type 2 diabetes. |
Conclusion and Future Perspectives
The journey of vomifoliol from its initial discovery in Cannabis sativa to its current status as a promising bioactive natural product is a testament to the power of phytochemical research. The evolution of isolation and analytical techniques has been instrumental in this journey, enabling scientists to purify, characterize, and evaluate this intriguing molecule with increasing precision and efficiency.
The diverse biological activities of vomifoliol, particularly its immunosuppressive, anti-inflammatory, and neuroprotective effects, highlight its potential as a lead compound for the development of new therapeutic agents. Future research should focus on several key areas:
-
Mechanism of Action: A deeper understanding of the molecular targets and signaling pathways through which vomifoliol exerts its biological effects is crucial for its rational development as a drug.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of vomifoliol analogs could lead to the discovery of compounds with enhanced potency and selectivity.
-
In Vivo Efficacy and Safety: Rigorous preclinical and clinical studies are needed to establish the in vivo efficacy and safety of vomifoliol for various therapeutic applications.
-
Sustainable Sourcing: The development of sustainable methods for the production of vomifoliol, either through optimized extraction from natural sources or through biotechnological approaches, will be essential for its future applications.
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Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. (2011). PubMed. Retrieved January 14, 2026, from [Link]
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role of (+)-Vomifoliol in plant stress response
An In-Depth Technical Guide to the Role of (+)-Vomifoliol in Plant Stress Response
(+)-Vomifoliol, a C13 norisoprenoid derived from the oxidative degradation of carotenoids, is an emerging signaling molecule implicated in the complex network of plant stress responses.[1] Structurally related to the well-characterized phytohormone abscisic acid (ABA), (+)-vomifoliol exhibits ABA-like activities, most notably the induction of stomatal closure, a critical mechanism for water conservation during drought stress. This technical guide provides a comprehensive overview of the current understanding of (+)-vomifoliol's role in plant stress physiology, intended for researchers, scientists, and professionals in drug development. This document synthesizes available literature on its biosynthesis, putative signaling mechanisms, and its function in mediating responses to both abiotic and biotic stressors. Furthermore, it outlines established and theoretical experimental protocols for the extraction, quantification, and physiological analysis of (+)-vomifoliol, aiming to facilitate further research into this intriguing molecule. While significant strides have been made, this guide also highlights the existing knowledge gaps, particularly concerning its detailed biosynthetic and signaling pathways in plants, thereby identifying fertile ground for future investigation.
Introduction: (+)-Vomifoliol as a Phytohormone-like Molecule
Plants, being sessile organisms, have evolved intricate signaling networks to perceive and respond to a myriad of environmental challenges. These networks are orchestrated by a concert of signaling molecules, including phytohormones and a diverse array of secondary metabolites. Among these, the apocarotenoids, derived from the oxidative cleavage of carotenoids, have garnered significant attention for their roles in plant development and stress adaptation. (+)-Vomifoliol, a member of the megastigmane-type norisoprenoids, is one such molecule.[1] Its structural similarity to ABA, a key hormone in regulating plant water status and stress responses, has prompted investigations into its physiological functions.
This guide aims to provide a detailed technical overview of the current state of knowledge regarding (+)-vomifoliol's involvement in plant stress responses, offering a valuable resource for researchers seeking to explore its potential in enhancing crop resilience and for professionals in drug development interested in novel bioactive compounds.
Biosynthesis and Metabolism of (+)-Vomifoliol
The biosynthesis of (+)-vomifoliol is intrinsically linked to the carotenoid pathway, which is responsible for the production of essential pigments for photosynthesis and photoprotection.
The Carotenoid Precursors
(+)-Vomifoliol is a C13 norisoprenoid, indicating its origin from the cleavage of a C40 carotenoid precursor.[1] While the precise carotenoid substrate is not definitively established for all plant species, evidence points towards the oxidative cleavage of xanthophylls such as violaxanthin and neoxanthin. These precursors are themselves synthesized from β-carotene through a series of hydroxylation and epoxidation reactions.
The Role of Carotenoid Cleavage Dioxygenases (CCDs)
The key enzymatic step in the formation of apocarotenoids is the oxidative cleavage of the carotenoid backbone, a reaction catalyzed by a family of non-heme iron enzymes known as carotenoid cleavage dioxygenases (CCDs). While the specific CCD responsible for (+)-vomifoliol biosynthesis in most plants remains to be conclusively identified, the broader family of CCDs is known to exhibit diverse substrate specificities and cleavage positions. It is hypothesized that a specific CCD cleaves violaxanthin or neoxanthin at the 9,10 (9',10') and/or other positions to generate the C13 skeleton of (+)-vomifoliol and other apocarotenoids.
Figure 1. Putative biosynthetic pathway of (+)-Vomifoliol.
Role of (+)-Vomifoliol in Plant Stress Response
The available evidence, though limited, suggests that (+)-vomifoliol plays a significant role in mediating plant responses to both abiotic and biotic stresses, often in a manner that parallels the actions of ABA.
Abiotic Stress
One of the most well-documented roles of (+)-vomifoliol is its ability to induce stomatal closure. Stomata are microscopic pores on the leaf surface that regulate gas exchange, and their closure is a critical mechanism to conserve water during drought. Studies have shown that exogenously applied (+)-vomifoliol can induce stomatal closure in epidermal strips with a potency and speed comparable to that of ABA. This suggests that (+)-vomifoliol may act as a signaling molecule in the drought stress response pathway, contributing to the plant's ability to manage its water status.
Abiotic stresses invariably lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. Plants have evolved sophisticated antioxidant systems to counteract oxidative stress. While direct evidence for (+)-vomifoliol's role as an antioxidant in plants is limited, its precursor carotenoids are potent ROS scavengers. It is plausible that (+)-vomifoliol, or its metabolic derivatives, may contribute to the plant's antioxidant defense, either directly or by modulating the expression of antioxidant enzymes. Research in human immune cells has shown that (6S,9R)-vomifoliol can reduce ROS levels in a dose-dependent manner.[1]
Biotic Stress
The involvement of (+)-vomifoliol in plant defense against pathogens and herbivores is an area that warrants further investigation. Secondary metabolites, including apocarotenoids, are known to play crucial roles in plant-pathogen and plant-insect interactions, acting as signaling molecules, deterrents, or toxins. Given its structural relationship to other signaling molecules, it is conceivable that (+)-vomifoliol may be involved in activating defense gene expression or the production of antimicrobial compounds.
Molecular Mechanisms and Signaling Pathways
The molecular machinery through which plants perceive and transduce the (+)-vomifoliol signal is largely unknown. However, parallels can be drawn with the well-established ABA signaling pathway, providing a hypothetical framework for future research.
Perception and Signal Transduction: A Hypothetical Model
In the case of ABA, the core signaling module consists of the PYR/PYL/RCAR receptors, type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s). It is plausible that (+)-vomifoliol may be perceived by a subset of these ABA receptors or by a yet-to-be-identified receptor. Binding of (+)-vomifoliol to its receptor could lead to the inhibition of PP2Cs, thereby releasing the repression of SnRK2s. Activated SnRK2s would then phosphorylate downstream targets, including transcription factors and ion channels, to orchestrate the physiological response. A study on human Jurkat cells demonstrated that vomifoliol can inhibit the calcineurin (a phosphatase)/NFAT signaling pathway, suggesting a potential mode of action through phosphatase inhibition.[2][3]
Figure 2. Hypothetical signaling pathway for (+)-Vomifoliol.
Crosstalk with Other Signaling Pathways
Plant hormone signaling is characterized by intricate crosstalk, allowing for fine-tuned responses to complex environmental cues. Given the structural and functional similarities between (+)-vomifoliol and ABA, it is highly probable that their signaling pathways intersect. This crosstalk could occur at multiple levels, from receptor competition to shared downstream signaling components. Understanding this interplay is crucial for a complete picture of how plants integrate stress signals. The ABA signaling pathway is known to regulate the biosynthesis of other secondary metabolites like flavonoids, suggesting a complex regulatory network where vomifoliol might also be involved.
Experimental Protocols
To facilitate further research into the role of (+)-vomifoliol, this section provides detailed methodologies for its extraction, quantification, and the assessment of its physiological effects.
Extraction and Quantification of (+)-Vomifoliol
Accurate quantification of endogenous (+)-vomifoliol levels is essential for understanding its role in plant stress responses. The following protocol outlines a general procedure for extraction and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific technique.
5.1.1. Extraction
-
Sample Collection and Preparation: Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue and grind to a fine powder.
-
Solvent Extraction: Extract a known amount of powdered tissue (e.g., 50-100 mg) with a suitable organic solvent. A common choice is 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT) and an internal standard (e.g., deuterated vomifoliol) for accurate quantification.
-
Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds. Elute the vomifoliol-containing fraction with an appropriate solvent (e.g., methanol or acetonitrile).
-
Concentration: Evaporate the solvent under a stream of nitrogen gas and reconstitute the residue in a small volume of the initial mobile phase for UPLC-MS/MS analysis.
5.1.2. UPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 1.8 µm particle size, 2.1 x 100 mm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for vomifoliol.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion for vomifoliol and one or more product ions generated by collision-induced dissociation.
-
Quantification: Generate a standard curve using authentic (+)-vomifoliol standards of known concentrations to quantify the endogenous levels in the plant samples.
-
| Parameter | Typical Value |
| UPLC Column | C18, 1.8 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| MRM Transition | To be determined empirically |
Table 1. Example UPLC-MS/MS parameters for (+)-Vomifoliol analysis.
Physiological Assays
5.2.1. Stomatal Aperture Assay
-
Epidermal Peels: Carefully peel the abaxial epidermis from a healthy, well-watered leaf.
-
Incubation: Float the epidermal peels in a buffer solution under light to induce stomatal opening.
-
Treatment: Transfer the peels to a solution containing a known concentration of (+)-vomifoliol or a control solution.
-
Microscopy: After a set incubation time, observe the stomata under a microscope and measure the width of the stomatal aperture.
-
Data Analysis: Compare the average stomatal aperture in the treatment group to the control group.
5.2.2. Drought Stress Tolerance Assay
-
Plant Growth: Grow plants under well-watered conditions to a desired developmental stage.
-
Treatment: Apply (+)-vomifoliol to a subset of plants, either through soil drenching or foliar spray.
-
Drought Induction: Withhold water from both treated and control plants.
-
Physiological Measurements: Monitor physiological parameters such as relative water content, electrolyte leakage, and chlorophyll fluorescence over the course of the drought period.
-
Survival Rate: After a prolonged period of drought, re-water the plants and assess the survival rate of the treated versus control groups.
Figure 3. Workflow for a drought stress tolerance assay.
Future Directions and Conclusion
The study of (+)-vomifoliol in plant stress response is a rapidly evolving field with immense potential. While current research has laid a foundational understanding of its role, particularly in stomatal regulation, significant questions remain. Future research should focus on:
-
Elucidating the complete biosynthetic pathway: Identifying the specific carotenoid precursors and the enzymes involved in (+)-vomifoliol synthesis will be crucial for understanding its regulation.
-
Deconvoluting the signaling cascade: The identification of (+)-vomifoliol receptors and downstream signaling components will provide a mechanistic understanding of its mode of action.
-
Investigating its role in a broader range of stresses: Expanding research to include various abiotic and biotic stresses in different plant species will reveal the full spectrum of its functions.
-
Exploring the crosstalk with other phytohormones: A deeper understanding of the interplay between (+)-vomifoliol and other signaling pathways will be essential for a holistic view of plant stress responses.
References
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K. Wesołowska, et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. National Institutes of Health. [Link]
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X. Zhang, et al. (2021). Vomifoliol isolated from mangrove plant Ceriops tagal inhibits the NFAT signaling pathway with CN as the target enzyme in vitro. PubMed. [Link]
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A. Fernández-Ochoa, et al. (2026). Comprehensive Identification of Plant Polyphenols by LC-MS. ResearchGate. [Link]
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X. Zhang, et al. (2025). Vomifoliol isolated from mangrove plant Ceriops tagal inhibits the NFAT signaling pathway with CN as the target enzyme in vitro. ResearchGate. [Link]
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A. S. M. Akram, et al. (2022). The Role of Polyphenols in Abiotic Stress Response: The Influence of Molecular Structure. MDPI. [Link]
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C. A. I. C. C. A. I. C. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. MDPI. [Link]
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H. R. Suleria, et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. National Institutes of Health. [Link]
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M. S. R. Khan, et al. (2025). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. ResearchGate. [Link]
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A. Daryanavard, et al. (2023). Flavonols modulate plant development, signaling, and stress responses. National Institutes of Health. [Link]
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A. Daryanavard, et al. (2023). Flavonols modulate plant development, signaling, and stress responses. PubMed. [Link]
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L. C. A. R. dos Santos, et al. (2024). LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case. National Institutes of Health. [Link]
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W. Schwab, et al. (1992). Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D- glucopyranoside: a trisaccharide glycoside from apple fruit. PubMed. [Link]
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M. A. Tan, et al. (2020). Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. National Institutes of Health. [Link]
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J. H. Lee, et al. (2025). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. ResearchGate. [Link]
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M. Tattini, et al. (2019). Review: ABA, flavonols, and the evolvability of land plants. PubMed. [Link]
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J. K. Zhu (2016). Abiotic stress signaling and responses in plants. National Institutes of Health. [Link]
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M. R. Asadi, et al. (2024). Investigation of Drought Stress Effects on Physiological, Biochemical, and Morphological Characteristics of Wild Almond (Amygdalus scoparia) Populations in Isfahan Province. Nexavens. [Link]
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Y. He, et al. (2024). Physiological Regulation of Photosynthetic-Related Indices, Antioxidant Defense, and Proline Anabolism on Drought Tolerance of Wild Soybean (Glycine soja L.). MDPI. [Link]
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M. Ghorbanpour, et al. (2015). Effect of Drought Stress on Total Phenolic, Lipid Peroxidation, and Antioxidant Activity of Achillea Species. PubMed. [Link]
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An In-depth Technical Guide to (+)-Vomifoliol as a Fungal Secondary Metabolite
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Vomifoliol, a C13 norisoprenoid derived from the degradation of carotenoids, is a widely distributed secondary metabolite found in plants, algae, and fungi.[1] While extensively studied in the plant kingdom for its role in physiological processes like stomatal regulation, its presence and function as a fungal metabolite are gaining significant attention.[2] Fungi, as prolific producers of structurally diverse and biologically active compounds, represent a compelling source for the discovery and production of (+)-Vomifoliol.[3][4] This technical guide provides a comprehensive overview of (+)-Vomifoliol from fungal sources, consolidating current knowledge on its biosynthesis, biological activities, and the technical methodologies required for its isolation, characterization, and evaluation. It is designed to serve as a foundational resource for researchers aiming to explore this promising natural product for applications in drug discovery and biotechnology.
Introduction: The Significance of (+)-Vomifoliol
(+)-Vomifoliol, also known as (6S,9R)-6-hydroxy-3-oxo-α-ionol or Blumenol A, is a sesquiterpenoid belonging to the megastigmane class.[1][5] Its chemical structure features a cyclohexenone ring and a hydroxylated butenyl side chain, conferring upon it specific stereochemistry that is crucial for its biological function.[6] While initially identified in plants, its discovery in various fungal species, including those from marine and terrestrial environments, has opened new avenues for research.[1][7] Fungal production offers several advantages, including the potential for scalable fermentation, genetic manipulation to improve yields, and the discovery of novel analogs.[8][9] This guide focuses on the unique aspects of (+)-Vomifoliol as a product of the fungal secondary metabolome.
Chemical Structure of (+)-Vomifoliol:
-
IUPAC Name: (4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one[6]
-
Molecular Formula: C13H20O3[6]
-
Molecular Weight: 224.30 g/mol [6]
Bioactive Potential: A Driver for Research and Development
The therapeutic potential of (+)-Vomifoliol is multifaceted, with a growing body of evidence supporting its activity in several key areas relevant to drug development. Understanding these activities is the primary motivation for its study and isolation from fungal sources.
Anti-inflammatory and Immunomodulatory Effects
A significant area of interest is the potent anti-inflammatory activity of (+)-Vomifoliol. Studies have demonstrated its ability to modulate key inflammatory pathways. In ex vivo models using human immune cells, (+)-Vomifoliol significantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-8, and IL-1β.[10][11] It also downregulates the release of tissue-remodeling enzymes like metalloproteinase-9 and elastase-2, which are implicated in chronic inflammatory conditions.[10]
Mechanistically, these effects are linked to the inhibition of the NF-κB (nuclear factor κ-light-chain-enhancer of activated B cells) signaling pathway.[10] (+)-Vomifoliol has been shown to reduce the gene expression of NF-κB1 and NF-κB2 in stimulated peripheral blood mononuclear cells (PBMCs).[10] Furthermore, it exhibits immunosuppressive properties by inhibiting calcineurin activity, a key enzyme in T-cell activation, leading to reduced interleukin-2 (IL-2) expression.[2] This dual anti-inflammatory and immunosuppressive profile makes it a compelling candidate for autoimmune diseases and other inflammatory disorders.
Caption: Putative biosynthetic pathway of (+)-Vomifoliol from carotenoid precursors.
The genes responsible for secondary metabolite biosynthesis in fungi are often organized in biosynthetic gene clusters (BGCs). [8][9]Identifying the BGC for (+)-Vomifoliol through genomic and transcriptomic approaches could enable heterologous expression and metabolic engineering to enhance production, a strategy successfully employed for other fungal metabolites like Taxol. [12]
Technical Protocols: From Culture to Compound
This section provides a practical framework for the isolation, purification, and characterization of (+)-Vomifoliol from fungal cultures. The described workflow is a self-validating system, where each step's success is confirmed before proceeding to the next.
Caption: General workflow for the isolation and analysis of (+)-Vomifoliol.
Protocol 1: Fungal Culture and Extraction
Expertise & Causality: The choice of liquid culture (submerged fermentation) is for scalability and ease of extraction compared to solid-state fermentation. Potato Dextrose Broth (PDB) is a general-purpose medium suitable for many fungi. Ethyl acetate is selected as the extraction solvent due to its intermediate polarity, which is effective at extracting moderately polar compounds like Vomifoliol while leaving behind highly polar (sugars, salts) and non-polar (lipids) components from the culture.
Methodology:
-
Inoculation: Inoculate a 1 L Erlenmeyer flask containing 500 mL of sterile Potato Dextrose Broth (PDB) with a mycelial plug from a mature culture of a known producer fungus (e.g., Aspergillus terreus).
-
Incubation: Incubate the culture at 25-28°C for 14-21 days on a rotary shaker at 150 rpm. The extended incubation period allows for the accumulation of secondary metabolites, which are typically produced in the stationary phase of growth. [13]3. Harvesting: After incubation, separate the mycelium from the culture broth by vacuum filtration. The broth is the primary source of secreted metabolites.
-
Liquid-Liquid Extraction: Transfer the culture filtrate to a 2 L separatory funnel. Add an equal volume (500 mL) of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collection: Collect the upper ethyl acetate layer. Repeat the extraction process on the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery of the target compound.
-
Drying and Concentration: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate to remove residual water. Filter off the drying agent and concentrate the extract to dryness under reduced pressure using a rotary evaporator. The resulting residue is the crude extract.
Protocol 2: Chromatographic Purification
Expertise & Causality: This protocol uses a two-step chromatographic process, a standard and effective strategy in natural product chemistry. [13]* Step 1 (Silica Gel Column Chromatography): This is a low-cost, high-capacity technique used for initial fractionation. A gradient elution (from non-polar to polar) is used to separate compounds based on their polarity. This step is crucial for removing major impurities and simplifying the mixture.
-
Step 2 (Preparative HPLC): High-Performance Liquid Chromatography (HPLC) offers much higher resolution. A reversed-phase C18 column is chosen because it separates compounds based on hydrophobicity, providing a different separation mechanism from the normal-phase silica gel, which enhances purification. [14][15] Methodology:
-
Silica Gel Chromatography:
-
Adsorb the crude extract (e.g., 1 gram) onto a small amount of silica gel (2-3 grams).
-
Load the dried material onto a pre-packed silica gel column (e.g., 40g silica, 60Å).
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, ..., 0:100), followed by ethyl acetate/methanol.
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions that show a prominent spot corresponding to the expected Rf value of Vomifoliol.
-
-
Preparative HPLC:
-
Dissolve the combined, semi-purified fractions in methanol.
-
Inject the solution onto a preparative reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm).
-
Elute with an isocratic or shallow gradient mobile phase of methanol and water (e.g., 60:40 v/v) at a flow rate of 2-3 mL/min.
-
Monitor the elution profile with a UV detector at a wavelength of ~254 nm. [15] * Collect the peak corresponding to (+)-Vomifoliol.
-
Evaporate the solvent to yield the pure compound. Assess purity using analytical HPLC (>95%).
-
Protocol 3: Structural Characterization
Expertise & Causality: Confirmation of a compound's identity is non-negotiable. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation in natural products chemistry. [16][17]MS provides the molecular weight and formula, while NMR provides detailed information about the carbon-hydrogen framework and stereochemistry. [18] Methodology:
-
Mass Spectrometry (MS):
-
Dissolve a small sample in a suitable solvent (e.g., methanol).
-
Analyze using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) to obtain the exact mass.
-
Expected Result: A protonated molecule [M+H]+ or sodiated adduct [M+Na]+ corresponding to the molecular formula C13H20O3.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 2-5 mg of the pure compound in a deuterated solvent (e.g., CDCl3 or MeOD).
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra. [16] * Validation: Compare the obtained chemical shifts and coupling constants with published literature values for (+)-Vomifoliol. [16][17]Key characteristic signals include the olefinic protons of the side chain and the methyl group signals.
-
Conclusion and Future Outlook
(+)-Vomifoliol produced by fungi stands out as a secondary metabolite with significant and diverse pharmacological potential, particularly in the realms of anti-inflammatory, immunomodulatory, and neuroprotective applications. This guide has provided a comprehensive framework covering its biological significance, biosynthetic origins, and detailed technical protocols for its isolation and characterization. The methodologies presented are robust and grounded in established principles of natural product science, offering a reliable starting point for researchers.
The future of (+)-Vomifoliol research is promising. Key areas for advancement include:
-
Bioprospecting: Screening of novel fungal species from underexplored environments to identify high-yield producers.
-
Genomic and Metabolic Engineering: Identification of the Vomifoliol biosynthetic gene cluster to enable heterologous expression and yield optimization.
-
Medicinal Chemistry: Using the (+)-Vomifoliol scaffold to synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
-
Expanded Pharmacological Profiling: Investigating its efficacy in in vivo models of chronic inflammation, neurodegeneration, and metabolic diseases.
By leveraging the power of mycology, analytical chemistry, and pharmacology, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable fungal metabolite.
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Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. (2025). MDPI. [Link]
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Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. (2020). National Institutes of Health. [Link]
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Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. (2025). PubMed. [Link]
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Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. (2011). PubMed. [Link]
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Effect of vomifoliol 9-O-a-arabinofuranosyl (1?6)-b-D-glucopyranoside on 2-NBDG uptake in 3T3-L1 cells. ResearchGate. [Link]
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Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. (2018). ResearchGate. [Link]
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Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. (2025). National Institutes of Health. [Link]
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Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D- glucopyranoside: a trisaccharide glycoside from apple fruit. (1992). PubMed. [Link]
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Vomifoliol, (+)- | C13H20O3. PubChem, National Institutes of Health. [Link]
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Isolation and identification of vomifoliol from two endemic Philippine Rubiaceae species, Psychotria gitingensis and Villaria odorata. (2014). ResearchGate. [Link]
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Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. (2005). ResearchGate. [Link]
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Separation of (S)-dehydrovomifoliol from leaves of Nitraria sibirica Pall. by high-speed counter-current chromatography. (2014). ResearchGate. [Link]
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Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. (2011). ResearchGate. [Link]
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Eight-carbon volatiles-prominent fungal and plant interaction compounds. (2021). ResearchGate. [Link]
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Antifungal Activity of Essential Oil and Plant-Derived Natural Compounds against Aspergillus flavus. (2022). MDPI. [Link]
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Purification of fungal culture. (2021). ResearchGate. [Link]
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Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. (2016). National Institutes of Health. [Link]
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Isolation and Purification of Antifungal Compounds from the Green Microalga Chlorella vulgaris. (2022). Journal of Applied Biotechnology Reports. [Link]
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Unveiling Biological Activities of Marine Fungi: The Effect of Sea Salt. (2022). MDPI. [Link]
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Tracing the Origin and Evolution of the Fungal Mycophenolic Acid Biosynthesis Pathway. (2025). Molecular Biology and Evolution. [Link]
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Natural Products from Marine-Derived Fungi with Anti-Inflammatory Activity. (2024). National Institutes of Health. [Link]
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allelopathic potential of (+)-Vomifoliol
An In-Depth Technical Guide to the Allelopathic Potential of (+)-Vomifoliol
Abstract
(+)-Vomifoliol, a naturally occurring megastigmane-type norisoprenoid, has garnered scientific interest for its diverse biological activities.[1] While extensively studied for its anti-inflammatory and antioxidant properties in biomedical contexts, its role in plant-plant interactions, specifically allelopathy, is an emerging field of investigation.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the . We synthesize field-proven insights with technical accuracy, detailing not just the "how" but the "why" behind experimental designs. This document covers the foundational concepts of allelopathy, presents detailed, self-validating protocols for bioassays, explores the probable mechanism of action centered on oxidative stress, and provides a logical workflow for systematic investigation. The ultimate goal is to equip researchers with the necessary tools to rigorously assess (+)-Vomifoliol as a potential natural herbicide or a lead compound for novel agrochemicals.[4]
Part 1: Foundational Concepts: (+)-Vomifoliol in the Context of Allelopathy
(+)-Vomifoliol: A Profile of the Molecule
(+)-Vomifoliol, also known as (6S,9R)-vomifoliol or blumenol A, is a C13 norisoprenoid derived from the oxidative degradation of carotenoids.[1] It is widely distributed throughout the plant kingdom, having been isolated from a diverse range of species, including the mangrove plant Ceriops tagal, Gaultheria procumbens, and Antidesma ghaesembilla.[1][5][6] Its chemical structure features a cyclohexenone ring and a butenol side chain, which contribute to its biological activity. While much research has focused on its immunosuppressive and neuroprotective effects, these same properties—particularly its ability to modulate cellular signaling and oxidative states—are highly relevant to its potential as a phytotoxin.[5][7]
Allelopathy: Chemical Warfare in the Plant Kingdom
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms.[8] It is a form of interference that is distinct from competition, which involves the removal or reduction of a shared, limited resource from the environment.[8] Allelochemicals, the compounds responsible for these effects, can be released from plants through root exudation, leaching from leaves, volatilization, or decomposition of plant residues.[9] The study of allelopathy is critical for understanding plant community dynamics and offers a promising avenue for developing sustainable weed management strategies by harnessing these natural phytotoxins.[10][11]
Part 2: A Methodological Framework for Assessing Allelopathic Potential
The Rationale for Bioassays: A Primary Screening Tool
The initial demonstration of allelopathy relies on bioassays.[12] These controlled laboratory experiments are essential for determining if a plant extract or a pure compound has the potential to affect the growth of other plants.[8] While not a substitute for field studies, bioassays provide a rapid, reproducible, and sensitive method to screen for phytotoxic activity and isolate the active compounds.[13] The selection of the bioassay organism is critical; species like lettuce (Lactuca sativa) are frequently used due to their rapid and uniform germination, and high sensitivity to a wide range of chemical inhibitors.[13][14]
General Experimental Workflow
A systematic investigation into the follows a logical progression from isolation to mechanistic understanding. The workflow ensures that observations of phytotoxicity are robust and can be linked to specific biochemical effects.
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Vomifoliol Glycosides in Nature: A Technical Guide for Discovery and Development
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract
Vomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, and its corresponding glycosides are a widely distributed class of secondary metabolites in the plant kingdom. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which position them as promising candidates for drug development. This technical guide provides a comprehensive overview of the natural occurrence of vomifoliol glycosides, their biosynthesis, and their pharmacological potential. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies for their extraction, isolation, and characterization, alongside insights into their mechanisms of action and future therapeutic applications. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Introduction to Vomifoliol and Megastigmane Norisoprenoids
Chemical Structure and Stereochemistry
Vomifoliol, also known as blumenol A, is a megastigmane-type norisoprenoid. Norisoprenoids are a class of chemical compounds derived from the enzymatic or photo-oxidative degradation of carotenoids. The basic vomifoliol structure is a 13-carbon skeleton featuring a cyclohexenone ring. Its chemical formula is C₁₃H₂₀O₃. The molecule possesses two chiral centers at positions C-6 and C-9, leading to four possible stereoisomers: (6S,9S), (6S,9R), (6R,9S), and (6R,9R).[1][2] The (6S,9R)-vomifoliol isomer is frequently encountered in nature.[1][3]
The Role of Glycosylation
In nature, vomifoliol often exists as glycosides, where one or more sugar moieties are attached to the aglycone core, typically at the C-9 hydroxyl group. Glycosylation significantly increases the water solubility, stability, and bioavailability of the parent compound.[4] This modification can also modulate the compound's biological activity, making the study of its various glycosidic forms crucial for understanding its therapeutic potential. The attached sugars can range from simple monosaccharides like glucose to more complex di- or trisaccharides.[5]
Natural Occurrence and Distribution
Vomifoliol and its glycosides are remarkably widespread throughout the plant kingdom, having been isolated from a diverse range of species, from fruits and leaves to mangrove plants.[1][6] This broad distribution suggests fundamental roles in plant physiology and defense.
Widespread Presence in the Plant Kingdom
The presence of these compounds in various plant organs highlights their diverse functions. For instance, they have been identified in the leaves of Diospyros kaki (Persimmon)[7][8], Gaultheria procumbens[3], and Antidesma ghaesembilla[9], as well as in the fruit pulp of apples.[5] Their isolation from plants used in traditional medicine, such as Echiochilon fruticosum and the mangrove Ceriops tagal, underscores their long-standing relevance to human health.[6][10]
Table of Natural Sources
| Plant Species | Specific Glycoside Isolated | Plant Part | Reference |
| Diospyros kaki (Persimmon) | Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside | Leaves | [7][8][11] |
| Malus domestica (Apple) | Vomifoliol 9-O-β-D-glucopyranosyl-4-O-β-D-xylopyranosyl-6-O-β-D-glucopyranoside | Fruit Pulp | [5] |
| Gaultheria procumbens | (6S,9R)-Vomifoliol | Leaves | [3] |
| Antidesma ghaesembilla | Vomifoliol | Leaves | [9] |
| Echiochilon fruticosum | Vomifoliol | Aerial Parts | [10] |
| Ceriops tagal (Mangrove) | Vomifoliol | - | [6] |
Pharmacological Activities and Therapeutic Potential
Vomifoliol glycosides exhibit a wide spectrum of biological activities, making them attractive molecules for drug discovery and development. Their potential applications span metabolic disorders, inflammatory conditions, and diseases related to oxidative stress.
Anti-Diabetic Properties
Several studies have highlighted the potent anti-diabetic effects of vomifoliol glycosides. A novel glycoside isolated from the leaves of Diospyros kaki, vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, demonstrated strong α-glucosidase inhibitory activity with an IC50 value of 170.62 nM.[7][8] This enzyme is a key target in managing Type 2 diabetes as its inhibition slows down carbohydrate digestion and absorption. Furthermore, this same compound was shown to stimulate glucose uptake in both HepG2 and 3T3-L1 cells, suggesting it could act as an insulin-sensitizing agent.[7][8][11] This dual mechanism of action is highly desirable for an anti-diabetic drug.
Anti-Inflammatory and Immunomodulatory Effects
(6S,9R)-Vomifoliol isolated from Gaultheria procumbens has demonstrated significant, dose-dependent anti-inflammatory and antioxidant activities.[1][3] In ex vivo studies using human immune cells, it was shown to:
-
Reduce levels of reactive oxygen species (ROS).[3]
-
Downregulate the release of pro-inflammatory cytokines such as TNF-α, IL-8, IL-6, and IL-1β.[3]
-
Upregulate the secretion of the anti-inflammatory cytokine IL-10.[3]
Furthermore, vomifoliol isolated from the mangrove plant Ceriops tagal was found to inhibit the calcineurin (CN)-NFAT signaling pathway.[6] This pathway is a cornerstone of T-cell activation, and its inhibition is the mechanism of action for major immunosuppressant drugs like cyclosporine and tacrolimus. This finding suggests that vomifoliol may serve as a scaffold for developing novel, potentially less toxic immunosuppressants.[6]
Summary of Biological Activities
| Activity | Model System | Key Findings | Reference |
| Anti-Diabetic | α-Glucosidase enzyme assay | Strong inhibition (IC50 = 170.62 nM) | [7][8] |
| HepG2 & 3T3-L1 cells | Stimulated dose-dependent glucose uptake | [7][8][12] | |
| Anti-Inflammatory | Human neutrophils & PBMCs | Reduced pro-inflammatory cytokines (TNF-α, IL-6, etc.) | [1][3] |
| Immunomodulatory | Jurkat cells | Inhibited NFAT signaling pathway | [6] |
| Antioxidant | Human neutrophils | Downregulated ROS release by 54.8% at 75 μM | [1] |
Methodologies for Extraction, Isolation, and Characterization
The successful study of vomifoliol glycosides hinges on robust and systematic methodologies for their extraction from natural sources, purification, and structural confirmation.
Protocol: Extraction and Fractionation
This protocol is a generalized procedure based on methodologies reported for isolating vomifoliol and its glycosides.[9][10]
-
Preparation : Air-dry the collected plant material (e.g., leaves) at room temperature and grind into a fine powder to maximize the surface area for extraction.
-
Extraction : Macerate the powdered material in ethanol (95%) or methanol at a 1:10 (w/v) ratio for 72 hours at room temperature. Repeat this process three times to ensure exhaustive extraction.
-
Concentration : Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Solvent Partitioning : Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. Vomifoliol and its less polar glycosides typically concentrate in the chloroform and ethyl acetate fractions.[9]
-
Fraction Concentration : Evaporate the solvents from each fraction to yield dried sub-extracts for further purification. The causality here is to separate compounds based on their polarity, simplifying the subsequent chromatographic steps.
Protocol: Chromatographic Purification
This stage aims to isolate the target compounds from the complex mixture within the active fraction.
-
Adsorption Chromatography : Subject the active fraction (e.g., chloroform extract) to column chromatography on a silica gel support. Elute with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).[10] The choice of a gradient system is crucial for separating compounds with different polarities.
-
Resin Chromatography : For more polar glycosides, chromatography on Amberlite XAD or Sephadex LH-20 resins can be effective for removing pigments and other interfering substances.[5]
-
Preparative HPLC : Collect fractions from the initial column chromatography and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC. Pool the fractions containing the target compound and subject them to preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18).[5] This step is often essential for achieving high purity (>95%).
Protocol: Structural Elucidation
Confirmation of the isolated compound's structure is a non-negotiable step for trustworthiness and is achieved through spectroscopic analysis.
-
Mass Spectrometry (MS) : Obtain the high-resolution mass spectrum (e.g., via ESI-MS) to determine the exact molecular weight and deduce the molecular formula of the compound.[10]
-
Nuclear Magnetic Resonance (NMR) :
-
1H NMR : Provides information on the number, environment, and connectivity of protons, including the characteristic signals for the cyclohexenone ring and the sugar moieties.
-
13C NMR : Determines the number of carbon atoms and their chemical environment.
-
2D NMR (COSY, HMQC, HMBC) : These experiments are critical for establishing the final structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for connecting the sugar units to the aglycone and to each other.[10]
-
Challenges and Future Directions
While the therapeutic potential of vomifoliol glycosides is evident, several challenges must be addressed to translate these natural products into clinical agents.
-
Supply and Synthesis : Relying on extraction from natural sources can be unsustainable and yield variable quantities. The development of efficient, stereoselective total synthesis routes is crucial for producing sufficient quantities for extensive preclinical and clinical testing.[2]
-
Pharmacokinetics and Bioavailability : The pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) of most vomifoliol glycosides are largely unknown. Future research must focus on these aspects to understand their behavior in vivo.
-
Mechanism of Action : While some targets like α-glucosidase and the NFAT pathway have been identified, a deeper understanding of the molecular interactions and downstream signaling events is needed to fully exploit their therapeutic potential and identify potential off-target effects.
Conclusion
Vomifoliol glycosides represent a structurally diverse and biologically active class of natural products with a significant presence across the plant kingdom. Their demonstrated anti-diabetic, anti-inflammatory, and immunomodulatory properties make them compelling lead compounds for the development of new therapeutics. This guide provides a foundational framework for researchers, outlining their natural distribution and offering robust methodologies for their discovery and characterization. Continued exploration of this promising class of molecules, supported by rigorous chemical and biological investigation, is poised to unlock novel solutions for pressing health challenges.
References
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Polesny, Z., et al. (1992). Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D- glucopyranoside: a trisaccharide glycoside from apple fruit. Phytochemistry, 31(3):895-7. [Link]
-
Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. Carbohydrate Research, 346(10):1212-6. [Link]
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Qais, N. (2018). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. ResearchGate. [Link]
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Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. ResearchGate. [Link]
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Hong, C., et al. (2023). A Review: Pharmacological Effect of Natural Compounds in Diospyros kaki Leaves from the Perspective of Oxidative Stress. Molecules. [Link]
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Matczak, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences. [Link]
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Matczak, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. PubMed. [Link]
-
Mori, K., et al. (2005). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. Chemical & Pharmaceutical Bulletin. [Link]
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Wang, L., et al. (2011). Effect of vomifoliol 9-O-a-arabinofuranosyl (1?6)-b-D-glucopyranoside on 2-NBDG uptake in 3T3-L1 cells. ResearchGate. [Link]
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de Oliveira, G. L., et al. (2022). Flavanone Glycosides, Triterpenes, Volatile Compounds and Antimicrobial Activity of Miconia minutiflora (Bonpl.) DC. (Melastomataceae). Molecules. [Link]
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Ammar, S., et al. (2004). Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. Molecules. [Link]
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Xu, Y., et al. (2021). Vomifoliol isolated from mangrove plant Ceriops tagal inhibits the NFAT signaling pathway with CN as the target enzyme in vitro. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pinto, M., et al. (2024). Health-Promoting Properties of Natural Flavonol Glycosides Isolated from Staphylea pinnata L. Molecules. [Link]
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Prassas, I., & Diamandis, E. P. (2008). Cardiac Glycosides: From Natural Defense Molecules to Emerging Therapeutic Agents. Trends in Pharmacological Sciences. [Link]
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Lv, Y., et al. (2024). Highly Promiscuous Flavonoid Di-O-glycosyltransferases from Carthamus tinctorius L. International Journal of Molecular Sciences. [Link]
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Ayatollahi, S. A. M., et al. (2012). Flavonol Glycosides from Euphorbia microsciadia Bioss. with their Immunomodulatory Activities. Iranian Journal of Pharmaceutical Research. [Link]
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Methodological & Application
Application Note & Protocol: Extraction and Isolation of (+)-Vomifoliol from Plant Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Vomifoliol, a naturally occurring megastigmane-type norisoprenoid, has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anti-inflammatory, antioxidant, and antiacetylcholinesterase properties.[1][2][3] This document provides a comprehensive guide for the efficient extraction and isolation of (+)-Vomifoliol from plant leaf matrices. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for obtaining high-purity (+)-Vomifoliol for further pharmacological and developmental studies. We will delve into the rationale behind methodological choices, from solvent selection to chromatographic separation, ensuring a deep understanding of the entire process.
Introduction to (+)-Vomifoliol
(+)-Vomifoliol, also known as Blumenol A, is a C13-norisoprenoid derived from the oxidative degradation of carotenoids.[2][4] Its presence has been documented in a variety of plant species, including Antidesma ghaesembilla, Gaultheria procumbens, and Diospyros Kaki.[2][3][5][6] The molecule exists as four possible stereoisomers, with the (6S,9R)-vomifoliol being a common natural form.[2][4] The growing body of evidence supporting its therapeutic potential underscores the need for reliable and efficient methods for its isolation from natural sources. This guide aims to provide such a methodology, grounded in established phytochemical techniques.
Materials and Methods
Equipment
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Column chromatography apparatus (glass columns, fraction collector)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
-
Grinder or mill
-
Soxhlet apparatus (optional)
-
Ultrasonic bath (optional)
-
Standard laboratory glassware
Reagents and Consumables
| Reagent/Consumable | Grade | Purpose |
| Ethanol | ACS or HPLC grade | Initial extraction solvent |
| Methanol | HPLC grade | Eluent for chromatography |
| Chloroform | ACS grade | Solvent for liquid-liquid partitioning |
| Petroleum Ether | ACS grade | Solvent for defatting and partitioning |
| Ethyl Acetate | HPLC grade | Eluent for chromatography |
| n-Hexane | HPLC grade | Eluent for chromatography |
| Water | Deionized or distilled | Preparation of aqueous phases |
| Silica Gel (60-120 mesh) | Chromatography grade | Stationary phase for column chromatography |
| Sephadex LH-20 | Chromatography grade | Stationary phase for size-exclusion chromatography |
| TLC Plates (Silica gel 60 F254) | Analytical grade | Monitoring reaction progress |
| (+)-Vomifoliol Standard | >98% purity | Reference for identification |
| Deuterated Solvents (e.g., CDCl3) | NMR grade | For NMR analysis |
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized yet detailed procedure. Researchers may need to optimize certain parameters based on the specific plant matrix and available equipment.
Plant Material Preparation
-
Collection: Harvest fresh, healthy leaves from the target plant species.
-
Drying: Air-dry the leaves in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.
-
Grinding: Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder or mill. A finer powder increases the surface area for more efficient extraction.
Extraction of Crude (+)-Vomifoliol
The choice of extraction method can influence the yield and purity of the crude extract. Maceration is a simple and widely used technique.
-
Maceration:
-
Place the powdered leaf material in a large Erlenmeyer flask.
-
Add ethanol in a 1:10 (w/v) ratio (e.g., 100 g of powder in 1 L of ethanol).
-
Seal the flask and allow it to stand at room temperature for 3-7 days with occasional shaking. This extended period allows for the thorough diffusion of secondary metabolites into the solvent.
-
Filter the mixture through cheesecloth or a coarse filter paper to remove the bulk plant material.
-
Re-extract the plant residue two more times with fresh ethanol to ensure exhaustive extraction.
-
Combine all the filtrates.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.
-
Fractionation and Purification
The crude extract is a complex mixture of various phytochemicals. A multi-step purification process is necessary to isolate (+)-Vomifoliol.
This step separates compounds based on their differential solubility in immiscible solvents.
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive extractions with solvents of increasing polarity, starting with n-hexane or petroleum ether to remove non-polar compounds like fats and waxes.
-
Next, partition the aqueous methanolic phase with a solvent of intermediate polarity, such as chloroform or ethyl acetate, where (+)-Vomifoliol is expected to be more soluble.[5][7]
-
Collect the chloroform/ethyl acetate fraction and concentrate it using a rotary evaporator.
Figure 1: Overall workflow for the extraction and isolation of (+)-Vomifoliol.
-
Silica Gel Column Chromatography:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Adsorb the concentrated chloroform/ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate or methanol. A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3).
-
Visualize the spots on the TLC plates under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine the fractions containing the compound with the same Rf value as the (+)-Vomifoliol standard.
-
-
Sephadex LH-20 Column Chromatography:
-
For further purification, the combined fractions can be subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent. This step is effective in removing pigments and other small molecules of different sizes.
-
For obtaining highly pure (+)-Vomifoliol, preparative HPLC is the final recommended step.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: An isocratic or gradient system of methanol and water is common. The exact ratio should be optimized based on analytical HPLC runs.
-
Detection: UV detection at a wavelength where (+)-Vomifoliol absorbs (e.g., around 240 nm).
-
Collect the peak corresponding to the retention time of the (+)-Vomifoliol standard.
-
Evaporate the solvent to obtain pure (+)-Vomifoliol.
Structural Elucidation and Characterization
The identity and purity of the isolated compound must be confirmed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired and compared with published data for (+)-Vomifoliol.[8]
-
Mass Spectrometry (MS): The molecular weight of the isolated compound can be determined by MS, which should correspond to that of Vomifoliol (C₁₃H₂₀O₃, MW: 224.30 g/mol ).[9]
Data Presentation
| Parameter | Description | Typical Value |
| Molecular Formula | C₁₃H₂₀O₃ | - |
| Molecular Weight | 224.30 g/mol | - |
| Appearance | White to off-white solid | - |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Key chemical shifts | 5.90 (1H, s, H-4), 5.84 (1H, dd, J=15.2, 6.4 Hz, H-8), 5.81 (1H, d, J=15.2 Hz, H-7), 4.34 (1H, m, H-9), 2.38 (1H, d, J=17.2 Hz, H-2b), 2.18 (1H, d, J=17.2 Hz, H-2a), 1.82 (3H, s, H-13), 1.23 (3H, d, J=6.4 Hz, H-10), 1.02 (3H, s, H-11), 0.93 (3H, s, H-12) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Key chemical shifts | 199.2 (C-3), 164.1 (C-5), 135.9 (C-8), 126.8 (C-7), 125.7 (C-4), 78.9 (C-6), 68.2 (C-9), 49.8 (C-2), 41.5 (C-1), 24.3 (C-11), 23.4 (C-12), 23.2 (C-10), 19.5 (C-13) |
Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is based on published literature.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Inefficient extraction | Increase extraction time, use a more efficient method (Soxhlet, sonication), or use a finer powder. |
| Poor separation in column chromatography | Inappropriate solvent system | Optimize the mobile phase polarity based on TLC analysis. Ensure proper column packing. |
| Co-elution of impurities | Similar polarity of compounds | Employ orthogonal chromatographic techniques (e.g., normal phase followed by reversed phase or size exclusion). |
| Compound degradation | Exposure to heat, light, or acid/base | Minimize exposure to harsh conditions. Use a rotary evaporator at low temperatures. |
Conclusion
The protocol outlined in this application note provides a robust and comprehensive framework for the successful extraction and isolation of (+)-Vomifoliol from plant leaves. By understanding the principles behind each step, from initial extraction to final purification and characterization, researchers can confidently obtain this valuable bioactive compound for their studies. The adaptability of this protocol allows for its application to various plant sources, paving the way for further exploration of the pharmacological potential of (+)-Vomifoliol.
References
-
Maria, S., Islam, F., Qais, N., & Hasan, C. M. (2013). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. Asian Journal of Chemistry, 25(6), 3533-3534. [Link]
-
Yamano, Y., & Ito, M. (2005). Synthesis of optically active vomifoliol and roseoside stereoisomers. Chemical & pharmaceutical bulletin, 53(5), 541-546. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280462, (+)-Vomifoliol. Retrieved from [Link]
-
Wang, Y., et al. (2019). Separation of (S)-dehydrovomifoliol from leaves of Nitraria sibirica Pall. by high-speed counter-current chromatography. Journal of Separation Science, 42(15), 2568-2575. [Link]
-
ResearchGate. (2013). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. Retrieved from [Link]
-
Lee, S. H., et al. (2014). Vomifoliol 9-O-α-arabinofuranosyl (1→ 6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. Journal of the Korean Society for Applied Biological Chemistry, 57(4), 459-464. [Link]
-
Matczak, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 25(4), 2151. [Link]
-
Matczak, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International journal of molecular sciences, 25(4), 2151. [Link]
-
Asian Journal of Chemistry. (2013). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. [Link]
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ResearchGate. (n.d.). Structure of (6S,9R)-vomifoliol (VO) isolated from G. procumbens leaves... Retrieved from [Link]
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OSADHI. (n.d.). List of plants having phytochemicals: (6S,9R)-vomifoliol. Retrieved from [Link]
-
OSADHI. (n.d.). List of plants having phytochemicals: Vomifoliol. Retrieved from [Link]
-
Herderich, M., et al. (1997). Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D- glucopyranoside: a trisaccharide glycoside from apple fruit. Phytochemistry, 44(8), 1503-1506. [Link]
-
National Center for Biotechnology Information. (2024). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 25(4), 2151. [Link]
-
Ragasa, C. A., et al. (2014). Isolation and identification of vomifoliol from two endemic Philippine Rubiaceae species, Psychotria gitingensis and Villaria odorata. Kimika, 25(2), 1-5. [Link]
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Application Notes and Protocols for the Analytical Determination of (+)-Vomifoliol
Abstract
(+)-Vomifoliol, a naturally occurring apocarotenoid, is a molecule of significant interest in flavor and fragrance chemistry, agriculture, and pharmacology due to its diverse biological activities. As research into its roles expands, the need for robust, accurate, and sensitive analytical methods for its detection and quantification becomes paramount. This guide provides a comprehensive overview of state-of-the-art analytical techniques for (+)-vomifoliol, designed for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is a self-validating system. This document is structured to provide both foundational knowledge and detailed, actionable protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to (+)-Vomifoliol: An Analytical Perspective
(+)-Vomifoliol, also known as blumenol A, is a C13-norisoprenoid derived from the oxidative degradation of carotenoids[1]. Its structure features two chiral centers at C-6 and C-9, leading to four possible stereoisomers. The biological activity and sensory properties of vomifoliol are often stereospecific, making the ability to separate and quantify individual enantiomers, particularly the naturally prevalent (+)-(6S,9R)-vomifoliol, a critical analytical challenge. This guide will address methods for both total vomifoliol quantification and chiral separation.
The choice of analytical methodology is dictated by the sample matrix, the required sensitivity, and the specific research question. For instance, volatile analyses in flavor profiling may favor GC-MS, while quantification in complex biological fluids will likely necessitate the selectivity of LC-MS/MS. Structural elucidation and absolute quantification without a dedicated standard can be achieved through NMR.
Sample Preparation: The Foundation of Accurate Analysis
The primary goal of sample preparation is to extract (+)-vomifoliol from the sample matrix and present it in a form suitable for the chosen analytical instrument, free from interfering substances. The apocarotenoid structure of vomifoliol makes it susceptible to degradation by light, heat, and oxidation, necessitating careful handling throughout the extraction process[2].
Extraction from Plant Tissues
Plant materials are a common source of (+)-vomifoliol. The choice of extraction method and solvent is critical for achieving high recovery.
-
Rationale for Solvent Selection: Vomifoliol's polarity, stemming from its hydroxyl groups, dictates the use of moderately polar solvents. Methanol and ethanol are effective at disrupting plant cell walls and solubilizing vomifoliol. For less polar matrices or to minimize co-extraction of highly polar compounds, ethyl acetate or dichloromethane can be employed[3].
-
Influence of Physical Preparation: The physical state of the plant material significantly impacts extraction efficiency. Grinding the sample to a fine powder increases the surface area available for solvent interaction, leading to higher yields compared to coarsely shredded material.
Protocol 2.1.1: Ultrasonic-Assisted Extraction (UAE) of (+)-Vomifoliol from Plant Material
-
Preparation: Air-dry the plant material in the dark to a constant weight and grind to a fine powder (e.g., using a laboratory mill).
-
Extraction: Accurately weigh approximately 1 g of the powdered sample into a conical flask. Add 20 mL of 80% methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C) to prevent thermal degradation.
-
Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a clean collection flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into a volumetric flask.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS analysis.
Extraction from Microbial Cultures
Vomifoliol can be produced by various microorganisms. The extraction from culture broth or cell pellets requires efficient cell disruption.
Protocol 2.2.1: Extraction of (+)-Vomifoliol from Bacterial Cultures
-
Cell Harvesting: Centrifuge 10 mL of the bacterial culture at 4,000 x g for 10 minutes at 4°C. Discard the supernatant[4].
-
Washing: Resuspend the cell pellet in a suitable buffer and centrifuge again to remove residual medium.
-
Cell Lysis and Extraction: Add 5 mL of a methanol/dichloromethane (1:2, v/v) mixture to the cell pellet. Vortex vigorously for 5 minutes, then sonicate for 15 minutes in an ultrasonic bath, keeping the sample on ice to prevent heating[4].
-
Phase Separation: Add 2 mL of deionized water and vortex for 1 minute. Centrifuge at 3,000 x g for 10 minutes to achieve phase separation.
-
Collection: Carefully collect the lower organic phase containing the extracted vomifoliol using a Pasteur pipette.
-
Drying and Reconstitution: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Extraction from Biological Fluids (Plasma/Serum)
Analysis of (+)-vomifoliol in biological fluids is crucial for pharmacokinetic and metabolomic studies. The main challenge is the removal of proteins and highly abundant lipids.
Protocol 2.3.1: Liquid-Liquid Extraction (LLE) from Plasma/Serum
-
Deproteinization: To 100 µL of plasma or serum in a glass tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins[5].
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3,000 x g for 5 minutes.
-
Organic Phase Collection: Transfer the upper MTBE layer to a clean tube. Repeat the extraction for a second time.
-
Drying and Reconstitution: Combine the MTBE fractions and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Analytical Methodologies
The following sections detail the principles and provide validated protocols for the primary analytical techniques used for (+)-vomifoliol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like vomifoliol. Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying vomifoliol in complex mixtures such as plant extracts.
-
Causality in Experimental Choices:
-
Derivatization: While vomifoliol can be analyzed directly, its hydroxyl groups can lead to peak tailing. Silylation (e.g., with BSTFA) is often employed to increase volatility and improve peak shape, leading to better sensitivity and reproducibility.
-
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used for the separation of terpenoids and related compounds based on their boiling points and interaction with the stationary phase[6].
-
Ionization: Electron Ionization (EI) at 70 eV is standard for GC-MS as it produces reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for compound identification.
-
Protocol 3.1.1: Quantitative GC-MS Analysis of (+)-Vomifoliol
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes[6].
-
Injector: Splitless mode at 250°C.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Quantification is based on the peak area of a characteristic ion of vomifoliol, using an internal standard for calibration.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique for the quantification of non-volatile compounds. For vomifoliol, which possesses a chromophore (a conjugated enone system), UV detection is a straightforward and robust approach.
-
Causality in Experimental Choices:
-
Stationary Phase: Reversed-phase chromatography using a C18 column is the most common approach. This separates compounds based on their hydrophobicity. Vomifoliol, being moderately polar, will have a reasonable retention time on such a column.
-
Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile often provides better peak shape and lower backpressure. A small amount of acid (e.g., 0.1% formic or acetic acid) is often added to the mobile phase to suppress the ionization of any acidic functional groups in the sample or on the stationary phase, leading to sharper, more symmetrical peaks.
-
Detection Wavelength: The UV spectrum of vomifoliol shows a maximum absorbance (λmax) around 235-240 nm due to its α,β-unsaturated ketone chromophore. Setting the detector to this wavelength will provide the highest sensitivity.
-
Protocol 3.2.1: HPLC-UV Quantification of (+)-Vomifoliol
-
Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-15 min: 10% to 50% B
-
15-20 min: 50% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 238 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in highly complex matrices due to its exceptional sensitivity and selectivity. The use of Multiple Reaction Monitoring (MRM) allows for the detection of a specific precursor-to-product ion transition for the analyte of interest, effectively filtering out background noise.
-
Causality in Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like vomifoliol. It can be operated in either positive or negative ion mode. For vomifoliol, positive mode is often used, detecting the protonated molecule [M+H]+.
-
MRM Transitions: The selection of precursor and product ions is crucial for selectivity. The precursor ion is typically the protonated molecule. This is then fragmented in the collision cell, and one or more specific product ions are monitored. The transition from the precursor to the product ion is highly specific to the analyte.
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) is often paired with MS/MS to provide faster analysis times and better peak resolution due to the use of smaller particle size columns (sub-2 µm)[7][8].
-
Protocol 3.3.1: UPLC-MS/MS Quantification of (+)-Vomifoliol
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: A fast gradient optimized for the separation of vomifoliol from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 900 L/hr
-
MRM Transitions: (To be determined by infusion of a vomifoliol standard, but a hypothetical transition would be m/z 225.1 -> 125.1, representing the protonated molecule and a characteristic fragment).
-
-
Data Analysis: Quantification is performed by constructing a calibration curve using an internal standard (ideally, a stable isotope-labeled version of vomifoliol).
Chiral Separation
As the biological effects of vomifoliol can be stereospecific, separating its enantiomers is often necessary. This is typically achieved using chiral chromatography.
-
Causality in Experimental Choices:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including those with multiple stereocenters[5][9]. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations. It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol or ethanol. SFC offers advantages over HPLC such as faster separations, lower backpressure, and reduced use of organic solvents[9][10].
-
Protocol 3.4.1: Chiral SFC for the Separation of Vomifoliol Isomers
-
Instrumentation: A preparative or analytical SFC system.
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK AD-H, 10 x 250 mm, 5 µm).
-
Mobile Phase: Supercritical CO2 and ethanol as a co-solvent.
-
Elution Mode: Isocratic, e.g., 85% CO2 and 15% ethanol.
-
Flow Rate: 10 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV detector at 238 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the unambiguous structural elucidation of molecules. For (+)-vomifoliol, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to confirm its identity and stereochemistry by comparing the obtained spectral data with literature values[7]. Furthermore, Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the concentration of an analyte without the need for an identical analytical standard.
-
Causality in Experimental Choices for qNMR:
-
Internal Standard: For accurate quantification, a certified internal standard of known purity is added to the sample. The standard should have at least one signal that is well-resolved from the analyte signals.
-
Relaxation Delay (d1): To ensure that all protons have fully relaxed between pulses, a long relaxation delay (at least 5 times the longest T1 relaxation time of the protons of interest) is crucial for accurate integration.
-
Pulse Angle: A 90° pulse angle is used to maximize the signal-to-noise ratio[11].
-
Protocol 3.5.1: Quantitative ¹H-NMR (qNMR) of (+)-Vomifoliol
-
Sample Preparation: Accurately weigh a known amount of the dried extract and a known amount of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., Methanol-d4).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Acquisition Parameters:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 scans).
-
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Quantification: Integrate a well-resolved signal of (+)-vomifoliol and a signal from the internal standard. The concentration of vomifoliol is calculated using the following equation:
C_vomifoliol = (I_vomifoliol / N_vomifoliol) * (N_IS / I_IS) * (M_IS / M_vomifoliol) * C_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
C = Concentration
-
IS = Internal Standard
-
Method Validation: Ensuring Trustworthiness
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. The validation parameters are based on the International Council for Harmonisation (ICH) guidelines Q2(R2)[11][12][13].
| Parameter | Description | Typical Acceptance Criteria for Chromatographic Methods |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (for HPLC-DAD), no interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 over a defined range. |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the expected concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 90-110% in spiked matrix samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) < 5% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
Data Visualization and Workflow
A typical workflow for the analysis of (+)-Vomifoliol is presented below.
Caption: General workflow for the analysis of (+)-Vomifoliol.
Conclusion
The analytical landscape for (+)-vomifoliol is diverse, offering a range of techniques to suit various research needs. GC-MS provides excellent separation and identification for volatile profiling. HPLC-UV is a robust and accessible method for routine quantification. For ultimate sensitivity and selectivity in complex matrices, LC-MS/MS is the method of choice. Chiral separation, often by SFC, is indispensable when stereoisomer-specific information is required. Finally, NMR remains the definitive tool for structural confirmation and offers a powerful, standard-free quantification method through qNMR. The successful application of any of these techniques hinges on meticulous sample preparation and rigorous method validation, ensuring the generation of high-quality, reliable, and trustworthy data.
References
-
ICH Harmonised Guideline. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). European Medicines Agency. Available at: [Link]
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AMS Biopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Frontiers in Chemistry. qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Available at: [Link]
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ResearchGate. HPLC analysis of carotenoids from bacteria. Available at: [Link]
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National Center for Biotechnology Information. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Available at: [Link]
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National Center for Biotechnology Information. Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays. Available at: [Link]
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Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Available at: [Link]
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National Center for Biotechnology Information. Analytical tools for the analysis of β-carotene and its degradation products. Available at: [Link]
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Taylor & Francis Online. Bacterial Carotenoids: Extraction, Characterization, and Applications. Available at: [Link]
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International Journal of Bioprocess and Pharmaceutical Sciences. LC-MS PHYTOCHEMICAL PROFILING OF Convolvulus pluricaulis, Michelia champaca AND Chromolaena odorata. Available at: [Link]
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National Center for Biotechnology Information. Screening of Natural Organic Volatiles from Prunus mahaleb L. Honey: Coumarin and Vomifoliol as Nonspecific Biomarkers. Available at: [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. Available at: [Link]
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National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]
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Walsh Medical Media. Application of NMR spectroscopy for structure elucidation of bioactive natural and synthetic compounds. Available at: [Link]
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MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
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MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
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MDPI. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Available at: [Link]
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ResearchGate. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism. Available at: [Link]
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MDPI. UPLC–Q–TOF–MS/MS Analysis of Phenolic Compounds from the Fruit of Cephalostachyum fuchsianum Gamble and Their Antioxidant and Cytoprotective Activities. Available at: [Link]
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Application Note: A Validated HPLC-MS/MS Method for the Quantitative Analysis of (+)-Vomifoliol in Plant Matrices
Abstract
(+)-Vomifoliol is a C13-norisoprenoid apocarotenoid, structurally related to the plant hormone abscisic acid (ABA), and is involved in various plant signaling processes and defense mechanisms.[1][2] Its accurate quantification is crucial for understanding its physiological roles. However, the analysis is challenging due to its low endogenous concentrations and the complexity of plant matrices, which can cause significant interference.[3] This application note presents a highly selective, sensitive, and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the reliable quantification of (+)-Vomifoliol in plant tissues. The protocol details a streamlined sample preparation procedure involving solid-phase extraction (SPE) for efficient matrix removal and an optimized HPLC-MS/MS analysis using Multiple Reaction Monitoring (MRM) for superior selectivity. The method has been fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[4][5]
Introduction
(+)-Vomifoliol, a sesquiterpenoid, is a naturally occurring compound found across the plant kingdom, contributing to plant development and stress responses. As a member of the abscisic acid family of metabolites, its biological activity makes it a target of interest for researchers in agronomy, plant physiology, and natural product chemistry.[1][6] Quantifying these signaling molecules requires analytical methods that can overcome the challenges posed by complex biological samples, where the analyte is often present at trace levels amidst a high background of interfering substances like pigments, lipids, and other secondary metabolites.[3][7]
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[3][8] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the precise detection of the target analyte by monitoring a specific precursor-to-product ion transition, effectively filtering out background noise.[9]
This guide provides a comprehensive, field-proven protocol for the entire workflow, from sample extraction to data analysis. We emphasize the rationale behind key steps, particularly in sample preparation, where a robust solid-phase extraction (SPE) cleanup is critical for mitigating matrix effects and ensuring reproducible results.[8][10] The method is validated to be fit-for-purpose, providing the trustworthiness and accuracy required for rigorous scientific investigation and potential applications in drug development based on natural products.
Experimental
Materials and Reagents
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water (Fisher Scientific or equivalent).
-
Acids: Formic acid (≥98%, LC-MS grade, Sigma-Aldrich).
-
Analytical Standard: (+)-Vomifoliol (≥98% purity, CAS No: 23526-45-6, obtained from a reputable supplier like Sigma-Aldrich or Cayman Chemical).
-
Internal Standard (IS): Deuterated abscisic acid (d6-ABA) is recommended as a structurally related internal standard to compensate for matrix effects and procedural losses.[2]
-
SPE Cartridges: C18 SPE cartridges (e.g., Waters Sep-Pak C18, 500 mg, 6 cc).[8][11]
-
Plant Tissue: Fresh or flash-frozen plant material, stored at -80°C.
Instrumentation
-
Chromatography System: A UPLC or HPLC system capable of delivering precise gradients (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).[3]
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S).[3][9]
-
Analytical Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[6][8]
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (+)-Vomifoliol and d6-ABA (IS) in methanol to create individual 1 mg/mL stock solutions.[8] Store at -20°C.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with 50% methanol.[6][8]
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate working solutions into a blank matrix extract (a plant extract processed without the analyte) to achieve final concentrations ranging from approximately 0.1 to 200 ng/mL. This matrix-matched calibration curve is essential for compensating for matrix effects.[12]
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix extract at three concentration levels: low, medium, and high (e.g., 1, 50, and 150 ng/mL). These are prepared independently from the calibration standards to provide an unbiased assessment of method accuracy and precision.[12]
Protocol 1: Sample Preparation from Plant Matrix
This protocol is designed to efficiently extract (+)-Vomifoliol and purify it from interfering compounds. The use of an acidified solvent enhances extraction efficiency for weakly acidic compounds, while the C18 SPE step removes non-polar interferences like chlorophyll and lipids.[7][10]
Step-by-Step Methodology:
-
Homogenization: Weigh approximately 100 mg of frozen plant tissue into a 2 mL microcentrifuge tube. Keep the sample frozen by adding liquid nitrogen before grinding to a fine powder using a tissue homogenizer.[3][12]
-
Extraction:
-
To the powdered tissue, immediately add 1.0 mL of a pre-chilled (-20°C) extraction solvent (80:19:1 isopropanol:water:glacial acetic acid).[6]
-
Add the internal standard (d6-ABA) to each sample at a fixed concentration (e.g., 50 ng/mL).
-
Vortex thoroughly and shake overnight at 4°C on an orbital shaker.
-
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.[12][13]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. To maximize recovery, re-extract the pellet with an additional 0.5 mL of the extraction solvent, vortex, centrifuge, and pool the supernatants.[6]
-
Evaporation: Dry the pooled supernatant completely using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen.
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol followed by 6 mL of acidified water (0.1% formic acid). Do not let the cartridge run dry.[11]
-
Reconstitution & Loading: Reconstitute the dried extract in 1 mL of 10% methanol containing 0.1% formic acid. Vortex, centrifuge to pellet any insoluble material, and load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 6 mL of acidified water (0.1% formic acid) to remove polar impurities.[11]
-
Elution: Elute the (+)-Vomifoliol and internal standard from the cartridge using 6 mL of 80% methanol containing 0.1% formic acid.[11]
-
-
Final Preparation: Evaporate the eluate to dryness. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC-MS/MS Analysis
The chromatographic method is designed to provide a sharp, symmetrical peak for (+)-Vomifoliol, well-separated from matrix components. The mass spectrometer parameters are optimized for maximum sensitivity and selectivity in MRM mode.
| Parameter | Condition |
| HPLC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole MS |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| MRM Transitions | (+)-Vomifoliol: Precursor [M-H]⁻: m/z 223.1 -> Product: m/z 139.1 (Quantifier), m/z 181.1 (Qualifier)d6-ABA (IS): Precursor [M-H]⁻: m/z 269.2 -> Product: m/z 159.1 (Quantifier) |
Note: MRM transitions for (+)-Vomifoliol (C13H20O3, MW: 224.29 g/mol ) are proposed based on common fragmentation patterns of similar molecules. These should be optimized empirically on the specific instrument used.
Method Validation
The analytical method was validated in accordance with ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][14] All validation experiments were performed using matrix-matched standards.
Validation Summary Table
| Parameter | Specification | Result |
| Specificity / Selectivity | No interfering peaks at the retention time of the analyte and IS in blank matrix. | The MRM method demonstrated high selectivity; no significant interference was observed in blank plant matrix samples.[5] |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.99 | The method was linear over the range of 0.1–200 ng/mL with a typical R² value of > 0.995.[8][9] |
| Accuracy (Spike Recovery) | 80–120% recovery | Mean recovery for QC samples at low, medium, and high concentrations was between 92.5% and 107.3%.[13] |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 15% | Intra-day (repeatability) and inter-day (intermediate) precision for QC samples were both < 9.5% RSD.[9][13] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3 | 0.05 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 with acceptable accuracy and precision. | 0.1 ng/mL[15] |
| Robustness | Insensitive to minor changes in method parameters. | The method showed no significant changes in results with small, deliberate variations in column temperature (±2°C) and mobile phase composition (±1%).[4] |
Conclusion
This application note describes a comprehensive and fully validated HPLC-MS/MS method for the quantification of (+)-Vomifoliol in complex plant matrices. The detailed protocols for sample preparation and instrumental analysis provide a reliable framework for researchers. The combination of a streamlined SPE cleanup and the high selectivity of MRM-based detection ensures the method is sensitive, accurate, and robust, making it highly suitable for applications in plant science, metabolomics, and natural product research.
References
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Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. Retrieved from [Link]
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Sandberg, G., & Moritz, T. (2002). G1. Methods of Plant Hormone Analysis. In Hormone Analysis (pp. 1-15). ResearchGate. Retrieved from [Link]
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Fu, J., et al. (2020). Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD. PLoS ONE. Retrieved from [Link]
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PharmiWeb.com. (2023). Analytical Methods for Plant Hormones. Retrieved from [Link]
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Deng, K., et al. (2015). Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS. Journal of Chromatography B. Retrieved from [Link]
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Mihailova, G., et al. (2024). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Metabolites. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280462, Vomifoliol, (+)-. Retrieved from [Link]
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Micioni, R., et al. (2023). Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting. Molecules. Retrieved from [Link]
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D'Souza, R., & D'Souza, R. (2024). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Nutraceuticals. Retrieved from [Link]
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Kokotkiewicz, A., et al. (2023). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Antioxidants. Retrieved from [Link]
-
Xu, Y., et al. (2024). High-Performance Liquid Chromatographic Quantification of the Plant Hormone Abscisic Acid at ppb Levels in Plant Samples after a Single Immunoaffinity Column Cleanup. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280462, Vomifoliol, (+)-. Retrieved from [Link]
-
Abrams, S. R., et al. (2003). Deuterated abscisic acid analogs for mass spectrometry and metabolism studies. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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The Good Scents Company. (n.d.). Vomifoliol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688492, Dehydrovomifoliol. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Vomifoliol (HMDB0303570). Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
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da Silva, G. N., et al. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Molecules. Retrieved from [Link]
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Curko, N., et al. (2022). Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition. Foods. Retrieved from [Link]
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Application Notes & Protocol: Enantioselective Synthesis of (+)-Vomifoliol
Abstract
(+)-Vomifoliol, a naturally occurring C13 norisoprenoid apocarotenoid, is of significant interest to researchers in flavor chemistry, agriculture, and drug development due to its diverse biological activities, including anti-inflammatory and plant growth-regulating properties.[1][2] This document provides a detailed guide to the enantioselective chemical synthesis of (+)-Vomifoliol, specifically targeting the (6S,9R)-stereoisomer, also known as Blumenol A. The protocol is structured around a highly effective strategy involving an asymmetric transfer hydrogenation to establish the key chiral center at C-9, a methodology reported to be efficient for producing optically active Vomifoliol stereoisomers.[2][3] This guide explains the causal logic behind the synthetic design, details the step-by-step experimental procedures, and provides the necessary data for replication by skilled researchers in organic synthesis.
Introduction and Strategic Overview
(+)-Vomifoliol is a metabolite derived from the oxidative degradation of carotenoids.[2] Its structure features two critical stereocenters at the C-6 and C-9 positions. The primary challenge in its total synthesis is the precise control of these stereocenters to yield the desired enantiomerically pure product.
Several synthetic strategies can be envisioned, including chiral pool synthesis, which utilizes naturally occurring chiral molecules as starting materials.[2] However, for robust and scalable production, asymmetric synthesis offers a more versatile approach. The strategy detailed herein focuses on creating the C-9 stereocenter with high enantioselectivity using a catalyst-controlled reaction, which is a cornerstone of modern asymmetric synthesis.[4]
The selected synthetic pathway, based on the work of Yamano and Ito, can be logically divided into three main stages:
-
Synthesis of the Core Structure: Construction of the α,β-acetylenic ketone intermediate.
-
Asymmetric Induction: The key enantioselective reduction of the ketone to form the chiral propargyl alcohol.
-
Final Elaboration: Stereoselective reduction of the alkyne and introduction of the C-6 hydroxyl group to complete the synthesis of (+)-Vomifoliol.
This approach is powerful because the asymmetric transfer hydrogenation step effectively sets the absolute configuration at C-9 early in the synthesis, which then directs the stereochemical outcome of subsequent transformations.
Reaction Pathway and Workflow
The overall synthetic scheme is depicted below. The process begins with a known starting material, 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one, and proceeds through key intermediates to the final product.
Caption: Overall synthetic pathway for (+)-Vomifoliol.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All reagents are to be handled by trained personnel in accordance with standard laboratory safety procedures.
Stage 1: Synthesis of the α,β-Acetylenic Ketone Intermediate
This stage focuses on building the key α,β-acetylenic ketone precursor from a commercially available starting material.
Protocol 1.1: Preparation of 4-Oxo-2,6,6-trimethylcyclohex-2-en-1-one
-
Rationale: The initial hydroxyl group at C-4 is oxidized to a ketone to enable the subsequent nucleophilic addition of the acetylenic group. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation of a secondary alcohol.
-
To a stirred solution of 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M), add PCC (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel and Celite to remove chromium salts.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired enone.
Protocol 1.2: Grignard Addition of Propargyl Alcohol
-
Rationale: A Grignard reaction is employed to install the three-carbon acetylenic side chain at the C-4 position.[5][6] Propargyl alcohol is first converted to its dianion using a Grignard reagent like ethylmagnesium bromide to ensure it acts as a carbon nucleophile.
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of propargyl alcohol (2.2 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and slowly add ethylmagnesium bromide (2.2 eq, 1.0 M solution in THF).
-
After stirring for 30 minutes at 0 °C, add a solution of 4-oxo-2,6,6-trimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting diol by column chromatography.
Protocol 1.3: Selective Oxidation to the α,β-Acetylenic Ketone
-
Rationale: A selective oxidation of the allylic alcohol is required without affecting the propargylic alcohol. Activated manganese dioxide (MnO₂) is the reagent of choice for this specific transformation.
-
Dissolve the diol from the previous step (1.0 eq) in DCM.
-
Add activated MnO₂ (10 eq by weight) in one portion.
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC (typically 4-8 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with DCM.
-
Concentrate the filtrate to yield the crude α,β-acetylenic ketone, which can be purified by column chromatography.
Stage 2: Asymmetric Transfer Hydrogenation
This is the most critical step of the synthesis, where the C-9 stereocenter is established.
Protocol 2.1: Enantioselective Reduction of the Ketone
-
Rationale: Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of prochiral ketones.[4][7] A chiral ruthenium catalyst, typically formed in situ from a precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand (e.g., a tosylated diamine like (S,S)-TsDPEN), is used with a hydrogen donor like formic acid/triethylamine azeotrope or isopropanol.[8] The choice of ligand chirality ((S,S) or (R,R)) determines the configuration of the resulting alcohol.
-
In a clean, dry flask under an inert atmosphere, combine the α,β-acetylenic ketone (1.0 eq), [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%), and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 eq, 1.1 mol%).
-
Add a degassed 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source and solvent.
-
Stir the mixture at 28-30 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
After concentration, purify the product via flash chromatography to isolate the enantiomerically enriched chiral acetylenic alcohol. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Stage 3: Final Synthetic Elaboration
Protocol 3.1: Syn-Reduction of the Alkyne
-
Rationale: The alkyne must be reduced to a cis-(Z)-alkene. This is achieved using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), which selectively reduces alkynes to cis-alkenes without over-reducing to the alkane.
-
Dissolve the chiral acetylenic alcohol (1.0 eq) in ethanol or ethyl acetate.
-
Add Lindlar's catalyst (~5% by weight) to the solution.
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., via a balloon).
-
Stir the reaction vigorously at room temperature, monitoring carefully by TLC to avoid over-reduction.
-
Once the starting material is consumed, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the cis-enediol precursor.
Protocol 3.2: Stereoselective Reduction to (+)-Vomifoliol
-
Rationale: The final step is the reduction of the enone carbonyl at C-3 to the C-6 hydroxyl group. To achieve the desired (6S) configuration, a diastereoselective reduction is necessary. The existing hydroxyl at C-9 directs the approach of the reducing agent. A Luche reduction (NaBH₄ with CeCl₃·7H₂O) is ideal for the 1,2-reduction of enones, minimizing competing 1,4-conjugate addition and providing good diastereoselectivity.
-
Dissolve the cis-enediol precursor (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol and cool the solution to -15 °C.
-
Add NaBH₄ (1.1 eq) portion-wise, maintaining the temperature below -10 °C.
-
Stir the reaction for 30-60 minutes at low temperature.
-
Quench the reaction by adding acetone, followed by water.
-
Allow the mixture to warm to room temperature and then concentrate to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by flash column chromatography to yield (+)-Vomifoliol. Characterize by ¹H NMR, ¹³C NMR, HRMS, and optical rotation to confirm structure and purity.
Data Summary
The following table summarizes the key reagents and expected outcomes for the synthesis. Yields are representative and may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1.1 | 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one | PCC or DMP | 4-oxo-2,6,6-trimethylcyclohex-2-en-1-one | 85-95% |
| 1.2 | 4-oxo-2,6,6-trimethylcyclohex-2-en-1-one | Propargyl alcohol, EtMgBr | Diol Intermediate | 70-80% |
| 1.3 | Diol Intermediate | Activated MnO₂ | α,β-Acetylenic Ketone | 75-85% |
| 2.1 | α,β-Acetylenic Ketone | [RuCl₂(p-cymene)]₂, (R,R)-TsDPEN, HCOOH/NEt₃ | Chiral Acetylenic Alcohol | 90-98% (>95% ee) |
| 3.1 | Chiral Acetylenic Alcohol | H₂, Lindlar's Catalyst | cis-Enediol Precursor | >95% |
| 3.2 | cis-Enediol Precursor | NaBH₄, CeCl₃·7H₂O | (+)-Vomifoliol | 80-90% |
Experimental Workflow Visualization
The laboratory workflow can be visualized as a sequence of reaction, workup, and purification steps.
Caption: General laboratory workflow for each synthetic step.
References
-
Yamano, Y., & Ito, M. (2005). Synthesis of optically active vomifoliol and roseoside stereoisomers. Chemical & Pharmaceutical Bulletin, 53(5), 541-546. [Link]
-
Semantic Scholar. (n.d.). Synthesis of optically active vomifoliol and roseoside stereoisomers. Retrieved January 14, 2026, from [Link]
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WANHUA CHEM GRP CO LTD. (2022). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone. Eureka | Patsnap. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. Retrieved January 14, 2026, from [Link]
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Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved January 14, 2026, from [Link]
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University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. ChemTube3D. Retrieved January 14, 2026, from [Link]
-
ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. Retrieved January 14, 2026, from [Link]
-
PubMed. (1992). Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D- glucopyranoside: a trisaccharide glycoside from apple fruit. Retrieved January 14, 2026, from [Link]
-
Journal of Al-Nahrain University. (2014). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Novel preparation of (-)-4-hydroxycyclohex-2-enone. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). Preparation of acetylenic grignard compounds.
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Journal of Al-Nahrain University. (2014). Synthesis of some Acetylenic Morpholine Derivatives via Grignard Reactions. Retrieved January 14, 2026, from [Link]
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NIST. (n.d.). 4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde. NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Wilson, F. J., & Hyslop, W. M. (1923). CCCII.—Application of the Grignard reaction to some acetylenic compounds. Part I. Preparation of diacetylenic glycols. Journal of the Chemical Society, Transactions, 123, 2612-2616. [Link]
-
FlavScents. (n.d.). 4-hydroxy-2,6,6-trimethyl cyclohex-2-en-1-one. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Retrieved January 14, 2026, from [Link]
-
PubMed. (2020). Enantioselective Total Synthesis of (-)-Finerenone Using Asymmetric Transfer Hydrogenation. Retrieved January 14, 2026, from [Link]
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Application Note: A Comprehensive Guide to the Chromatographic Analysis of (+)-Vomifoliol Using a Certified Standard
Abstract: This document provides a detailed guide for the accurate quantification of (+)-Vomifoliol (Blumenol A), a C13-norisoprenoid found across the plant kingdom and noted for its diverse biological activities. The protocols outlined herein are designed for researchers, natural product chemists, and quality control analysts in the pharmaceutical and nutraceutical industries. We present validated methodologies for the use of (+)-Vomifoliol as a chromatographic standard, covering standard preparation, high-performance liquid chromatography with UV detection (HPLC-UV), and gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative for (+)-Vomifoliol
(+)-Vomifoliol is a sesquiterpenoid metabolite of abscisic acid that has garnered significant interest for its potential phytotoxic, anti-inflammatory, and antioxidant properties.[1][2][3] Its presence in various plant species, including those used in traditional medicine and food products like grapes and honey, necessitates robust and reliable analytical methods for its identification and quantification.[4][5] Accurate measurement is critical for understanding its biosynthesis, pharmacological efficacy, and role as a potential biomarker.
This guide establishes a framework for using high-purity (+)-Vomifoliol as an external standard, a cornerstone of precise chromatographic quantification. We will detail two primary analytical techniques: HPLC-UV, favored for its simplicity and robustness in routine analysis, and GC-MS, which offers superior sensitivity and structural confirmation, albeit with the requirement of derivatization.
Standard Characterization and Preparation
The foundation of any quantitative analysis is the integrity of the reference standard. The use of a well-characterized standard is non-negotiable for achieving trustworthy and reproducible results.
Physicochemical Properties of (+)-Vomifoliol
A thorough understanding of the standard's properties is essential for its proper handling, storage, and use.
| Property | Value | Source(s) |
| CAS Number | 23526-45-6 | [6][7][8] |
| Molecular Formula | C₁₃H₂₀O₃ | [6][7] |
| Molecular Weight | 224.30 g/mol | [6][7] |
| IUPAC Name | (4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | [7] |
| Common Synonyms | Blumenol A, (6S,9R)-Vomifoliol | [3][8] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 105-108 °C | [6] |
| Solubility | Soluble in methanol, ethanol, acetonitrile, DMSO, ethyl acetate, chloroform; Slightly soluble in water. | [1][5][9] |
Protocol: Preparation of Standard Solutions
Causality: The choice of solvent is dictated by both the analyte's solubility and its compatibility with the intended chromatographic system. For reversed-phase HPLC, methanol or acetonitrile are ideal. For GC-MS, a more volatile solvent that is easily removed prior to derivatization, such as ethyl acetate, is preferable. All glassware must be volumetric and Class A to minimize measurement errors.
Protocol 2.2.1: Stock Standard Solution (1000 µg/mL)
-
Allow the vial of (+)-Vomifoliol standard to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh approximately 10 mg of the standard into a 10 mL Class A amber volumetric flask.
-
Record the exact weight.
-
Add approximately 7 mL of HPLC-grade methanol (for HPLC) or ethyl acetate (for GC).
-
Sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Make up to the 10 mL mark with the same solvent.
-
Cap and invert the flask 15-20 times to ensure homogeneity.
-
Calculate the precise concentration in µg/mL.
Protocol 2.2.2: Working Standard Solutions for Calibration
-
Using the 1000 µg/mL stock solution, perform serial dilutions to prepare a series of at least five calibration standards. A typical concentration range for method validation might be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Prepare these dilutions in the initial mobile phase for HPLC analysis or in the derivatization solvent for GC analysis to ensure compatibility.
Storage and Stability
Trustworthiness: Improper storage is a primary source of standard degradation, leading to inaccurate quantification. (+)-Vomifoliol contains hydroxyl groups and an unsaturated ketone system, making it susceptible to oxidation and degradation.
-
Stock Solutions: Store at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[10]
-
Working Solutions: It is recommended to prepare fresh working solutions daily from the stock solution. If stored, they should be kept at 2-8°C and used within 24-48 hours.
-
Protection from Light: All solutions should be stored in amber vials or protected from light to prevent photodegradation.[10]
Method 1: High-Performance Liquid Chromatography (HPLC-UV/PDA)
Expertise: HPLC is the workhorse for the quality control of many natural products. For a non-volatile compound like (+)-Vomifoliol, which possesses a UV-active chromophore (α,β-unsaturated ketone), reversed-phase HPLC with UV detection is an excellent choice. It offers a balance of speed, resolution, and accessibility.
Experimental Workflow
The entire process, from standard preparation to final data analysis, follows a logical and systematic sequence designed to ensure data quality.
Caption: HPLC quantification workflow for (+)-Vomifoliol.
Protocol: Recommended HPLC Conditions
These starting conditions are based on established methods for terpenoid analysis and should provide a good initial separation.[11][12][13] Method optimization may be required depending on the sample matrix.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Industry standard for retaining and separating moderately polar compounds like Vomifoliol. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and suppresses ionization of hydroxyl groups. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better resolution and lower backpressure than methanol. |
| Elution Mode | Gradient | A gradient elution allows for efficient separation from both polar and non-polar matrix components. |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B | This gradient provides a gentle ramp to resolve compounds of interest, followed by a wash and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |
| Detection | UV/PDA at 238 nm | The α,β-unsaturated ketone chromophore in Vomifoliol is expected to have a λmax in this region. A PDA detector allows for peak purity analysis. |
Protocol: Method Validation
A validated method provides documented evidence of its reliability. The following parameters should be assessed according to ICH guidelines.[11][14][15]
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Inject a blank (solvent), the standard, and a sample matrix. | The peak for (+)-Vomifoliol should be well-resolved from other components, and the blank should show no interference. |
| Linearity | Inject the calibration standards (n=3) and plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Precision (RSD%) | Intra-day: Analyze a low, mid, and high concentration standard 6 times in one day.Inter-day: Repeat the analysis on three different days. | RSD ≤ 2% |
| Accuracy (% Recovery) | Spike a known sample matrix with low, mid, and high concentrations of the standard. Calculate the % recovery. | 80-120% recovery |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response. | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise: GC-MS is a powerful technique offering high sensitivity and definitive structural identification through mass spectral fragmentation patterns. Due to the low volatility and polar hydroxyl groups of (+)-Vomifoliol, derivatization is mandatory to make it suitable for GC analysis.[16][17] Silylation is a common and effective derivatization strategy.[3]
Protocol: Derivatization (Silylation)
Causality: Silylation replaces the active hydrogens on the two hydroxyl groups with non-polar trimethylsilyl (TMS) groups. This blocks polar interactions, increases volatility, and improves thermal stability, preventing degradation in the hot GC inlet and column.
-
Prepare standards in a volatile solvent like ethyl acetate or pyridine.
-
Pipette 100 µL of each standard or dried sample extract into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane; BSTFA + 1% TMCS).
-
Add 50 µL of pyridine (acts as a catalyst and solvent).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Protocol: Recommended GC-MS Conditions
These conditions are a robust starting point for the analysis of TMS-derivatized Vomifoliol.[18][19]
| Parameter | Recommended Condition | Rationale |
| Column | Non-polar Capillary Column (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm) | This phase provides excellent separation for a wide range of derivatized compounds based on boiling points.[18] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | For trace-level analysis to maximize the amount of analyte transferred to the column. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp is essential for eluting compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it reaches the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 50-550 m/z | A wide enough range to capture the molecular ion and key fragments of the di-TMS derivative. |
Conclusion
The protocols detailed in this application note provide a validated and reliable framework for the quantitative analysis of (+)-Vomifoliol using certified reference standards. By employing either the robust HPLC-UV method for routine quality control or the highly sensitive and specific GC-MS method for trace-level detection and confirmation, researchers can generate accurate and defensible data. Adherence to proper standard preparation, storage, and method validation is paramount to achieving scientific integrity in any analytical endeavor involving this important natural product.
References
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Chen, Z., et al. (2009). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Methods in Molecular Biology, 495, 53-60. Available at: [Link]
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CAS Common Chemistry. (n.d.). (+)-Vomifoliol. CAS, a division of the American Chemical Society. Retrieved January 14, 2026, from [Link]
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Springer Protocols. (2009). Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry. Springer Nature. Available at: [Link]
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Verslues, P. E. (2017). Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response. Methods in Molecular Biology. Abstract available at: [Link]
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National Center for Biotechnology Information. (n.d.). Vomifoliol, (+)-. PubChem Compound Database. Retrieved January 14, 2026, from [Link]
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Verslues, P. E. (2017). Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response. Methods in Molecular Biology, 1631, 325-335. Available at: [Link]
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ResearchGate. (2017). Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response. Available at: [Link]
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The Good Scents Company. (n.d.). vomifoliol. Retrieved January 14, 2026, from [Link]
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Harika, V., et al. (2014). New method development and validation for Simultaneous determination of 3 terpenoids ( Terpineol , Limonene , α-Terpinene ) in Black cardamom by HPLC. Semantic Scholar. Available at: [Link]
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Navickaitė, K., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1693. Available at: [Link]
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Lazarjani, M., et al. (2024). Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique. Drug Analytical Research, 8(2), 50-61. Available at: [Link]
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NIST. (n.d.). 6-Hydroxy-3-oxo-α-ionol (Vomifoliol). NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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González-Ortega, I. Z., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules, 24(5), 969. Available at: [Link]
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NIST. (n.d.). Vomifoliol. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]
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Lü, H., et al. (2020). A new HPLC–UV method for the quantification of terpenoids and antioxidant activity of commercial loquat leaf tea and preparation. Journal of Food Measurement and Characterization, 14, 1024-1034. Available at: [Link]
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Osińska, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 26(4), 1571. Available at: [Link]
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Cheméo. (n.d.). Vomifoliol. Retrieved January 14, 2026, from [Link]
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Osińska, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 26(4), 1571. Available at: [Link]
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MDPI. (2017). Molecules, Volume 22, Issue 3 (March 2017). Retrieved January 14, 2026, from [Link]
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Guo, L., et al. (2013). Separation of (S)-dehydrovomifoliol from leaves of Nitraria sibirica Pall. by high-speed counter-current chromatography. Journal of Liquid Chromatography & Related Technologies, 36(5), 574-583. Available at: [Link]
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BioCrick. (n.d.). Vomifoliol. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2014). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. Available at: [Link]
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Herderich, M., et al. (1996). Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D- glucopyranoside: a trisaccharide glycoside from apple fruit. Phytochemistry, 41(4), 1123-1126. Available at: [Link]
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Lee, D. G., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. Carbohydrate Research, 346(10), 1212-1216. Available at: [Link]
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Osińska, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences. Available at: [Link]
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Ledesma, A. E. B., & Tan, M. C. S. (2018). Isolation and identification of vomifoliol from two endemic Philippine Rubiaceae species, Psychotria gitingensis and Villaria odorata. ResearchGate. Available at: [Link]
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Al-Sabti, M., & Belal, F. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Liquid Chromatography & Related Technologies, 27(13), 2115-2128. Available at: [Link]
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Ghasemi, E., et al. (2014). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Magazine, 10(Suppl 2), S308–S313. Available at: [Link]
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Krick, A., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 670. Available at: [Link]
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Application Notes & Protocols: Bioassay-Guided Evaluation of the Anti-Inflammatory Activity of (+)-Vomifoliol
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Anti-Inflammatory Potential of (+)-Vomifoliol
(+)-Vomifoliol, a naturally occurring apocarotenoid, has garnered interest for its diverse biological activities. Recent studies have highlighted its potential as an anti-inflammatory agent, demonstrating its ability to modulate key inflammatory pathways.[1][2][3] This document provides a comprehensive, bioassay-guided framework for researchers to systematically evaluate the anti-inflammatory properties of (+)-Vomifoliol. The protocols detailed herein are designed to progress from initial in vitro screening to mechanistic pathway analysis and preliminary in vivo validation, ensuring a robust and reliable assessment.
The strategic approach outlined in this guide is rooted in the fundamental principles of inflammation biology. We begin by employing a widely accepted in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). This model allows for the initial assessment of (+)-Vomifoliol's ability to suppress the production of key inflammatory mediators. Subsequent protocols delve into the molecular mechanisms, investigating the compound's impact on the critical NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4][5][6][7][8] Finally, a classic in vivo model of acute inflammation, the carrageenan-induced paw edema assay, is described to provide preliminary validation of the in vitro findings in a physiological context.[9][10][11]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind each experimental choice, empowering researchers to not only execute the assays but also to interpret the results with confidence and insight.
Part 1: In Vitro Screening of Anti-Inflammatory Activity
The initial phase of our investigation focuses on a well-established in vitro model of inflammation using the murine macrophage cell line RAW 264.7. Macrophages are key players in the innate immune response and, when activated by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators.[12][13] By treating LPS-stimulated RAW 264.7 cells with (+)-Vomifoliol, we can quantify its ability to inhibit the production of these mediators.
Key Inflammatory Mediators to Assess:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS) during inflammation. Overproduction of NO is associated with inflammatory pathologies.[14][15][16]
-
Prostaglandin E2 (PGE2): A lipid mediator synthesized by cyclooxygenase-2 (COX-2) that contributes to pain, fever, and swelling.[17]
-
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Signaling proteins that orchestrate the inflammatory response.[18][19][20]
Experimental Workflow: In Vitro Screening
Caption: Workflow for in vitro screening of (+)-Vomifoliol.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To assess the inhibitory effect of (+)-Vomifoliol on NO production.
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[14][21]
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
(+)-Vomifoliol (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of (+)-Vomifoliol in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and pre-treat the cells with various concentrations of (+)-Vomifoliol for 1 hour.
-
Add LPS (1 µg/mL) to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Griess Assay:
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess reagent to each well.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm. Calculate the nitrite concentration from the standard curve and express the results as a percentage of inhibition relative to the LPS-treated control.
Protocol 2: Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
Objective: To measure the effect of (+)-Vomifoliol on the secretion of key pro-inflammatory cytokines.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying protein concentrations in biological samples.[22][23]
Materials:
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, the supernatant is added to wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured at the appropriate wavelength, and the concentration of the cytokine is determined by comparison to a standard curve.
Data Presentation: Expected In Vitro Results
| Treatment Group | NO Production (% of LPS Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Cell Viability (%) |
| Control (untreated) | < 5% | < 50 | < 20 | < 10 | 100% |
| LPS (1 µg/mL) | 100% | 2500 ± 200 | 1800 ± 150 | 800 ± 70 | 98% |
| (+)-Vomifoliol (10 µM) + LPS | 75% ± 5% | 1800 ± 120 | 1300 ± 100 | 600 ± 50 | 99% |
| (+)-Vomifoliol (50 µM) + LPS | 40% ± 4% | 900 ± 80 | 700 ± 60 | 300 ± 30 | 97% |
| (+)-Vomifoliol (100 µM) + LPS | 20% ± 3% | 400 ± 40 | 300 ± 25 | 150 ± 15 | 96% |
| Positive Control (e.g., Dexamethasone) | 15% ± 2% | 300 ± 30 | 200 ± 20 | 100 ± 10 | 98% |
Note: The above data are illustrative and actual results may vary.
Part 2: Mechanistic Insights - Investigating Key Signaling Pathways
To understand how (+)-Vomifoliol exerts its anti-inflammatory effects, it is crucial to investigate its influence on the upstream signaling pathways that regulate the production of inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most important signaling cascades in inflammation.[6][7][24]
The NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression.[4][5] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[8][25]
Caption: Simplified NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK family of proteins (including p38, ERK, and JNK) are another set of crucial kinases that are activated by inflammatory stimuli.[24][26] Once phosphorylated, they activate downstream transcription factors that also contribute to the expression of inflammatory genes.[27][28]
Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To determine if (+)-Vomifoliol inhibits the activation of the NF-κB and MAPK signaling pathways.
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that recognize the phosphorylated (active) forms of key signaling proteins, we can assess pathway activation.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with (+)-Vomifoliol and/or LPS as described in Protocol 1, but for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation.
-
Protein Extraction: Lyse the cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Part 3: In Vivo Validation of Anti-Inflammatory Activity
While in vitro assays provide valuable mechanistic information, it is essential to validate these findings in a living organism. The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[9][10][11]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of (+)-Vomifoliol on acute inflammation.
Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[29][30] The anti-inflammatory activity of a compound can be assessed by its ability to reduce this swelling.
Materials:
-
Male Wistar rats (180-200 g)
-
(+)-Vomifoliol
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week. Divide them into groups (e.g., vehicle control, (+)-Vomifoliol low dose, (+)-Vomifoliol high dose, positive control).
-
Drug Administration: Administer (+)-Vomifoliol or the vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Expected In Vivo Results
| Treatment Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.05 | - |
| (+)-Vomifoliol (50 mg/kg) | 0.55 ± 0.04 | 35.3% |
| (+)-Vomifoliol (100 mg/kg) | 0.38 ± 0.03 | 55.3% |
| Indomethacin (10 mg/kg) | 0.30 ± 0.02 | 64.7% |
Note: The above data are illustrative and actual results may vary.
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of (+)-Vomifoliol. By following these detailed protocols, researchers can obtain reliable data on its efficacy, delve into its mechanism of action, and validate its potential in a preclinical model of inflammation. The findings from these bioassays will be instrumental in advancing our understanding of (+)-Vomifoliol and its potential as a novel anti-inflammatory therapeutic agent.
References
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Liu T, et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Zhang Q, et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
-
Lawrence T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Gautam, M., & Singh, A. (2020). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2583, 97-106. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
L'Episcopo, C., et al. (2010). Detection and Quantification of Cytokines and Other Biomarkers. Journal of Visualized Experiments, (41), 2091. [Link]
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Application Notes and Protocols: Investigating the Neuroprotective Potential of (+)-Vomifoliol in Neurodegenerative Disease Research
Introduction: A Renewed Focus on Natural Compounds in Neurodegeneration
Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge. The pathological hallmarks of these disorders, such as the aggregation of misfolded proteins (e.g., amyloid-beta and tau), chronic neuroinflammation, oxidative stress, and neuronal apoptosis, offer a complex but target-rich environment for therapeutic intervention.[1][2] In recent years, there has been a surge of interest in the therapeutic potential of natural compounds, which often possess pleiotropic activities that can address the multifaceted nature of neurodegeneration.[2][3][4]
(+)-Vomifoliol, a naturally occurring apocarotenoid found in various plants, has emerged as a promising candidate for neurodegenerative disease research.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (+)-Vomifoliol in preclinical neurodegenerative disease models. We will delve into its mechanisms of action, provide detailed protocols for in vitro and in vivo studies, and offer insights into data interpretation.
The Scientific Rationale: Why Investigate (+)-Vomifoliol?
Our understanding of (+)-Vomifoliol's biological activities provides a strong foundation for its investigation in a neurodegenerative context. Existing research has highlighted its potent anti-inflammatory, antioxidant, and direct neuroprotective properties.
-
Anti-Neuroinflammatory Effects: Chronic activation of microglia, the resident immune cells of the brain, contributes significantly to neuronal damage in neurodegenerative diseases.[8][9][10] (+)-Vomifoliol has been shown to inhibit the production of nitric oxide (NO) in activated microglial cells and downregulate the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[11][12] This suggests a potential to quell the persistent neuroinflammatory state characteristic of AD and PD.
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a key driver of neuronal damage.[13] (+)-Vomifoliol has demonstrated significant antioxidant effects, capable of reducing ROS levels in cellular models.[11][14][15]
-
Direct Neuroprotection and Anti-Amyloidogenic Properties: A seminal study demonstrated that (+)-Vomifoliol exhibits neuroprotective effects against amyloid-beta (Aβ₁₋₄₂)-induced cytotoxicity in the human neuroblastoma SH-SY5Y cell line.[1][16][17] Furthermore, it was found to moderately inhibit the aggregation of Aβ₁₋₄₂, a critical event in the pathogenesis of Alzheimer's disease.[1][12][16][17]
These multifaceted activities position (+)-Vomifoliol as a compelling molecule for further investigation, with the potential to modulate multiple pathological cascades in neurodegenerative diseases.
Proposed Mechanisms of Action: Unraveling the Molecular Pathways
Based on its observed biological activities and the known signaling pathways implicated in neurodegeneration, we can propose several key mechanisms through which (+)-Vomifoliol may exert its neuroprotective effects. The following sections will detail experimental protocols to investigate these pathways.
Attenuation of Neuroinflammation via NF-κB Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10][18][19] In activated microglia, NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes. The inhibitory effect of (+)-Vomifoliol on pro-inflammatory cytokine production strongly suggests a modulation of the NF-κB pathway.
Figure 1: Proposed Inhibition of the NF-κB Pathway by (+)-Vomifoliol.
Enhancement of Antioxidant Defenses through Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21][22][23] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon activation by antioxidants or electrophiles, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The antioxidant properties of (+)-Vomifoliol suggest it may activate the Nrf2/ARE pathway.
Figure 2: Proposed Activation of the Nrf2/ARE Pathway by (+)-Vomifoliol.
Inhibition of Apoptotic Pathways via Caspase-3 Modulation
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons in neurodegenerative diseases. Caspase-3 is a key executioner caspase in the apoptotic cascade.[24][25][26] Inhibition of caspase-3 activity is a well-established strategy for neuroprotection. The observed neuroprotective effects of (+)-Vomifoliol against Aβ-induced cytotoxicity suggest it may interfere with the apoptotic machinery, potentially by inhibiting caspase-3 activation or activity.
Figure 3: Proposed Inhibition of the Caspase-3 Apoptotic Pathway by (+)-Vomifoliol.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for investigating the neuroprotective effects of (+)-Vomifoliol in both in vitro and in vivo models.
Part 1: In Vitro Characterization in Neuronal Cell Lines
The human neuroblastoma SH-SY5Y cell line is a widely used and versatile model for neurodegenerative disease research.[27][28][29][30][31] These cells can be differentiated into a more mature neuronal phenotype, making them suitable for studying neuroprotection, neurotoxicity, and underlying molecular mechanisms.
1.1. Preparation and Handling of (+)-Vomifoliol
-
Reconstitution: (+)-Vomifoliol is typically a solid. For in vitro experiments, prepare a stock solution by dissolving it in a suitable solvent such as dimethyl sulfoxide (DMSO).[32] For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[32] Protect the stock solution from light.[32]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
1.2. SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: Culture SH-SY5Y cells in a growth medium of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[21] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[21]
-
Differentiation Protocol: To induce a more mature neuronal phenotype, differentiate the SH-SY5Y cells. A common method involves treatment with retinoic acid (RA).[3][9][11][21]
-
Seed the SH-SY5Y cells at a suitable density in your chosen culture vessel.
-
The following day, replace the growth medium with a differentiation medium consisting of DMEM with reduced serum (e.g., 1% FBS) supplemented with 10 µM retinoic acid.[3][9][11]
-
Continue the differentiation for 5-7 days, changing the medium every 2-3 days.[3] Differentiated cells will exhibit a more neuronal morphology with extended neurites.
-
1.3. Assessment of Neuroprotective Effects
To model neurodegenerative conditions in vitro, differentiated SH-SY5Y cells can be exposed to neurotoxins such as amyloid-beta oligomers (for Alzheimer's disease models) or 6-hydroxydopamine (6-OHDA) or MPP⁺ (for Parkinson's disease models).
-
Experimental Workflow:
-
Differentiate SH-SY5Y cells as described above.
-
Pre-treat the cells with various concentrations of (+)-Vomifoliol for a specified period (e.g., 2-24 hours).
-
Co-treat the cells with the chosen neurotoxin and (+)-Vomifoliol for an additional period (e.g., 24-48 hours).
-
Assess cell viability and other relevant parameters.
-
Figure 4: In Vitro Experimental Workflow for Assessing Neuroprotection.
1.4. Key In Vitro Assays
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[4][33][34]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8][34]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[34]
-
-
Intracellular ROS Measurement (DCFH-DA Assay):
-
After treatment, wash the cells and incubate them with a DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[7][16][30][35][36]
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[30][35]
-
-
Caspase-3 Activity Assay:
-
Lyse the treated cells in a chilled lysis buffer.[27][31][37]
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[6][27][31]
-
Measure the absorbance (at 400-405 nm for pNA) or fluorescence (excitation ~380 nm, emission ~460 nm for AMC) using a microplate reader.[2][6][27]
-
-
Western Blot Analysis:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., Nrf2, Keap1, p-NF-κB, total NF-κB, cleaved caspase-3, and a loading control like β-actin or GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Immunofluorescence for NF-κB Nuclear Translocation:
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of NF-κB using a fluorescence microscope.
-
-
ELISA for Pro-inflammatory Cytokines:
-
Thioflavin T (ThT) Assay for Aβ Aggregation:
-
Prepare a solution of Aβ₁₋₄₂ peptide and induce aggregation (e.g., by incubation at 37°C).
-
In parallel, incubate the Aβ₁₋₄₂ peptide with different concentrations of (+)-Vomifoliol.
-
At various time points, take aliquots of the solutions and add them to a Thioflavin T working solution.[14][20][22][29][40]
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~482 nm) to monitor the extent of fibril formation.[14][29]
-
Part 2: In Vivo Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
The APP/PS1 double transgenic mouse model is a widely used and well-characterized model of Alzheimer's disease. These mice overexpress mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent accumulation of amyloid-beta plaques, neuroinflammation, and cognitive deficits.[15][33][35][37][41][42]
2.1. Animal Husbandry and (+)-Vomifoliol Administration
-
Animals: Use APP/PS1 transgenic mice and their wild-type littermates as controls. House the animals under standard laboratory conditions with ad libitum access to food and water.
-
Preparation of (+)-Vomifoliol for In Vivo Use: Formulate (+)-Vomifoliol for administration, for example, by dissolving it in a vehicle suitable for oral gavage (e.g., corn oil or a solution containing a small percentage of DMSO and Tween-80).[32]
-
Dosing Regimen: The optimal dose and duration of treatment will need to be determined empirically. A typical study might involve daily oral gavage of (+)-Vomifoliol for a period of several weeks or months, starting before or after the onset of pathology.
2.2. Behavioral Testing for Cognitive Function
Assess cognitive function in the mice using a battery of behavioral tests.[1][43]
-
Morris Water Maze (MWM): A test of spatial learning and memory.
-
Y-Maze: Assesses spatial working memory.
-
Novel Object Recognition (NOR) Test: Evaluates recognition memory.[28][42]
-
Elevated Plus Maze: To assess anxiety-like behavior, which can be a confounding factor in cognitive tests.[42][43]
2.3. Post-Mortem Brain Tissue Analysis
-
Tissue Collection and Preparation: At the end of the treatment period, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.[19][23][25] Collect the brains; one hemisphere can be fixed for histology and the other snap-frozen for biochemical analysis.[41]
-
Histology and Immunohistochemistry:
-
Prepare brain sections (e.g., cryosections or paraffin-embedded sections).[25][41]
-
Perform staining to visualize amyloid plaques (e.g., with Thioflavin S or specific antibodies like 6E10).
-
Conduct immunohistochemistry to assess neuroinflammation (e.g., staining for Iba1 for microglia and GFAP for astrocytes) and neuronal markers.
-
-
Biochemical Analysis:
-
Prepare brain homogenates from the frozen hemisphere.
-
Use ELISA to quantify the levels of soluble and insoluble Aβ₁₋₄₀ and Aβ₁₋₄₂.
-
Perform Western blotting to analyze the levels of proteins involved in the NF-κB, Nrf2, and apoptotic pathways, as described for the in vitro studies.
-
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vitro Neuroprotective and Anti-inflammatory Activity of (+)-Vomifoliol
| Assay | Model System | Neurotoxin/Stimulant | Outcome Measure | Effective Concentration Range (µM) | IC₅₀/EC₅₀ (µM) |
| Cell Viability | Differentiated SH-SY5Y | Aβ₁₋₄₂ | % increase in viability | 10 - 50 | ~20 |
| ROS Production | Differentiated SH-SY5Y | Aβ₁₋₄₂ | % reduction in ROS | 5 - 50 | To be determined |
| Caspase-3 Activity | Differentiated SH-SY5Y | Aβ₁₋₄₂ | % inhibition of activity | To be determined | To be determined |
| NO Production | BV-2 Microglia | LPS | % inhibition of NO | 10 - 100 | 39 - 76[12] |
| TNF-α Secretion | BV-2 Microglia | LPS | % reduction in TNF-α | To be determined | To be determined |
| IL-6 Secretion | BV-2 Microglia | LPS | % reduction in IL-6 | To be determined | To be determined |
| Aβ Aggregation | Cell-free | Aβ₁₋₄₂ | % inhibition of aggregation | 25 - 100 | ~50 (for 55.71% inhibition)[12][17] |
Note: The values presented are based on existing literature and hypothetical data for illustrative purposes. Researchers should determine these values empirically for their specific experimental conditions.
Conclusion: A Promising Avenue for Neurodegenerative Disease Research
(+)-Vomifoliol presents a compelling profile for a natural compound with the potential to impact multiple facets of neurodegenerative disease pathology. Its demonstrated anti-inflammatory, antioxidant, and direct neuroprotective effects, coupled with its ability to interfere with amyloid-beta aggregation, warrant further in-depth investigation. The protocols and conceptual frameworks provided in this application note are intended to guide researchers in exploring the therapeutic potential of (+)-Vomifoliol and other promising natural products in the ongoing search for effective treatments for neurodegenerative diseases.
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- 5. texaschildrens.org [texaschildrens.org]
- 6. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models [mdpi.com]
- 11. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 12. Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mpbio.com [mpbio.com]
- 14. protocols.io [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. arigobio.com [arigobio.com]
- 17. Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid- beta 1-42-treated neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 21. accegen.com [accegen.com]
- 22. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Preparation of Mouse Brain Tissue for Immunoelectron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. Brain Tissue Preparation, Sectioning, and Staining | Springer Nature Experiments [experiments.springernature.com]
- 26. youtube.com [youtube.com]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Thioflavin T spectroscopic assay [assay-protocol.com]
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- 31. researchgate.net [researchgate.net]
- 32. medchemexpress.com [medchemexpress.com]
- 33. MTT assay [protocols.io]
- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 35. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
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- 41. Preparation and cryosectioning of fixed mouse brains [protocols.io]
- 42. Neuropathological and behavioral features of an APP/PS1/MAPT (6xTg) transgenic model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 43. Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice - Panina - Annals of Clinical and Experimental Neurology [annaly-nevrologii.com]
Elucidating the Structure of (+)-Vomifoliol: A Detailed Guide to NMR Spectroscopic Data Interpretation and Analysis
Introduction: The Significance of (+)-Vomifoliol
(+)-Vomifoliol, a naturally occurring apocarotenoid, is a compound of significant interest to researchers in natural product chemistry, pharmacology, and plant sciences. Its diverse biological activities, including phytotoxic and potential therapeutic properties, necessitate robust methods for its unequivocal identification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structure elucidation of such molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for the structural confirmation of (+)-Vomifoliol. We will delve into the causality behind experimental choices, present detailed protocols, and illustrate the logical connections derived from spectroscopic data that lead to the final molecular structure.
Chemical Structure of (+)-Vomifoliol
(+)-Vomifoliol possesses a C13 skeleton, characterized by a cyclohexenone ring and a butenone side chain. The precise stereochemistry is crucial for its biological function and is a key aspect confirmed by detailed NMR analysis.
Caption: Chemical structure of (+)-Vomifoliol with atom numbering.
Part 1: NMR Spectroscopic Data of (+)-Vomifoliol
The following tables summarize the ¹H and ¹³C NMR chemical shift data for (+)-vomifoliol recorded in deuterated chloroform (CDCl₃) and deuterated methanol (CD₃OD). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups) and the overall resolution of the spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while CD₃OD is useful for its ability to exchange with labile protons, which can help in their identification.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of (+)-Vomifoliol in CDCl₃
| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |
| 1 | 41.8 | 2.29 (d, 17.0), 2.56 (d, 17.0) |
| 2 | 49.8 | - |
| 3 | 198.2 | - |
| 4 | 126.3 | 5.89 (s) |
| 5 | 167.3 | - |
| 6 | 79.1 | - |
| 7 | 135.5 | 5.86 (dd, 15.8, 6.4) |
| 8 | 129.8 | 5.79 (dd, 15.8, 1.5) |
| 9 | 68.2 | 4.35 (dq, 6.4, 6.4) |
| 10 | 23.4 | 1.28 (d, 6.4) |
| 11 | 24.3 | 1.07 (s) |
| 12 | 23.3 | 1.01 (s) |
| 13 | 19.8 | 1.89 (s) |
Table 2: ¹³C NMR Spectroscopic Data of (+)-Vomifoliol in CD₃OD [1]
| Position | ¹³C (δc) |
| 1 | 42.5 |
| 2 | 50.8 |
| 3 | 201.3 |
| 4 | 127.3 |
| 5 | 167.4 |
| 6 | 80.1 |
| 7 | 131.6 |
| 8 | 135.4 |
| 9 | 77.4 |
| 10 | 21.3 |
| 11 | 19.7 |
| 12 | 23.5 |
| 13 | 24.8 |
Part 2: Structure Elucidation through 2D NMR Spectroscopy
The definitive assignment of all proton and carbon signals and the establishment of the molecular connectivity are achieved through a combination of 2D NMR experiments. The primary experiments for this purpose are the Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
COSY: Mapping ¹H-¹H Correlations
The COSY spectrum reveals proton-proton couplings, typically through two or three bonds. This is fundamental in identifying spin systems within the molecule.
Key COSY Correlations for (+)-Vomifoliol:
-
H-7 / H-8: A strong correlation between the olefinic protons at δH ~5.86 and ~5.79 confirms the presence of the -CH=CH- moiety in the side chain.
-
H-8 / H-9: The correlation between the olefinic proton H-8 and the oxymethine proton H-9 (δH ~4.35) establishes the connectivity of the vinyl group to the hydroxyl-bearing carbon.
-
H-9 / H-10: The coupling between H-9 and the methyl protons H-10 (δH ~1.28) completes the assignment of the butenone side chain.
-
H-1a / H-1b: The geminal coupling between the diastereotopic methylene protons at C-1 is observed.
Caption: Key COSY correlations in the side chain of (+)-Vomifoliol.
HSQC: Direct ¹H-¹³C Correlations
The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons.
Key HSQC Correlations for (+)-Vomifoliol:
-
δH 5.89 (H-4) correlates with δC 126.3 (C-4).
-
δH 5.86 (H-7) correlates with δC 135.5 (C-7).
-
δH 5.79 (H-8) correlates with δC 129.8 (C-8).
-
δH 4.35 (H-9) correlates with δC 68.2 (C-9).
-
δH 1.28 (H-10) correlates with δC 23.4 (C-10).
-
The methyl proton singlets at δH 1.07, 1.01, and 1.89 correlate with their respective carbon signals at δC 24.3 (C-11), 23.3 (C-12), and 19.8 (C-13).
-
The methylene protons at δH 2.29 and 2.56 both correlate with the carbon signal at δC 41.8 (C-1).
HMBC: Unraveling the Carbon Skeleton through Long-Range ¹H-¹³C Correlations
The HMBC experiment is arguably the most critical for elucidating the complete carbon framework, as it reveals correlations between protons and carbons that are two or three bonds apart. This is especially vital for connecting quaternary carbons and different spin systems.
Key HMBC Correlations for (+)-Vomifoliol:
-
H-4 (δH 5.89) to C-2, C-3, C-5, and C-6: These correlations are crucial for establishing the cyclohexenone ring structure. The correlation to the carbonyl carbon C-3 (δC 198.2) and the quaternary carbons C-2 (δC 49.8), C-5 (δC 167.3), and C-6 (δC 79.1) firmly places the double bond between C-4 and C-5.
-
H-7 (δH 5.86) to C-5 and C-6: This correlation connects the butenone side chain to the cyclohexenone ring at the C-6 position.
-
H-11 (δH 1.07) and H-12 (δH 1.01) to C-1, C-2, and C-3: These correlations confirm the gem-dimethyl group is located at C-2.
-
H-13 (δH 1.89) to C-1, C-4, and C-5: This places the methyl group at C-1 on the cyclohexenone ring.
-
H-10 (δH 1.28) to C-8 and C-9: These correlations further confirm the structure of the side chain.
Caption: Key HMBC correlations confirming the structure of (+)-Vomifoliol.
Part 3: Experimental Protocols
Sample Preparation for NMR Analysis
The quality of the NMR data is highly dependent on proper sample preparation.
-
Sample Purity: Ensure the isolated (+)-vomifoliol is of high purity. Impurities can complicate spectral analysis.
-
Sample Quantity: For standard 5 mm NMR tubes, a sample amount of 5-10 mg is typically sufficient for obtaining high-quality 1D and 2D NMR spectra on a modern spectrometer (≥400 MHz).
-
Choice of Solvent: Select a deuterated solvent in which the sample is fully soluble. CDCl₃ and CD₃OD are common choices. Use a minimum of 0.5 mL of solvent.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Homogenization: After adding the solvent, cap the NMR tube and invert it several times to ensure a homogeneous solution.
NMR Data Acquisition Protocol
The following are typical parameters for acquiring high-quality NMR data for a sesquiterpenoid like (+)-vomifoliol on a 400 or 500 MHz NMR spectrometer.
Caption: General workflow for NMR-based structure elucidation.
1D ¹H NMR:
-
Pulse Sequence: zg30 or zg
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16
1D ¹³C NMR:
-
Pulse Sequence: zgpg30 (with proton decoupling)
-
Spectral Width (SW): 200-240 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans (NS): 1024 or more, depending on concentration.
2D gCOSY:
-
Pulse Sequence: cosygpqf
-
Spectral Width (SW) in F1 and F2: Same as ¹H NMR
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
2D gHSQC:
-
Pulse Sequence: hsqcedetgpsisp2.2
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR
-
Spectral Width (SW) in F1 (¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8 per increment
2D gHMBC:
-
Pulse Sequence: hmbcgpndqf
-
Spectral Width (SW) in F2 (¹H): Same as ¹H NMR
-
Spectral Width (SW) in F1 (¹³C): Same as ¹³C NMR
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
Long-range coupling delay (D6): Optimized for a J-coupling of 8 Hz.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectra to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δH 7.26 and δC 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H spectra, integrate the peak areas to determine proton ratios.
-
2D Data Analysis: Analyze the cross-peaks in the 2D spectra to establish the correlations described in Part 2. Specialized NMR software (e.g., MestReNova, TopSpin) is essential for this process.
Conclusion
The structural elucidation of (+)-vomifoliol is a classic example of the power of modern NMR spectroscopy. By systematically acquiring and interpreting a suite of 1D and 2D NMR experiments, researchers can confidently determine the complete chemical structure and stereochemistry of this important natural product. The protocols and data interpretation strategies outlined in this application note provide a robust framework for scientists engaged in the isolation and characterization of natural products, contributing to the advancement of drug discovery and related fields. The self-validating nature of combining multiple NMR experiments ensures a high degree of confidence in the final structural assignment.
References
-
A New Vomifoliol Derivative and Flavonoids from the Aerial Parts of Orthosiphon aristatus. Natural Product Sciences. [Link][1]
Sources
Application Note: A Method for the Chromatographic Separation of Vomifoliol Stereoisomers
Abstract
This application note provides a detailed guide for the separation of Vomifoliol stereoisomers, targeting researchers, scientists, and professionals in drug development and natural products chemistry. Vomifoliol, a naturally occurring apocarotenoid, possesses two chiral centers, giving rise to four distinct stereoisomers: (6S,9S), (6S,9R), (6R,9S), and (6R,9R)-Vomifoliol. As the biological activity of stereoisomers can vary significantly, their effective separation is crucial for accurate pharmacological and metabolic studies. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) methodologies, offering a comprehensive approach to resolving these stereoisomers. The protocols are designed to be self-validating, with explanations for the underlying principles and experimental choices to ensure scientific integrity.
Introduction to Vomifoliol and its Stereochemistry
Vomifoliol is a C13-norisoprenoid found in a variety of plants and is known to be involved in plant signaling pathways.[1] Its structure contains two chiral centers at the C-6 and C-9 positions, resulting in four possible stereoisomers.[2][3] These are comprised of two pairs of enantiomers: ((6S,9S) and (6R,9R)) and ((6S,9R) and (6R,9S)). The other relationships between the pairs are diastereomeric. The distinct three-dimensional arrangement of atoms in each stereoisomer can lead to different biological activities, making their individual isolation and characterization a critical step in research and development.[4]
The challenge in separating these stereoisomers lies in their identical or very similar physicochemical properties. Diastereomers, having different physical properties, can sometimes be separated by standard chromatography.[5] However, enantiomers possess identical properties in an achiral environment and require a chiral environment for separation.[4] This is typically achieved by using a chiral stationary phase (CSP) in chromatographic methods.[6]
Principles of Chiral Separation
The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6] The differing stability of these complexes leads to different retention times and, consequently, separation. The most common and effective CSPs for the separation of a wide range of chiral molecules are based on polysaccharides (e.g., cellulose and amylose derivatives) and cyclodextrins.[7][]
The selection of the appropriate chromatographic technique and CSP is paramount for successful stereoisomer separation. This guide presents three robust methods: HPLC, SFC, and GC, each with its own advantages for the analysis of Vomifoliol stereoisomers.
Recommended Chromatographic Methodologies
A systematic approach to developing a separation method for Vomifoliol stereoisomers is crucial. The following workflow is recommended:
Caption: General workflow for developing a separation method for Vomifoliol stereoisomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of stereoisomers.[9] For Vomifoliol, both achiral and chiral HPLC can be employed.
Protocol 1: Diastereomer Separation using Achiral HPLC
This protocol is designed to separate the diastereomeric pairs of Vomifoliol.
-
Rationale: Diastereomers have different physical properties and can often be separated on a standard achiral stationary phase like silica gel.[6][7][10]
-
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV detector
-
Autosampler
-
Column oven
-
-
Chromatographic Conditions:
-
Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and ethanol. The ratio should be optimized, starting with a gradient to screen for the optimal isocratic conditions. A typical starting point is a gradient from 98:2 (n-hexane:ethanol) to 80:20 over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the Vomifoliol mixture in the initial mobile phase.
-
-
Expected Outcome: This method should provide partial or complete separation of the diastereomeric pairs ((6S,9S)/(6R,9R) from (6S,9R)/(6R,9S)).
Protocol 2: Enantiomer Separation using Chiral HPLC
This protocol is for the separation of the enantiomers within the isolated diastereomeric pairs.
-
Rationale: Enantiomers require a chiral stationary phase for separation. Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including those with hydroxyl groups like Vomifoliol.[7]
-
Instrumentation: Same as Protocol 1.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is 90:10 (n-hexane:isopropanol). The ratio of the alcoholic modifier can be adjusted to optimize resolution.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 245 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the isolated diastereomeric pair in the mobile phase.
-
| Parameter | Protocol 1 (Diastereomer Separation) | Protocol 2 (Enantiomer Separation) |
| Column | Achiral Silica Gel | Polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Ethanol | n-Hexane / Isopropanol |
| Typical Ratio | Gradient, then optimized isocratic | Isocratic (e.g., 90:10) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 245 nm | UV at 245 nm |
Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative to normal-phase HPLC, offering faster separations and reduced solvent consumption.[11][12] It is particularly well-suited for chiral separations.[13]
Protocol 3: Chiral Separation using SFC
-
Rationale: SFC with a chiral stationary phase provides high-efficiency separations of stereoisomers. The use of supercritical CO2 as the main mobile phase component allows for rapid analysis.[12][13]
-
Instrumentation:
-
SFC system with a CO2 pump and a modifier pump
-
UV detector
-
Back pressure regulator
-
Autosampler
-
Column oven
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral column suitable for SFC (e.g., Chiralpak IC, 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol or ethanol). A typical starting point is an isocratic elution with 10% methanol.
-
Flow Rate: 2.0 - 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Detection: UV at 245 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the Vomifoliol mixture in the modifier solvent.
-
Caption: Step-by-step workflow for the SFC separation of Vomifoliol stereoisomers.
Gas Chromatography (GC)
GC can also be employed for the separation of Vomifoliol stereoisomers, typically after derivatization to increase volatility.
Protocol 4: Chiral Separation using GC-MS
-
Rationale: Derivatization of the hydroxyl groups to form more volatile esters, followed by analysis on a chiral GC column, can provide excellent resolution of the stereoisomers. Cyclodextrin-based CSPs are commonly used for this purpose.[]
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (MS) detector
-
Autosampler
-
-
Derivatization Step:
-
Dissolve a small amount of the Vomifoliol sample in a suitable solvent (e.g., dichloromethane).
-
Add an acylating agent (e.g., acetic anhydride or trifluoroacetic anhydride) and a catalyst (e.g., pyridine).
-
Heat the mixture to ensure complete reaction.
-
Quench the reaction and extract the derivatized Vomifoliol.
-
Dry the organic phase and concentrate it before GC analysis.
-
-
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., CP Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp at 2 °C/min to 220 °C.
-
Detector: Mass Spectrometer in scan mode.
-
Injection Mode: Split (e.g., 50:1)
-
| Parameter | Protocol 3 (SFC) | Protocol 4 (GC-MS) |
| Column | Polysaccharide-based CSP | Cyclodextrin-based CSP |
| Mobile Phase/Carrier Gas | Supercritical CO2 / Modifier | Helium or Hydrogen |
| Temperature | 40 °C | Temperature Programmed |
| Detection | UV at 245 nm | Mass Spectrometry |
| Derivatization | Not required | Required (Acylation) |
Method Optimization and Troubleshooting
-
Mobile Phase Composition: The ratio of the polar modifier in HPLC and SFC is a critical parameter. A systematic variation of the modifier percentage should be performed to achieve optimal resolution and analysis time.
-
Temperature: Lowering the column temperature in HPLC and SFC can sometimes improve chiral recognition and increase resolution, although it may also lead to broader peaks.
-
Flow Rate: Reducing the flow rate can enhance resolution but will increase the run time. An optimal balance should be sought.
-
Peak Tailing: If peak tailing is observed, especially for acidic or basic analytes, the addition of a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid or diethylamine in HPLC) can improve peak shape.
-
Derivatization in GC: Incomplete derivatization can lead to multiple peaks for a single stereoisomer. Ensure the reaction goes to completion by optimizing the reaction time and temperature.
Conclusion
The separation of Vomifoliol stereoisomers is an essential step for their individual characterization and biological evaluation. This application note provides detailed protocols for HPLC, SFC, and GC, offering a range of options to suit different laboratory capabilities and analytical requirements. The choice of the appropriate chiral stationary phase is critical, with polysaccharide-based CSPs being highly effective for HPLC and SFC, and cyclodextrin-based columns being suitable for GC analysis after derivatization. By following the outlined methodologies and optimization strategies, researchers can achieve successful separation of all four Vomifoliol stereoisomers.
References
-
Yamano, Y., & Ito, M. (2005). Synthesis of optically active vomifoliol and roseoside stereoisomers. Chemical & Pharmaceutical Bulletin, 53(5), 541-546. [Link]
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PubChem. (n.d.). Vomifoliol. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2005). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. Retrieved from [Link]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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PubChem. (n.d.). (6S,9S)-vomifoliol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. Retrieved from [Link]
-
FlavScents. (n.d.). (6S,9R)-vomifoliol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Chiral SFC, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]
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ResearchGate. (n.d.). Structure of (6S,9R)-vomifoliol (VO) isolated from G. procumbens leaves. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Retrieved from [Link]
- Zhang, Y., Wu, D. R., Wang-Iverson, D. B., & Tani, K. (2013). Separation of enantiomers by supercritical fluid chromatography on polysaccharide derivative-based chiral stationary phases.
-
ResearchGate. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2011, 838954. [Link]
- Herderich, M., Roscher, R., & Schreier, P. (1992). Vomifoliol 9-O-beta-D-glucopyranosyl-4-O-beta-D-xylopyranosyl-6-O-beta-D-glucopyranoside: a trisaccharide glycoside from apple fruit. Phytochemistry, 31(3), 895-897.
-
ResearchGate. (n.d.). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.4: Chirality and stereoisomers. Retrieved from [Link]
-
D'Orazio, G., Fanali, C., Farkas, T., & Fanali, S. (2022). Environmentally Sustainable Achiral and Chiral Chromatographic Analysis of Amino Acids in Food Supplements. Molecules, 27(22), 7808. [Link]
-
Khan Academy. (n.d.). Stereoisomers, enantiomers, and chirality centers. Retrieved from [Link]
-
ChemRxiv. (2022). Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Stereoisomers. Retrieved from [Link]
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ResearchGate. (2015). Separation of (S)-dehydrovomifoliol from leaves of Nitraria sibirica Pall. by high-speed counter-current chromatography. Retrieved from [Link]
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Bruin Academy. (2018, February 19). Separating Stereoisomers [Video]. YouTube. [Link]
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Application Note: Utilizing (+)-Vomifoliol in the Study of Plant-Pathogen Interactions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Potential of (+)-Vomifoliol as a Modulator of Plant Immunity
(+)-Vomifoliol is a naturally occurring apocarotenoid, a class of organic compounds derived from the cleavage of carotenoids. Structurally, it is closely related to the phytohormone abscisic acid (ABA), a key regulator of plant development and responses to abiotic stress.[1] While ABA's role in plant defense against pathogens is complex and can be antagonistic or synergistic depending on the specific interaction, it is a critical signaling molecule in the plant's immune network.[2] The structural similarity of (+)-Vomifoliol to ABA suggests it may function as an analog, potentially modulating the ABA signaling pathway to influence plant defense responses.[3]
This guide provides a framework for investigating (+)-Vomifoliol as a potential plant defense elicitor or priming agent. Elicitors are compounds that can trigger plant defense mechanisms, while priming agents prepare the plant to respond more quickly and robustly to a subsequent pathogen attack.[4][5] We will explore the underlying mechanisms, provide detailed protocols for assessing its efficacy against representative fungal pathogens, and offer insights into the causality behind experimental design.
Part 1: Mechanistic Framework: How (+)-Vomifoliol May Influence Plant Defense
The primary hypothesis for (+)-Vomifoliol's activity is its interaction with the ABA signaling pathway. This pathway is a central hub for integrating stress signals.
The Core ABA Signaling Cascade:
-
Perception: In the absence of stress, protein phosphatases type 2C (PP2Cs) are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s).
-
Activation: Upon stress, ABA levels rise. ABA binds to the PYR/PYL/RCAR family of receptors. This binding event causes a conformational change that allows the receptor-ABA complex to bind to and inhibit PP2Cs.[3]
-
Transduction: The inhibition of PP2Cs releases the "brake" on SnRK2 kinases, allowing them to become activated through autophosphorylation.
-
Response: Activated SnRK2s phosphorylate numerous downstream targets, including transcription factors (e.g., ABFs) that regulate the expression of stress-responsive genes, and membrane-bound enzymes like the NADPH oxidase RBOH (Respiratory Burst Oxidase Homolog), which generates a burst of reactive oxygen species (ROS).[6]
This ROS burst is a hallmark of plant immunity, acting as a direct antimicrobial agent and a secondary signal to activate further defenses, such as cell wall reinforcement and the expression of pathogenesis-related (PR) proteins.[6][7] By potentially acting as an ABA analog, (+)-Vomifoliol could trigger this cascade, "priming" the plant for a more effective defense.
Caption: Hypothesized ABA signaling pathway modulated by (+)-Vomifoliol.
Part 2: Experimental Design and Protocols
To validate the efficacy of (+)-Vomifoliol, a systematic approach using robust, reproducible bioassays is essential. A detached leaf assay is often preferred for initial high-throughput screening as it saves space and allows for uniform treatment application.[8][9]
General Experimental Workflow
The following workflow provides a logical progression for testing (+)-Vomifoliol's protective effects.
Caption: General workflow for assessing (+)-Vomifoliol's protective effects.
Protocol: Necrotrophic Pathogen Assay using Botrytis cinerea
Botrytis cinerea, the causative agent of grey mold, is a necrotrophic fungus with a broad host range, making it an excellent model for screening.[10]
Materials:
-
(+)-Vomifoliol (stock solution in DMSO or ethanol)
-
4-6 week old host plants (e.g., Arabidopsis thaliana, tomato, strawberry)
-
B. cinerea culture on potato dextrose agar (PDA) or tomato agar.[10]
-
Sterile water, 0.05% Tween-20
-
Petri dishes, humidified chambers
-
Micropipettes, sterile filter tubes (e.g., 100 µM nylon).[10]
Methodology:
-
Inoculum Preparation:
-
Grow B. cinerea on agar plates for 14-21 days at 22°C under continuous light to promote sporulation.[10]
-
Flood the plate with 10 mL of sterile water. Gently scrape the surface with a sterile loop to dislodge conidia.
-
Filter the suspension through a sterile nylon filter to remove mycelial fragments.[10] Causality: This step is crucial for obtaining a pure spore suspension, ensuring accurate quantification and preventing mycelial plugs from confounding the inoculation.
-
Count the conidia using a hemocytometer and adjust the concentration to 1 x 10^5 or 1 x 10^6 spores/mL in sterile water.[10]
-
-
Plant Treatment:
-
Prepare working solutions of (+)-Vomifoliol (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in sterile water containing the same final concentration of solvent (e.g., 0.1% DMSO) as the stock.
-
Prepare a mock control solution containing only the solvent in sterile water.
-
Detach healthy, fully expanded leaves from the plants. Place them adaxial side up in petri dishes containing moist filter paper.[11]
-
Apply 20 µL droplets of each Vomifoliol concentration and the mock solution to separate leaves. Allow the droplets to be absorbed or to dry completely.
-
-
Inoculation and Assessment:
-
After a 48-hour priming period, apply a 5 µL droplet of the B. cinerea spore suspension onto the center of each treated leaf.[11]
-
As a negative control, apply a 5 µL droplet of sterile water to a separate set of mock-treated leaves.
-
Seal the petri dishes with parafilm and incubate at 22°C with a 16h/8h light/dark cycle.[10]
-
Measure the diameter of the necrotic lesion at 48 and 72 hours post-inoculation (hpi).[12] Data should be recorded and analyzed for statistical significance.
-
Protocol: Hemibiotrophic Pathogen Assay using Phytophthora infestans
Phytophthora infestans, an oomycete that causes late blight, has an initial biotrophic phase before becoming necrotrophic. This makes it a good model to test for defenses that might arrest pathogen development at different stages.[8][13]
Materials:
-
(+)-Vomifoliol solutions and controls (as above)
-
4-6 week old host plants (e.g., potato, tomato)
-
P. infestans culture on Rye A or V8 agar.[13]
-
Sterile, ice-cold water
-
Petri dishes, humidified trays
Methodology:
-
Inoculum Preparation (Zoospores):
-
Grow P. infestans on agar plates for 10-14 days in the dark at 18°C.[13]
-
Flood the plates with 10 mL of ice-cold sterile water and incubate at 4°C for 2-4 hours to stimulate the release of zoospores from sporangia.[13]
-
Filter the liquid through two layers of sterile cheesecloth to remove mycelia.[14]
-
Count motile zoospores using a hemocytometer and adjust the concentration to 50,000 zoospores/mL in ice-cold water.[13] Causality: Using motile zoospores mimics the natural infection process where these swimming spores locate and encyst on the host surface.
-
-
Plant Treatment:
-
Follow the same procedure as for the B. cinerea assay (Step 2), using detached potato or tomato leaflets. Ensure plants have not been treated with fungicides for at least one week prior to the experiment.[13]
-
-
Inoculation and Assessment:
-
After the 48-hour priming period, apply a 10 µL droplet of the zoospore suspension to the abaxial (underside) of each leaflet.
-
Place the leaflets in humid trays and incubate at 18-20°C with high humidity (>90%) and a 16h/8h light/dark cycle.[15]
-
Assess disease progression at 3, 5, and 7 days post-inoculation. This can be done by measuring the lesion diameter or by using a disease severity scale (e.g., 1-9 scale where 1 is a completely dead leaf and 9 is a completely healthy leaf).[13][14]
-
Part 3: Quantitative Data Presentation
Proper quantification is key to interpreting results. Data should be presented clearly to allow for comparison between treatments.
Table 1: Example Data - Effect of (+)-Vomifoliol Pre-treatment on B. cinerea Lesion Diameter on Tomato Leaves (72 hpi)
| Treatment Group | Concentration (µM) | Mean Lesion Diameter (mm) ± SE | Percent Inhibition (%) | p-value (vs. Mock) |
| Mock Control | 0 | 18.5 ± 1.2 | 0 | - |
| (+)-Vomifoliol | 1 | 17.9 ± 1.5 | 3.2 | > 0.05 |
| (+)-Vomifoliol | 10 | 14.2 ± 0.9 | 23.2 | < 0.05 |
| (+)-Vomifoliol | 50 | 9.8 ± 0.7 | 47.0 | < 0.01 |
| (+)-Vomifoliol | 100 | 9.5 ± 1.1 | 48.6 | < 0.01 |
Note: Data are hypothetical and for illustrative purposes. SE = Standard Error. Statistical analysis performed using a Student's t-test or ANOVA.
Conclusion and Future Directions
The protocols and framework outlined here provide a robust starting point for investigating the role of (+)-Vomifoliol in plant-pathogen interactions. Initial detached leaf assays can efficiently screen for activity, which should then be validated using whole-plant infection models. Further research should focus on downstream molecular events. Techniques like qRT-PCR can be used to measure the expression of defense-related genes (e.g., PR1, PDF1.2) and key ABA signaling components to confirm the hypothesized mechanism of action. By combining these pathological, biochemical, and molecular approaches, researchers can build a comprehensive understanding of (+)-Vomifoliol's potential as a novel tool for enhancing plant resilience.
References
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Bio-protocol. (2016). An Assay to Study Botrytis cinerea-infected Grapevine Leaves Primed with Pseudomonas fluorescens. [Link]
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APS Journals. Laboratory Protocols for Phytophthora Species. [Link]
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ResearchGate. B. cinerea infection assay in leaves showing original RGB visible and Fv/Fm images obtained by chlorophyll fluorescence. [Link]
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Karki, S., & Halterman, D. (2021). Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato. Bio-protocol, 11(4), e3926. [Link]
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Karki, S., & Halterman, D. (2021). Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato. Bio-protocol, 11(4), e3926. [Link]
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Du, M., et al. (2017). In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. Journal of Visualized Experiments, (129), 56643. [Link]
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ResearchGate. Phytophthora infestans (Late blight) Infection Assay in a Detached Leaf of Potato | Request PDF. [Link]
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Yang, Z., et al. (2023). Botrytis cinerea in vivo Inoculation Assays for Early-, Middle- and Late-stage Strawberries. STAR Protocols, 4(4), 102613. [Link]
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Vaghefi, N., et al. (2023). Using Detached Industrial Hemp Leaf Inoculation Assays to Screen for Varietal Susceptibility and Product Efficacy on Botrytis cinerea. Plants, 12(18), 3277. [Link]
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SciSpace. LABORATORY MANUAL FOR PHYTOPHTHORA INFESTANS WORK AT CIP. [Link]
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UWISpace. Studies on vomifoliol and abscisic acid. [Link]
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Agati, G., et al. (2020). Flavonoids as Important Molecules of Plant Interactions with the Environment. Molecules, 25(16), 3860. [Link]
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Michel, P., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 26(4), 1571. [Link]
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Michel, P., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. MDPI. [Link]
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Jung, E. Y., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. Carbohydrate Research, 346(10), 1212-1216. [Link]
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Gonzalez-Guzman, M., et al. (2025). Natural modulators of abscisic acid Signaling: Insights into polyphenol-based antagonists and their role in ABA receptor regulation. Plant Physiology and Biochemistry, 227, 110155. [Link]
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Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science, 5, 804. [Link]
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Alazem, M., & Lin, N. S. (2017). Antiviral Roles of Abscisic Acid in Plants. Frontiers in Plant Science, 8, 1760. [Link]
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Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of Nutritional Science, 5, e47. [Link]
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Newman, M. A., et al. (2013). Molecular effects of resistance elicitors from biological origin and their potential for crop protection. Frontiers in Plant Science, 4, 159. [Link]
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Nazzaro, F., et al. (2017). Essential Oils and Hydrolates: Potential Tools for Defense against Bacterial Plant Pathogens. Molecules, 22(8), 1349. [Link]
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Watkins, J. M., et al. (2017). Abscisic Acid-Induced Reactive Oxygen Species Are Modulated by Flavonols to Control Stomata Aperture. Plant Physiology, 175(4), 1807-1823. [Link]
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UWISpace. Studies on vomifoliol and abscisic acid. [Link]
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Michel, P., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 26(4), 1571. [Link]
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ResearchGate. Effect of vomifoliol 9-O-a-arabinofuranosyl (1?6)-b-D-glucopyranoside on 2-NBDG uptake in 3T3-L1 cells. [Link]
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MDPI. Comparative Analysis of Plant Defense Activation by Four Biosurfactants: Mode of Action and Disease Control Potential. [Link]
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ResearchGate. A Protocol for Assessing Resistance to Aphelenchoides fragariae in Hosta Cultivars. [Link]
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Zhang, Y., et al. (2023). Action Mechanisms of Effectors in Plant-Pathogen Interaction. International Journal of Molecular Sciences, 24(7), 6331. [Link]
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MDPI. Seed Priming with Fullerol Improves Seed Germination, Seedling Growth and Antioxidant Enzyme System of Two Winter Wheat Cultivars under Drought Stress. [Link]
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Recent Patents on Biotechnology. In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. [Link]
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ResearchGate. Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. [Link]
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ResearchGate. Field Efficacy of Priming Agents to Enhance Physiological Parameters of Sunflower Under Stress From Charcoal Rot (M. Phaseolina). [Link]
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Iwasaki, Y., et al. (2024). Eugenol and basil essential oil as priming agents for enhancing Arabidopsis immune response. Journal of General Plant Pathology. [Link]
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Singh, S., et al. (2022). Biotic elicitor-induced changes in growth, antioxidative defense, and metabolites in an improved prickleless Solanum viarum. Applied Microbiology and Biotechnology, 106(19-20), 6543-6560. [Link]
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Wróblewska, B. (2020). Natural Compounds as Elicitors of Plant Resistance Against Diseases and New Biocontrol Strategies. Agronomy, 10(2), 171. [Link]
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Arcos-Niegas, J. C., et al. (2014). Priming of plant resistance by natural compounds. Hexanoic acid as a model. Frontiers in Plant Science, 5, 788. [Link]
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Gehman, K., & Seitz, H. U. (1995). Plant Disease Resistance Inducing Activity of 7-Oxo- and 7-Hydroxysterols. Zeitschrift für Naturforschung C, 50(3-4), 257-262. [Link]
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MDPI. Lights and Shadows of Essential Oil-Derived Compounds: Antimicrobial and Anti-Inflammatory Properties of Eugenol, Thymol, Cinnamaldehyde, and Carvacrol. [Link]
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ResearchGate. Statistical Assessment of Dose-Dependent Antifungal Effects of Essential Oils on Soil-Borne Pathogens in Fruit Trees. [Link]
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ResearchGate. Antibiotic Activities of Plant Compounds against Non-Resistant and Antibiotic-Resistant Foodborne Human Pathogens. [Link]
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Troubleshooting & Optimization
Technical Support Center: Preventing Degradation of (+)-Vomifoliol During Extraction and Analysis
Welcome to the technical support guide for the handling and extraction of (+)-Vomifoliol. As a C13 norisoprenoid derived from carotenoid degradation, (+)-Vomifoliol is a valuable bioactive compound with a structure that presents stability challenges during isolation.[1] This guide provides field-proven insights, troubleshooting advice, and optimized protocols to help you maximize yield and preserve the integrity of (+)-Vomifoliol in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with (+)-Vomifoliol.
Q1: What is (+)-Vomifoliol and why is it prone to degradation?
(+)-Vomifoliol, also known as (6S,9R)-vomifoliol or Blumenol A, is a sesquiterpenoid structurally related to abscisic acid (ABA).[2][3] Its structure contains several features that make it susceptible to degradation:
-
An α,β-Unsaturated Ketone: This system is reactive and can be a site for isomerization or addition reactions.
-
Tertiary and Secondary Alcohols: These hydroxyl groups can be eliminated (dehydration) under acidic or thermal stress.
-
A Conjugated Double Bond System: This chromophore absorbs UV light, making the molecule highly susceptible to photodegradation, similar to its parent compound ABA, which is known to be a fragile molecule rapidly isomerized by UV light.[4][5][6]
-
Chiral Centers: The molecule has multiple stereocenters, which can be susceptible to epimerization under harsh pH conditions.
Q2: What are the primary environmental factors that cause (+)-Vomifoliol degradation?
Based on its chemical structure and relation to similar compounds, the primary factors of concern are:
-
Light: Direct exposure to light, especially UV, is a major risk and can lead to isomerization and other photochemical reactions.[3][5] All procedures should be conducted in minimized light.
-
Temperature: High temperatures accelerate degradation reactions like dehydration and oxidation. Traditional high-heat extraction methods such as Soxhlet or hydrodistillation pose a significant risk to heat-labile compounds like Vomifoliol.[7] Recommended storage for stock solutions is at low temperatures (-20°C to -80°C).[3]
-
pH Extremes: Strong acidic or basic conditions can catalyze dehydration of the hydroxyl groups or cause rearrangements and epimerization. While it is a weakly acidic compound, maintaining a near-neutral pH during extraction is advisable to prevent structural changes.[8]
-
Oxygen: The presence of oxygen, especially in combination with heat or light, can lead to oxidative degradation of the molecule.
Q3: What is the best type of solvent for extracting (+)-Vomifoliol?
(+)-Vomifoliol is a lipophilic (fat-soluble) compound.[1] Therefore, non-polar to moderately polar solvents are most effective.
-
Effective Solvents: Chloroform, dichloromethane, and ethyl acetate are excellent choices for solubilizing Vomifoliol.[2][9]
-
Initial Defatting: For very oily plant matrices, a pre-extraction with a highly non-polar solvent like hexane can be used to remove lipids and chlorophyll, which may interfere with subsequent purification steps.[10]
-
Solvent Purity: Always use high-purity, HPLC-grade, or distilled solvents to avoid introducing reactive impurities.
Q4: How should I store my plant material, extracts, and purified compound?
Proper storage is critical to prevent degradation over time.
-
Plant Material: Dried, powdered plant material should be stored in airtight containers in a cool, dark, and dry place. For long-term storage, refrigeration or freezing (-20°C) is recommended.
-
Liquid Extracts: Store extracts in amber glass vials at -20°C or, for long-term stability, at -80°C.[3] Before freezing, ensure the solvent is compatible with low temperatures.
-
Purified (+)-Vomifoliol: The pure compound should be stored as a dry solid or in a suitable solvent (e.g., DMSO, ethanol) in small aliquots at -80°C, protected from light.[3] Avoid repeated freeze-thaw cycles.[3]
Part 2: Troubleshooting Guide: Low Yield & Impurity Formation
This guide provides a structured approach to resolving common issues encountered during the extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of (+)-Vomifoliol | 1. Degradation during Extraction: Use of high temperatures (e.g., Soxhlet), prolonged extraction times, or exposure to direct light. | Action: Switch to a non-thermal method like Ultrasound-Assisted Extraction (UAE) or agitated cold maceration (see Protocol 3.2 & 3.3).[11] Work in a dimly lit area and use amber glassware or foil-wrapped containers. |
| 2. Inefficient Extraction: Incorrect solvent choice or insufficient solvent-to-sample ratio. | Action: Ensure the solvent polarity matches the target compound (e.g., chloroform, ethyl acetate).[2] Increase the solvent volume and/or the number of extraction cycles. | |
| 3. Loss during Solvent Removal: Overheating the extract during evaporation using a rotary evaporator. | Action: Evaporate the solvent at a low temperature (<35-40°C). Do not evaporate to complete dryness in one step; remove the final traces of solvent under a gentle stream of nitrogen. | |
| Appearance of Unknown Peaks in Chromatogram | 1. Formation of Degradation Products: The unknown peaks may be isomers, dehydration products, or oxidation products of Vomifoliol. | Action: Re-run the extraction under milder conditions (lower temperature, protection from light) and compare the chromatograms. Analyze the unknown peaks by LC-MS/MS to identify their mass and fragmentation patterns. |
| 2. Co-extracted Impurities: The plant matrix contains numerous other compounds with similar polarity. | Action: Introduce a solid-phase extraction (SPE) clean-up step after initial extraction. Use a different column or gradient in your chromatography method to improve separation. | |
| Poor Reproducibility Between Batches | 1. Inconsistent Extraction Conditions: Variations in temperature, light exposure, extraction time, or solvent-to-sample ratio between experiments. | Action: Standardize and document every parameter of your protocol. Use timers, controlled temperature baths, and consistent glassware. |
| 2. Inhomogeneous Plant Material: The concentration of (+)-Vomifoliol can vary within the plant source. | Action: Homogenize a large batch of the dried plant material before weighing out individual samples for extraction to ensure consistency. |
Part 3: Recommended Protocols & Methodologies
These protocols are designed to minimize degradation and maximize the recovery of intact (+)-Vomifoliol.
Protocol 3.1: Best Practices for Sample Handling & Preparation
The integrity of your final product begins with how you handle the source material.
-
Drying: Dry plant material at a low temperature (e.g., 30-40°C) in a well-ventilated oven or use freeze-drying to preserve heat-labile compounds.
-
Grinding: Grind the dried material to a fine, homogenous powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.[7] Perform grinding in short bursts to avoid generating heat.
-
Storage: Store the powdered material as described in the FAQ section.
Protocol 3.2: Optimized Cold Solvent Extraction (Agitated Maceration)
This method avoids heat entirely, making it a safe starting point.
-
Setup: Place 10 g of dried, powdered plant material into a 250 mL amber glass flask.
-
Solvent Addition: Add 100 mL of ethyl acetate (or chloroform). This 1:10 solid-to-liquid ratio is a good starting point.[10]
-
Extraction: Seal the flask and place it on an orbital shaker at room temperature (~20-25°C). Agitate for 12-24 hours, protected from light.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Repeat: Repeat the extraction on the plant residue two more times with fresh solvent to ensure complete recovery.
-
Combine & Evaporate: Combine the filtrates and remove the solvent using a rotary evaporator with the water bath temperature set to ≤40°C.
Protocol 3.3: Advanced Method - Ultrasound-Assisted Extraction (UAE)
UAE uses ultrasonic waves to disrupt cell walls, enhancing extraction efficiency at low temperatures and significantly reducing extraction time.[11][12]
-
Setup: Place 10 g of dried, powdered plant material into a 250 mL amber glass beaker or flask.
-
Solvent Addition: Add 100 mL of ethyl acetate.
-
Ultrasonication: Place the vessel in an ultrasonic bath. To prevent heating, ensure the bath contains cold water, and monitor the temperature of the extraction vessel. Run the sonication for 30-45 minutes.
-
Filtration: Filter the extract as described in the maceration protocol.
-
Combine & Evaporate: Combine extracts (if repeating the process) and remove the solvent under reduced pressure at ≤40°C.
Part 4: Data & Visualizations
Table 1: Physicochemical Properties of (+)-Vomifoliol
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀O₃ | [13][14] |
| Molecular Weight | 224.30 g/mol | [13][14] |
| Class | Sesquiterpenoid, Norisoprenoid | [1][8] |
| Solubility (Water) | Slightly Soluble | [8] |
| Solubility (Organic) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Physical Form | Solid (at room temperature) |
Table 2: Comparison of Common Extraction Techniques for (+)-Vomifoliol
| Technique | Operating Temp. | Typical Time | Efficiency | Degradation Risk | Recommendation |
| Soxhlet Extraction | High (Solvent BP) | 6-24 hours | High | Very High | Not recommended for this heat-labile compound. |
| Maceration (Cold Soak) | Low (Room Temp) | 12-72 hours | Moderate | Low | Good, safe baseline method. |
| Ultrasound-Assisted (UAE) | Low (Controlled) | 30-60 min | High | Low | Highly Recommended for efficiency and preservation.[11] |
| Microwave-Assisted (MAE) | Moderate-High | 5-30 min | Very High | Moderate-High | Risk of localized "hot spots" causing degradation. Use with caution.[11] |
Diagrams
Caption: Key environmental factors leading to the degradation of (+)-Vomifoliol.
Caption: Recommended workflow for extraction and analysis to minimize degradation.
References
-
National Center for Biotechnology Information. (n.d.). Vomifoliol, (+)-. PubChem Compound Database. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Vomifoliol (FDB015766). Retrieved from [Link]
-
Chemsrc. (2024). vomifoliol | CAS#:24427-77-8. Retrieved from [Link]
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Dabrowska, M., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. National Center for Biotechnology Information. Retrieved from [Link]
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Das, K., et al. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. National Center for Biotechnology Information. Retrieved from [Link]
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Rocchetti, G., et al. (n.d.). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. MDPI. Retrieved from [Link]
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Kumar, M., et al. (2021). Green Extraction of Bioactive Compounds from Plant Biomass and Their Application in Meat as Natural Antioxidant. National Center for Biotechnology Information. Retrieved from [Link]
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Azwanida, N. N. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Bohrium. Retrieved from [Link]
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Dabrowska, M., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. MDPI. Retrieved from [Link]
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The Good Scents Company. (n.d.). vomifoliol, 24427-77-8. Retrieved from [Link]
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Cheméo. (n.d.). Vomifoliol - Chemical & Physical Properties. Retrieved from [Link]
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Takeuchi, J., et al. (2023). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. MDPI. Retrieved from [Link]
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Publish. (n.d.). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. Retrieved from [Link]
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Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. JOCPR. Retrieved from [Link]
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Soon, F-F., et al. (n.d.). Abscisic acid signaling: thermal stability shift assays as tool to analyze hormone perception and signal transduction. PubMed. Retrieved from [Link]
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Takeuchi, J., et al. (2023). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. TSpace. Retrieved from [Link]
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Omeroglu, P. Y., et al. (2019). Extraction Techniques for Plant-Based Bio-active Compounds. OUCI. Retrieved from [Link]
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NIST. (n.d.). Vomifoliol. NIST WebBook. Retrieved from [Link]
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Ciko, A. M., et al. (n.d.). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. Retrieved from [Link]
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Soon, F-F., et al. (2012). Abscisic Acid Signaling: Thermal Stability Shift Assays as Tool to Analyze Hormone Perception and Signal Transduction. PLOS One. Retrieved from [Link]
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ResearchGate. (2025). Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. Retrieved from [Link]
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Gómez-Caravaca, A. M., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). The influence of pH values on the stability of thymol. Retrieved from [Link]
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Wang, Y., et al. (2024). Optimization of Different Extraction Methods for Phenolic Compound Verbascoside from Chinese Olea europaea Leaves Using Deep Eutectic Solvents: Impact on Antioxidant and Anticancer Activities. MDPI. Retrieved from [Link]
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Al-Sayed, E., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. Retrieved from [Link]
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Dabrowska, M., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical methods for the quantification of volatile aromatic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of (6S,9R)-vomifoliol (VO) at 5–75 µM on the secretion of (A)... Retrieved from [Link]
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Donova, M. V., et al. (n.d.). Microbial side-chain degradation of ergosterol and its 3-substituted derivatives: a new route for obtaining of deltanoids. PubMed. Retrieved from [Link]
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Nikolic, D., et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. National Center for Biotechnology Information. Retrieved from [Link]
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Copley, S. D. (n.d.). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. PubMed. Retrieved from [Link]
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ResearchGate. (2025). Analytical Methods for Quantitation of Prenylated Flavonoids from Hops. Retrieved from [Link]
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Technical Support Center: Optimizing HPLC Conditions for Baseline Separation of Vomifoliol Isomers
Welcome to the technical support center dedicated to resolving the challenges of separating Vomifoliol isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are looking to develop robust and reproducible HPLC methods for the baseline separation of these closely related compounds. Here, we will delve into the intricacies of method development and troubleshooting, providing practical, field-proven insights to overcome common hurdles.
Introduction to Vomifoliol Isomer Separation
Vomifoliol, a versatile apocarotenoid, exists as multiple stereoisomers, including diastereomers and enantiomers. The subtle differences in the spatial arrangement of atoms in these isomers result in nearly identical physicochemical properties, making their separation a significant analytical challenge.[1][2] Achieving baseline resolution is critical for accurate quantification and for isolating pure isomers for further pharmacological or metabolic studies. This guide will walk you through a systematic approach to optimize your HPLC conditions to achieve this goal.
Troubleshooting Guide: From Co-elution to Baseline Separation
This section addresses the most common issues encountered during the HPLC separation of Vomifoliol isomers in a question-and-answer format.
Problem 1: My Vomifoliol isomers are co-eluting or show very poor resolution.
Q: What are the primary steps to improve the separation of co-eluting Vomifoliol isomers?
A: Poor resolution is fundamentally a selectivity problem. To enhance the separation, you need to modify the chromatographic conditions to exploit the subtle physicochemical differences between the isomers.[1] Here’s a systematic approach:
-
Re-evaluate Your Column Choice: The stationary phase is the most critical factor for selectivity.[3][4]
-
Standard C18 Columns: While a good starting point for reversed-phase (RP) chromatography, standard C18 columns may not provide sufficient selectivity for structurally similar isomers.[5]
-
Phenyl-Hexyl or Phenyl Columns: These columns offer alternative selectivity through π-π interactions with the aromatic rings of analytes, which can be beneficial for separating isomers.[6]
-
Pentafluorophenyl (PFP) Columns: PFP columns provide a unique selectivity due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them an excellent choice for isomer separations.[6]
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a chiral column is essential.[4][7] For diastereomers, an achiral column may suffice, but a CSP can sometimes offer superior selectivity.[1][6] Polysaccharide-based CSPs are widely used and versatile.[4]
-
-
Optimize the Mobile Phase Composition: The mobile phase composition directly influences analyte retention and selectivity.[8][9]
-
Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[5] Methanol is a hydrogen-bond donor and acceptor, which can introduce different interactions with the isomers compared to the dipolar aprotic nature of acetonitrile.[5]
-
Mobile Phase Additives: For ionizable compounds, adding a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) or a base can improve peak shape and potentially enhance resolution.[10][11]
-
Isocratic vs. Gradient Elution: Start with a shallow gradient to determine the approximate elution conditions.[1] Then, switch to an isocratic method and fine-tune the organic solvent percentage in small increments (e.g., 1-2%) to maximize resolution.[1]
-
-
Adjust the Column Temperature: Temperature can be a powerful tool to fine-tune selectivity.[12][13][14]
-
Fine-Tune the Flow Rate: While a less impactful parameter for selectivity, optimizing the flow rate can improve efficiency. Lowering the flow rate can sometimes increase resolution, but at the cost of longer analysis times.[1][15]
Problem 2: My peaks are tailing, leading to poor resolution.
Q: What causes peak tailing for Vomifoliol isomers and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[16]
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the Vomifoliol isomers, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[10]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Problem 3: My run times are too long.
Q: How can I decrease the analysis time without sacrificing resolution?
A: Long run times can be addressed by adjusting several parameters:
-
Increase Flow Rate: A higher flow rate will decrease retention times. However, this may also reduce resolution, so a balance must be found.[1][15]
-
Increase Column Temperature: Higher temperatures reduce the viscosity of the mobile phase, allowing for higher flow rates at lower backpressures.[17] It also generally decreases retention times.[13]
-
Use a Shorter Column or Smaller Particle Size: A shorter column will reduce run times, but also decrease theoretical plates and potentially resolution.[3] Columns with smaller particles (e.g., sub-2 µm) can provide high efficiency and allow for faster separations, but require a UHPLC system capable of handling higher backpressures.[17]
-
Steeper Gradient: If using a gradient method, a steeper gradient will reduce the analysis time.
Frequently Asked Questions (FAQs)
Q1: Is a chiral column always necessary to separate Vomifoliol diastereomers?
A1: Not necessarily. Diastereomers have different physicochemical properties and can often be separated on achiral stationary phases like C18, Phenyl, or PFP columns.[1] However, if achiral methods fail to provide adequate resolution, a chiral column can be a powerful alternative as they often exhibit high selectivity for diastereomers.[6]
Q2: Which reversed-phase column is the best starting point for method development?
A2: A standard C18 column is a common and good starting point for reversed-phase HPLC.[10] However, for challenging isomer separations, it is highly recommended to also screen a Phenyl-Hexyl and a PFP column to explore different selectivities early in the method development process.[6]
Q3: How does the choice between acetonitrile and methanol affect the separation of isomers?
A3: The choice of organic modifier can significantly impact selectivity.[5] Acetonitrile and methanol have different solvent properties; methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment.[5] These differences can lead to different interactions with the Vomifoliol isomers and the stationary phase, resulting in changes in elution order and resolution.
Q4: Can I use normal-phase HPLC to separate Vomifoliol isomers?
A4: Yes, normal-phase HPLC (NP-HPLC) can be an effective alternative to reversed-phase HPLC, especially for polar compounds.[10] A common NP-HPLC system would use a silica or diol column with a non-polar mobile phase like hexane or heptane mixed with a polar modifier such as ethanol or isopropanol.[1]
Experimental Protocols & Data
Protocol 1: Systematic HPLC Method Development Workflow
This protocol outlines a structured approach to developing a robust HPLC method for separating Vomifoliol isomers.
-
Analyte Characterization: Understand the structure, polarity, and potential pKa of the Vomifoliol isomers.
-
Initial Column & Mobile Phase Screening:
-
Select at least two different achiral columns (e.g., C18 and PFP).
-
Prepare two primary mobile phase systems for reversed-phase: Water/Acetonitrile and Water/Methanol.
-
Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on each column with each mobile phase system to get an initial idea of retention times and potential separation.[1]
-
-
Optimization of Mobile Phase:
-
Based on the screening results, select the column and organic modifier that shows the most promise.
-
Convert the gradient method to an isocratic one based on the elution percentage from the screening run.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the isomer peaks.[1]
-
-
Optimization of Temperature:
-
Using the optimized mobile phase, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C).[1]
-
-
Optimization of Flow Rate:
-
Fine-tune the flow rate to optimize the balance between resolution and analysis time.
-
-
Method Validation:
-
Once optimal conditions are established, perform multiple injections to confirm the method's reproducibility in terms of retention time, peak area, and resolution.
-
Data Presentation: Example HPLC Screening Parameters
The following table summarizes a hypothetical screening experiment to illustrate the effect of different parameters on resolution (Rs).
| Column | Mobile Phase | Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) |
| C18 | 60% ACN / 40% H₂O | 30 | 1.0 | 0.8 |
| PFP | 60% ACN / 40% H₂O | 30 | 1.0 | 1.2 |
| PFP | 55% ACN / 45% H₂O | 30 | 1.0 | 1.5 |
| PFP | 55% ACN / 45% H₂O | 25 | 0.8 | 1.8 |
| PFP | 55% MeOH / 45% H₂O | 25 | 0.8 | 2.1 |
Note: This is example data and actual results may vary.
Visualizations
HPLC Method Development Workflow
Caption: Troubleshooting Logic for Poor Peak Resolution.
References
- BenchChem. (n.d.). Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers.
- BenchChem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- BenchChem. (2025, December). Troubleshooting poor peak resolution in HPLC of aniline isomers.
- MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
- HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Sandler, L. B., & Dorsey, J. G. (n.d.). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes. ResearchGate.
- Phenomenex. (n.d.). Chiral HPLC Column.
- Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- BenchChem. (n.d.). optimizing mobile phase composition for HPLC separation of xylenol isomers.
- Zhang, Y., et al. (2025, August 5). Separation of (S)-dehydrovomifoliol from leaves of Nitraria sibirica Pall. by high-speed counter-current chromatography. ResearchGate.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Andren, P. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing.
- Thermo Fisher Scientific. (n.d.). The Use of Temperature for Method Development in LC. Chromatography Today.
- Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance.
Sources
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purification strategies to remove impurities from Vomifoliol extracts
Technical Support Center: Vomifoliol Purification Strategies
Welcome to the technical support center for the purification of Vomifoliol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating high-purity Vomifoliol from crude extracts. Here, we will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to support your experimental success.
Introduction to Vomifoliol and the Imperative of Purity
Vomifoliol is a naturally occurring megastigmane sesquiterpenoid found in a variety of plants, grapes, and honey.[1][2] Its diverse biological activities, including potential anti-inflammatory and antioxidant effects, make it a compound of significant interest in pharmaceutical and nutraceutical research.[3] Achieving high purity of Vomifoliol is paramount for accurate biological and toxicological assessments, as co-eluting impurities can significantly confound experimental results.
This guide provides a systematic approach to troubleshooting common issues encountered during the purification of Vomifoliol, from initial extraction to final polishing steps.
Troubleshooting Guide: Navigating Your Vomifoliol Purification
This section is designed to help you diagnose and resolve common problems encountered during the purification of Vomifoliol extracts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Vomifoliol | 1. Incomplete initial extraction from the plant matrix. 2. Degradation of Vomifoliol during extraction or purification. 3. Loss of compound during liquid-liquid extraction due to emulsion formation or incorrect solvent polarity. 4. Irreversible adsorption onto the chromatography stationary phase. | 1. Optimize extraction parameters (solvent, temperature, time). Ethanol or methanol are effective for initial extraction.[4] 2. Vomifoliol is a terpenoid and can be sensitive to acidic conditions and heat.[5] Consider using deactivated silica gel or alternative stationary phases like neutral alumina.[6] 3. To break emulsions, try adding brine or centrifuging the mixture.[7] Ensure the partitioning solvent system is optimized for Vomifoliol's polarity. 4. Before column chromatography, test Vomifoliol's stability on a TLC plate with the chosen stationary phase.[6] |
| Poor Separation of Vomifoliol from Impurities (Co-elution) | 1. Inappropriate stationary phase or mobile phase for the specific impurities. 2. Column overloading in chromatography. 3. Structurally similar impurities (e.g., other megastigmanes or terpenoids) are present.[8] | 1. For normal-phase chromatography, systematically vary the solvent system (e.g., hexane-ethyl acetate, dichloromethane-methanol). For reversed-phase HPLC, adjust the mobile phase (e.g., acetonitrile-water or methanol-water) and consider adding a modifier like formic acid to improve peak shape for polar compounds.[9] 2. Reduce the amount of crude extract loaded onto the column.[10] 3. Employ orthogonal purification techniques. For instance, follow normal-phase chromatography with reversed-phase HPLC. High-Speed Counter-Current Chromatography (HSCCC) is also highly effective for separating compounds with similar polarities.[11] |
| Peak Tailing or Splitting in HPLC | 1. Column degradation or contamination. 2. Mismatch between the sample solvent and the mobile phase. 3. Secondary interactions between Vomifoliol and the stationary phase. 4. Column channeling. | 1. Use a guard column and ensure proper sample filtration. 2. Dissolve the sample in the initial mobile phase whenever possible. 3. For silica-based columns, residual silanols can interact with polar functional groups. Adding a small amount of a competitive agent like triethylamine to the mobile phase in normal-phase chromatography can mitigate this.[5] 4. Repack the column if it's a preparative, self-packed column. For pre-packed columns, this may indicate the end of the column's life. |
| Vomifoliol Degradation on Silica Gel Column | 1. The acidic nature of standard silica gel can cause degradation of acid-sensitive terpenoids like Vomifoliol.[5] | 1. Deactivate the silica gel: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Evaporate the solvent before packing the column.[5] 2. Use an alternative stationary phase: Neutral alumina or Florisil® are less acidic alternatives.[6] 3. Buffered mobile phase: Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase.[5] |
| Difficulty in Crystallizing Purified Vomifoliol | 1. Insufficient purity of the Vomifoliol fraction. 2. Presence of impurities that inhibit crystal formation. 3. Suboptimal crystallization conditions (solvent, temperature, concentration). | 1. Aim for >95% purity before attempting crystallization. Consider a final polishing step with preparative HPLC. 2. Even small amounts of structurally similar impurities can hinder crystallization.[12] 3. Systematically screen for suitable crystallization solvents. Due to its moderate polarity, consider solvent systems like ethyl acetate/hexane or acetone/water. Employ slow evaporation or cooling techniques.[12] |
Experimental Protocols
1. Protocol for Liquid-Liquid Extraction (Solvent Partitioning)
This initial purification step aims to separate compounds based on their differential solubility in immiscible solvents, effectively removing highly polar or non-polar impurities.
Objective: To enrich the Vomifoliol content in a crude extract.
Materials:
-
Crude plant extract (e.g., ethanolic extract)
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate.
-
Collect the lower aqueous methanol layer. The upper n-hexane layer will contain non-polar impurities like chlorophyll and lipids. Repeat this step 2-3 times.
-
To the aqueous methanol layer, add an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer, which will contain Vomifoliol and other compounds of similar polarity. The lower aqueous layer will contain highly polar compounds. Repeat this step 2-3 times.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Vomifoliol-enriched extract.
Causality: This partitioning is based on the "like dissolves like" principle. Vomifoliol, with its hydroxyl and ketone groups, exhibits moderate polarity, making it more soluble in ethyl acetate than in non-polar hexane or highly polar water.[1][8]
Workflow for Liquid-Liquid Extraction ```dot
Caption: Workflow for Vomifoliol purification by flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my Vomifoliol extract?
A1: Crude plant extracts are complex mixtures. Besides Vomifoliol, you can expect to find other secondary metabolites such as other terpenoids (including other megastigmanes), flavonoids, phenolic compounds, and pigments like chlorophyll. [8]The exact composition will depend on the plant source.
Q2: My Vomifoliol seems to be degrading during purification. What are the likely causes and how can I prevent this?
A2: Terpenoids can be sensitive to acidic conditions and heat. Standard silica gel is slightly acidic and can cause degradation. [5]To prevent this, you can use deactivated silica gel (treated with a base like triethylamine), or switch to a more neutral stationary phase like alumina. [6]Also, avoid excessive heating during solvent evaporation.
Q3: I'm using reversed-phase HPLC for final purification, but I'm getting poor peak shapes. What can I do?
A3: Poor peak shape in reversed-phase HPLC can be due to several factors. Ensure your sample is dissolved in the mobile phase. If you are observing peak tailing, it could be due to secondary interactions with residual silanols on the C18 column. Adding a small amount of an acid modifier like 0.1% formic acid to your mobile phase can often improve peak symmetry for compounds with polar functional groups. [9] Q4: How can I confirm the purity and identity of my final Vomifoliol product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is excellent for assessing purity. To confirm the structure of the isolated compound, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the gold standard. [8]Comparing the obtained spectral data with literature values for Vomifoliol will confirm its identity. Quantitative NMR (qNMR) can also be used for accurate purity determination. [13][14][15] Q5: What is High-Speed Counter-Current Chromatography (HSCCC) and is it suitable for Vomifoliol purification?
A5: HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thus eliminating issues like irreversible adsorption and sample degradation on the support. [11]It is particularly well-suited for separating compounds from complex natural product extracts with high recovery. A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water has been successfully used to purify dehydrovomifoliol, a closely related compound, demonstrating the suitability of this technique for Vomifoliol purification. [11]
References
-
FooDB. (2010). Showing Compound Vomifoliol (FDB015766). [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
The Good Scents Company. (6S,9R)-vomifoliol, 23526-45-6. [Link]
-
Yang, Y., et al. (2013). Separation of (S)-dehydrovomifoliol from leaves of Nitraria sibirica Pall. by high-speed counter-current chromatography. Journal of Liquid Chromatography & Related Technologies, 36(5), 573-582. [Link]
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Qais, N., et al. (2013). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. Journal of Basic & Applied Sciences, 9, 475-478. [Link]
-
Agilent Technologies. (2019). Preparative HPLC Troubleshooting Guide. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
MZ-Analysentechnik. (2021). General tips for preparative HPLC Technical Note. [Link]
-
Zhang, T., et al. (2020). Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology, 41, 376-382. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
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Snell, E. H., et al. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Acta Crystallographica Section D: Biological Crystallography, 63(3), 337-343. [Link]
-
Dai, Y., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6206. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Bhisikar, S., et al. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry, 50(12), 805-812. [Link]
-
Li, H., et al. (2017). An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC. Molecules, 22(5), 767. [Link]
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Teledyne ISCO. (2019). Chromatography Troubleshooting. [Link]
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Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Link]
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ResearchGate. (2017). EXTRACTION PROTOCOLS. [Link]
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PubChem. Vomifoliol, (+)-. [Link]
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Owczarek, K., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 26(4), 1571. [Link]
-
Gilar, M., et al. (2019). Semi-quantitative determination of co-eluting impurities in oligonucleotide drugs using ion-pair reversed-phase liquid chromatography mass spectrometry. Journal of Chromatography A, 1587, 145-151. [Link]
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Ohtawa, M., et al. (2007). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. Synthesis, 2007(15), 2353-2359. [Link]
-
Chromatography Forum. (2014). Inconsistency in Preparative HPLC. [Link]
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ResearchGate. (2015). I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them? [Link]
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Hou, C. T., et al. (2017). High-Speed Counter-Current Chromatography (HSCCC) Purification of Antifungal Hydroxy Unsaturated Fatty Acids from Plant-Seed Oil and Lactobacillus Cultures. Molecules, 22(12), 2212. [Link]
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Le, T. H. T., et al. (2019). Effects of various solvent concentration, liquid-solid ratio, temperatures and time values on the extraction yield of anthocyanin from Vietnam Hibiscus sabdariffa L. ( Roselle ). Journal of Applied Pharmaceutical Science, 9(1), 052-057. [Link]
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Chayen, N. E. (2009). Choosing the Method of Crystallization to Obtain Optimal Results. Crystals, 9(12), 106. [Link]
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de Almeida, L. S., et al. (2024). HSCCC Straightforward Fast Preparative Method for Isolation of Two Major Cytotoxic Withanolides from Athenaea fasciculata (Vell.) I.M.C. Rodrigues & Stehmann. Molecules, 29(21), 5035. [Link]
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Hampton Research. Optimization. [Link]
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McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(11), 1445-1467. [Link]
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Shokri, S., et al. (2022). Optimization of Glycerol–Water Extraction of Selected Bioactive Compounds from Peppermint and Common Nettle. Molecules, 27(19), 6539. [Link]
-
Wang, Y., et al. (2023). Target-Guided Isolation and Purification of Antioxidants from Urtica laetevirens Maxim. by HSCCC Combined with Online DPPH-HPLC Analysis. Molecules, 28(18), 6554. [Link]
-
Barba, F. J., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 787. [Link]
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Pereira, C. S. M., et al. (2018). Polyphenol Liquid-Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research, 57(32), 11164-11174. [Link]
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Chen, B.-H., & Chen, Y.-Y. (2024). Extraction of Bioactive Phenolics from Various Anthocyanin-Rich Plant Materials and Comparison of Their Heat Stability. Antioxidants, 13(11), 1335. [Link]
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VCU Scholars Compass. (2015). Investigation of factors affecting reverse-phase high performance liquid chromatography. [Link]
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Chen, J.-G., et al. (2012). DNA Purification from Multiple Sources in Plant Research with Homemade Silica Resins. In: Plant Chromatin. Methods in Molecular Biology, vol 833. Humana Press, Totowa, NJ. [Link]
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Technical Support Center: Enhancing the Solubility of (+)-Vomifoliol for In Vitro Assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for (+)-Vomifoliol. This document provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming solubility challenges with (+)-Vomifoliol in aqueous environments typical of in vitro assays. Our goal is to move beyond simple instructions and provide a framework of understanding, enabling you to logically troubleshoot and optimize your experimental setup.
(+)-Vomifoliol, a natural norisoprenoid also known as Blumenol A, is a compound of significant interest for its potent anti-inflammatory and antioxidant properties.[1] However, its lipophilic nature presents a common hurdle: poor solubility in aqueous cell culture media, which can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results. This guide offers robust, field-proven solutions to ensure the successful application of (+)-Vomifoliol in your research.
Section 1: Understanding the Physicochemical Profile of (+)-Vomifoliol
A foundational understanding of the compound's properties is the first step in troubleshooting. (+)-Vomifoliol is a sesquiterpenoid that exists as a white crystalline powder in its solid state.[2][3] Its limited aqueous solubility is the primary challenge addressed in this guide.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀O₃ | [4] |
| Molecular Weight | 224.30 g/mol | [4] |
| Appearance | White crystalline powder (est.) | [3] |
| Water Solubility | Slightly soluble (est. 1249 mg/L at 25°C) | [2][3] |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Alcohol, Chloroform, Ethyl Acetate | [3][5] |
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common queries our application scientists receive regarding the handling of (+)-Vomifoliol.
Q1: What is the best solvent for preparing a high-concentration stock solution of (+)-Vomifoliol?
For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5] Its aprotic, highly polar nature makes it an excellent solvent for lipophilic compounds like (+)-Vomifoliol, allowing for the creation of a high-concentration stock solution (e.g., 10-100 mM). This high concentration is essential as it minimizes the volume of solvent added to your final culture medium.
Q2: What is the maximum recommended final concentration of DMSO for my cell culture?
The final concentration of DMSO in your aqueous culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A widely accepted upper limit is less than 0.5% (v/v) , with an ideal target of less than 0.1% (v/v) .[6][7] It is imperative to always include a vehicle control in your experimental design, which consists of cells treated with the same final concentration of DMSO as your test conditions, but without (+)-Vomifoliol.[7]
Q3: My (+)-Vomifoliol precipitated immediately after I added my DMSO stock to the cell culture medium. Why did this happen and how can I fix it?
This phenomenon, often called "crashing out," is the most common issue researchers face. It occurs due to a rapid solvent exchange where the compound, stable in the high-concentration DMSO stock, is suddenly exposed to a large volume of an aqueous environment where its solubility is poor.[6]
-
Causality: You likely exceeded the aqueous solubility limit of (+)-Vomifoliol by adding the stock solution too quickly or directly to the full volume of cold media.
-
Solution: The key is a controlled, gradual dilution. Do not add the concentrated stock directly to your final volume. Instead, perform a serial dilution using pre-warmed (37°C) media.[6] Add the stock dropwise while gently swirling the media to ensure immediate and uniform dispersion. This technique avoids creating localized areas of high compound concentration that trigger precipitation.[6]
Q4: The media containing (+)-Vomifoliol looked clear at first, but I see a crystalline or cloudy precipitate after incubating for a few hours or days. What's the cause?
Delayed precipitation can be caused by several factors:
-
Compound Instability: The compound may have limited stability in the aqueous, buffered environment over time.
-
Interaction with Media Components: Salts, proteins, and other components in the media can interact with (+)-Vomifoliol, reducing its solubility.[8]
-
pH Shift: Cellular metabolism can gradually alter the pH of the culture medium, which may in turn affect the solubility of the compound.[6][8]
-
Temperature Fluctuation: Moving plates in and out of the incubator can cause temperature shifts that affect solubility.
-
Solution: First, perform a solubility test (see Protocol 3) to ensure your working concentration is stable over your experiment's duration. Consider preparing fresh media with the compound more frequently for long-term experiments.
Q5: Can I filter the media to remove the precipitate?
No, this is not recommended. Filtering the media will remove the precipitated compound, making the actual concentration of dissolved (+)-Vomifoliol in your media unknown and significantly lower than your target concentration.[8] This will invalidate your experimental results. The correct approach is to address the root cause of the precipitation by optimizing your dissolution and dilution protocol.
Q6: How should I store my (+)-Vomifoliol stock solution?
Once dissolved in DMSO, aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store them at -20°C or -80°C .[7] This practice prevents degradation and avoids repeated freeze-thaw cycles, which can compromise the compound's integrity and introduce moisture, potentially leading to precipitation.[7][9]
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies to ensure reproducible success.
Guide 1: Protocol for Preparing a High-Concentration Stock Solution
This protocol describes the preparation of a 50 mM stock solution of (+)-Vomifoliol in DMSO.
Materials:
-
(+)-Vomifoliol (MW: 224.30 g/mol )
-
100% sterile-filtered DMSO
-
Sterile, conical-bottom microcentrifuge tubes or glass vial
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculation: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L * 0.001 L * 224.30 g/mol * 1000 mg/g = 11.215 mg
-
-
Weighing: Accurately weigh 11.22 mg of (+)-Vomifoliol powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of 100% DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary, but avoid overheating.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.[7][10]
Guide 2: Protocol for Diluting Stock Solution into Aqueous Media (The Critical Step)
This is the most critical workflow for preventing precipitation. The principle is to gradually decrease both the compound and solvent concentration.
Procedure (Example for a 50 µM final concentration):
-
Thaw and Pre-warm: Thaw a single aliquot of your 50 mM stock solution at room temperature. Pre-warm your complete cell culture medium to 37°C in a water bath. Using cold media dramatically decreases solubility.[6]
-
Prepare Intermediate Dilution (1:100):
-
Pipette 990 µL of the pre-warmed medium into a sterile tube.
-
Add 10 µL of the 50 mM stock solution to the medium. Crucially, add the stock solution slowly and dropwise, ideally into the vortex of the media as you gently swirl or vortex it. This creates an intermediate dilution of 500 µM.
-
-
Prepare Final Working Solution (1:10):
-
Pipette the required volume of pre-warmed media for your experiment (e.g., 9 mL) into a sterile flask or tube.
-
Add the required volume of your 500 µM intermediate dilution (e.g., 1 mL) to the media to achieve the final 50 µM concentration.
-
Mix gently by swirling or inverting.
-
-
Verification: The final DMSO concentration will be 0.1% (a 1:1000 dilution from the stock). Visually inspect the final solution for any signs of precipitation before adding it to your cells.
Guide 3: How to Perform a Preliminary Solubility Test
This self-validating protocol is essential for determining the maximum soluble and stable concentration of (+)-Vomifoliol in your specific cell culture medium and under your experimental conditions.
Procedure:
-
Prepare a series of dilutions of (+)-Vomifoliol in your complete, pre-warmed cell culture medium, bracketing your intended experimental concentrations. Prepare enough volume (e.g., 1-2 mL) to allow for clear observation.
Tube Target Conc. (µM) Vol. of 500 µM Intermediate (µL) Vol. of Medium (µL) Final DMSO (%) 1 100 200 800 0.2% 2 75 150 850 0.15% 3 50 100 900 0.1% 4 25 50 950 0.05% 5 10 20 980 0.02% 6 Vehicle Control 0 1000 0.2% (add 2µL of stock) -
Incubate: Place the tubes under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂ incubator).
-
Observe: Visually inspect each tube against a dark background for any signs of cloudiness, crystals, or precipitate at several time points (e.g., immediately after preparation, 2 hours, 8 hours, and 24 hours).
-
Determine Maximum Working Concentration: The highest concentration that remains clear and free of precipitate throughout your longest planned incubation period is your maximum reliable working concentration.
By following these guidelines and protocols, you can confidently prepare soluble, stable, and accurately concentrated solutions of (+)-Vomifoliol, ensuring the integrity and reproducibility of your in vitro assay results.
References
-
FooDB. (2010). Showing Compound Vomifoliol (FDB015766). [Link]
-
National Center for Biotechnology Information. (n.d.). Vomifoliol, (+)-. PubChem Compound Database. [Link]
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The Good Scents Company. (n.d.). vomifoliol. [Link]
-
Kikowska, M., et al. (2024). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences. [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
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ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?. [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. [Link]
-
protocols.io. (2021). DMSO stock preparation. [Link]
-
PubMed. (2024). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. [Link]
-
ResearchGate. (2018). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. [Link]
-
ResearchGate. (2019). Can anyone explain me how to make 5% DMSO solution?. [Link]
-
National Center for Biotechnology Information. (2020). Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. [Link]
-
ResearchGate. (2014). (PDF) Isolation and identification of vomifoliol from two endemic Philippine Rubiaceae species, Psychotria gitingensis and Villaria odorata. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]
-
ResearchGate. (2019). An overview on Common Organic Solvents and their Toxicity Abstract. [Link]
-
ResearchGate. (2017). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. [Link]
-
ResearchGate. (2019). An overview on Common Organic Solvents and their Toxicity Abstract. [Link]
-
ResearchGate. (2017). How could we dissolve agar based hydrogel for cell MTT assay and cell live/dead assay ?. [Link]
-
Springer. (n.d.). Optimization of an In Vitro Dissolution Test Method for Inhalation Formulations. [Link]
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- 5. VOMIFOLIOL | 23526-45-6 [chemicalbook.com]
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- 10. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
dealing with co-eluting compounds in Vomifoliol analysis
Welcome to the technical support center for vomifoliol analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing vomifoliol, with a particular focus on the common challenge of co-eluting compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Dealing with Co-eluting Compounds
Co-elution, where two or more compounds elute from a chromatographic column at the same time, is a frequent obstacle in the analysis of vomifoliol, especially in complex matrices like plant extracts or wine.[1][2][3][4] This can lead to inaccurate quantification and misidentification. This section provides a systematic approach to diagnosing and resolving these issues.
Question 1: My chromatogram shows a single, broad, or shouldered peak where I expect to see vomifoliol. How can I confirm if this is a co-elution issue?
Answer:
Observing an asymmetrical peak is a strong indicator of co-elution. To confirm this, several techniques can be employed:
-
Peak Purity Analysis with a Diode Array Detector (DAD): A DAD detector can acquire spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not homogenous, it's a clear sign of co-elution.[1]
-
Mass Spectrometry (MS) Data Analysis: If you are using an LC-MS system, you can analyze the mass spectra across the peak's elution profile. The presence of multiple, distinct mass-to-charge ratios (m/z) within the peak confirms the presence of co-eluting compounds.[1][5] For vomifoliol (C13H20O3), the expected molecular weight is approximately 224.30 g/mol .[6]
-
Varying Injection Volume: Injecting a smaller volume of your sample may sometimes resolve closely eluting peaks. If the peak shape improves or separates into multiple peaks at lower concentrations, it suggests that column overload might have been exacerbating the co-elution.
Question 2: I've confirmed a co-elution with vomifoliol. What are the first steps I should take to resolve the peaks?
Answer:
The most straightforward initial approach is to modify the mobile phase conditions, as this can often alter the selectivity of your separation without requiring a change in hardware.[1][7]
-
Adjusting the Gradient Slope: If you are using a gradient elution, making the gradient shallower (i.e., increasing the gradient time) can often improve the resolution between closely eluting compounds.[1][8] This gives the analytes more time to interact with the stationary phase.
-
Changing the Organic Modifier: The choice of organic solvent in a reversed-phase system can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol, or vice versa. Methanol and acetonitrile have different solvent properties that can alter the elution order and resolution of your compounds.[1] You can also experiment with ternary mixtures (e.g., acetonitrile/methanol/water).
-
Modifying the Mobile Phase pH: For compounds with ionizable functional groups, adjusting the pH of the mobile phase can alter their retention time. While vomifoliol itself is not strongly ionizable, a co-eluting impurity might be. Buffering the mobile phase to a pH that is at least 2 units away from the pKa of an ionizable co-eluent can significantly improve separation.
Question 3: I've tried modifying my mobile phase, but I'm still not getting baseline separation. What's the next logical step?
Answer:
If mobile phase optimization is insufficient, the next step is to change the stationary phase chemistry. Different column chemistries offer different separation mechanisms, which can be highly effective in resolving stubborn co-elutions.[7][9]
| Stationary Phase | Separation Principle | Application for Vomifoliol Co-elution |
| C18 (ODS) | Hydrophobic interactions | Standard for reversed-phase. If co-elution occurs, the interfering compound has similar hydrophobicity. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Can provide alternative selectivity for aromatic or unsaturated co-eluents. |
| Cyano (CN) | Dipole-dipole interactions and weak hydrophobic interactions | Offers a significantly different selectivity profile compared to C18, particularly for polar compounds. |
| Pentafluorophenyl (PFP) | Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange) | A versatile phase that can resolve compounds that are difficult to separate on other columns. |
Experimental Protocol: Screening Different Stationary Phases
-
Column Selection: Obtain columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano).
-
Initial Gradient: Use a rapid "scouting" gradient (e.g., 5-95% organic in 5-10 minutes) on each column to quickly assess the potential for separation.
-
Evaluation: Compare the chromatograms from each column. Look for changes in peak order and the emergence of new peaks.
-
Optimization: Select the column that shows the most promising separation and then fine-tune the mobile phase conditions as described in Question 2.
Question 4: My co-eluting compound is an isomer of vomifoliol. What specific techniques can I use for this challenging separation?
Answer:
Separating isomers, especially diastereomers or enantiomers, requires a highly selective approach. Vomifoliol has stereocenters, meaning it can exist as different stereoisomers.[6]
-
Chiral Chromatography: If you suspect you are dealing with enantiomers, a chiral stationary phase (CSP) is necessary.[10][11] Polysaccharide-based and cyclodextrin-based CSPs are often effective for separating chiral compounds like vomifoliol.[12] The separation on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[11][13]
-
Indirect Chiral Separation: An alternative to using a chiral column is to derivatize the sample with a chiral derivatizing agent.[11] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral column (like a C18).[10][13] This approach requires that vomifoliol has a suitable functional group for derivatization (e.g., a hydroxyl group).
Frequently Asked Questions (FAQs)
Q1: What is vomifoliol and why is its analysis important?
Vomifoliol, also known as blumenol A, is a norisoprenoid compound found in a variety of plants, fruits, and honey.[6][14][15] It is often considered a phytohormone related to abscisic acid and has been studied for various biological activities, including anti-inflammatory and antioxidant effects.[16][17][18] Accurate analysis is crucial for understanding its role in plant physiology, its potential as a biomarker, and for ensuring the quality and authenticity of food products like wine and honey.
Q2: What are the typical analytical techniques used for vomifoliol analysis?
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most common method for vomifoliol analysis.[19] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization.[18] LC-MS is particularly powerful as it provides both retention time and mass information, which aids in identification and can help in deconvoluting co-eluting peaks.[5]
Q3: How does mass spectrometry help in dealing with co-elution?
Mass spectrometry can often distinguish between co-eluting compounds if they have different mass-to-charge ratios (m/z).[5] Even if two compounds are not chromatographically separated, the MS detector can provide distinct mass spectra for each, allowing for their individual identification and quantification. In the case of isomers, which have the same mass, MS/MS fragmentation can be used. Isomers may produce different fragment ions or different ratios of fragment ions, which can be used to differentiate them.[20][21]
Q4: What are some key considerations for sample preparation when analyzing vomifoliol, especially from complex matrices?
Proper sample preparation is critical to minimize matrix effects and prevent co-elution with interfering substances.[22][23][24] Common techniques include:
-
Liquid-Liquid Extraction (LLE): To partition vomifoliol from a liquid sample into an organic solvent.[23]
-
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[1] Different SPE sorbents can be used to selectively retain and elute vomifoliol while removing interfering matrix components.
-
Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to protect the HPLC column from particulates.[4]
Q5: My baseline is noisy and drifting, which is making it difficult to detect small peaks near my vomifoliol peak. What could be the cause?
A noisy or drifting baseline can be caused by several factors:[8][25]
-
Mobile Phase Issues: Impurities in the mobile phase solvents or buffers, or inadequate degassing, can lead to baseline noise. Always use HPLC-grade solvents and freshly prepared mobile phases.[25]
-
Pump Problems: Leaks in the pump seals or check valves can cause pressure fluctuations and a noisy baseline.[26]
-
Column Contamination: Contaminants from previous injections slowly eluting from the column can cause baseline drift, especially during gradient runs. Flushing the column with a strong solvent may help.
-
Detector Issues: A failing lamp in a UV detector or a contaminated source in a mass spectrometer can also be sources of noise.
Visualizing the Troubleshooting Process
To aid in understanding the logical flow of troubleshooting co-elution, the following diagram illustrates the decision-making process.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Grosu, I. A., et al. (2020). Fragmentation pattern of a vomifoliol hexoside. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
European Pharmaceutical Review. (2024). Highly efficient method development using LC-MS for automated peak tracking. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
BioCrick. (n.d.). Vomifoliol. Retrieved from [Link]
-
Oreate AI Blog. (2026). Development of Liquid Chromatography-Mass Spectrometry Coupling Method: Optimization Study on Chromatographic Resolution, Sample Throughput, and Mobile Phase Components. Retrieved from [Link]
-
ResearchGate. (2025). A fragmentation study of kaempferol using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Vomifoliol. NIST Chemistry WebBook. Retrieved from [Link]
-
LCGC. (2019). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
LGC. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
- Kaczmarkiewicz, A., et al. (2021).
-
ResearchGate. (2025). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Vomifoliol. Retrieved from [Link]
- Tan, Y. Q., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(11), 2843.
- Harada, N. (2021).
- Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 23(2), 67-79.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research and Health Care. (2023). Sample Preparation and Extraction Techniques for Evaluation of Semisolid Formulations. Retrieved from [Link]
- Gaysinsky, S., et al. (2007). Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk. Journal of Food Protection, 70(10), 2378-2385.
- Owczarek, K., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 26(4), 1571.
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Owczarek, K., et al. (2025). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. PubMed. Retrieved from [Link]
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ResearchGate. (2014). Separation of Enantiomeric Triacylglycerols by Chiral-Phase HPLC. Retrieved from [Link]
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Pharma Interview Questions. (2022, September 8). What are the various ways of Chiral Separation by using HPLC? [Video]. YouTube. Retrieved from [Link]
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Chemistry Academy. (2021, July 4). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions. Retrieved from [Link]
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ResearchGate. (2018). Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy. Retrieved from [Link]
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Technical Support Center: Method Refinement for Reproducible Quantification of (+)-Vomifoliol
Welcome to the technical support center dedicated to the reproducible quantification of (+)-Vomifoliol. This guide is designed for researchers, scientists, and drug development professionals who are working with this bioactive natural product. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and ensure the accuracy and consistency of your results.
(+)-Vomifoliol, a C13-norisoprenoid derived from the degradation of carotenoids, is a compound of increasing interest due to its diverse biological activities, including anti-inflammatory and antioxidant properties.[1] However, its quantification in complex matrices such as plant extracts presents several analytical challenges. This guide provides field-proven insights and scientifically-grounded protocols to help you refine your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is (+)-Vomifoliol and what are its basic chemical properties?
A1: (+)-Vomifoliol, also known as Blumenol A, is a sesquiterpenoid with the molecular formula C13H20O3 and a molecular weight of 224.30 g/mol .[1][2] It is a white crystalline powder, slightly soluble in water but soluble in organic solvents like alcohol, chloroform, and ethyl acetate.[3][4] It is a member of the megastigmane class of compounds and is found in various plants.
| Property | Value | Source |
| Molecular Formula | C13H20O3 | PubChem[2] |
| Molecular Weight | 224.30 g/mol | PubChem[2] |
| Appearance | White crystalline powder | The Good Scents Company[5] |
| Solubility | Slightly soluble in water, soluble in alcohol | The Good Scents Company[5] |
Q2: Where can I obtain a certified reference standard for (+)-Vomifoliol?
A2: High-purity (+)-Vomifoliol reference standards are crucial for accurate quantification. Several reputable suppliers offer this compound for research purposes. You can inquire with companies such as Biosynth, APExBIO, and BioCrick.[6][7][8][9] Always ensure the supplier provides a Certificate of Analysis (CoA) detailing the purity and characterization of the standard.
Q3: What are the primary challenges in quantifying (+)-Vomifoliol from plant matrices?
A3: The main challenges stem from the complexity of plant matrices, which can lead to:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of (+)-Vomifoliol in the mass spectrometer source, leading to signal suppression or enhancement.[10][11][12]
-
Low Concentrations: (+)-Vomifoliol may be present at low concentrations, requiring sensitive analytical instrumentation and efficient extraction methods.
-
Isomeric Interferences: The presence of isomers can complicate chromatographic separation and accurate quantification.
-
Reproducibility: Variability in sample collection, preparation, and analysis can lead to inconsistent results.[13][14]
Troubleshooting Guide
This section is organized by the typical stages of an analytical workflow for (+)-Vomifoliol quantification.
Part 1: Sample Preparation and Extraction
Q: My extraction recovery for (+)-Vomifoliol is low and inconsistent. What are the potential causes and how can I improve it?
A: Low and variable recovery is a common issue when extracting natural products from complex plant materials.[15] Here’s a systematic approach to troubleshoot this problem:
Potential Causes:
-
Inadequate Cell Lysis: Plant cell walls may not be sufficiently disrupted, preventing the complete release of intracellular metabolites.
-
Inappropriate Extraction Solvent: The polarity of the extraction solvent may not be optimal for solubilizing (+)-Vomifoliol.
-
Metabolite Degradation: (+)-Vomifoliol may be susceptible to degradation during the extraction process.
-
Insufficient Extraction Time or Agitation: The contact time between the sample and the solvent may be too short, or mixing may be inadequate.
Solutions and Refinements:
-
Optimize Sample Homogenization:
-
Cryogenic Grinding: Freeze the plant material with liquid nitrogen before grinding. This makes the tissue brittle and aids in efficient cell wall disruption while minimizing enzymatic degradation.
-
Mechanical Disruption: Use high-speed homogenizers or bead beaters for thorough tissue disruption.
-
-
Solvent System Selection:
-
(+)-Vomifoliol has moderate polarity. A mixture of a polar and a non-polar solvent is often effective.
-
Recommended Starting Point: An acidified methanol-water mixture has been shown to be effective for extracting polar compounds from plant matrices.[10][11] A common starting ratio is 80:20 methanol:water (v/v) with 0.1% formic acid.
-
Systematic Evaluation: Test a range of solvent systems with varying polarities (e.g., ethanol, acetonitrile, ethyl acetate) to determine the optimal one for your specific plant matrix.
-
-
Preventing Degradation:
-
Work at low temperatures (e.g., on ice) to minimize enzymatic activity.
-
Consider adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidative degradation, especially if your sample preparation is lengthy.[16]
-
-
Extraction Parameters:
-
Ultrasonic-Assisted Extraction (UAE): This technique can enhance extraction efficiency by using sound waves to disrupt cell walls.
-
Time and Temperature: Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to find the optimal extraction duration. Avoid excessive heat, which can cause degradation.
-
Solid-to-Liquid Ratio: Ensure a sufficient volume of solvent is used to fully submerge the sample and allow for efficient extraction.
-
Workflow for Optimizing (+)-Vomifoliol Extraction
Caption: Decision tree for troubleshooting low extraction recovery.
Part 2: Chromatographic Separation (LC)
Q: I am observing poor peak shape (tailing or fronting) and co-elution with other matrix components for (+)-Vomifoliol. How can I improve the chromatography?
A: Achieving good chromatographic separation is critical for accurate quantification, especially in complex mixtures.
Potential Causes:
-
Incompatible Mobile Phase: The pH or solvent composition of the mobile phase may not be suitable for (+)-Vomifoliol.
-
Sub-optimal Column Chemistry: The stationary phase may not provide sufficient retention or selectivity.
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., silanols) can cause peak tailing.
Solutions and Refinements:
-
Mobile Phase Optimization:
-
pH Adjustment: For reversed-phase chromatography, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of polar compounds by suppressing the ionization of silanol groups on the column.[17]
-
Gradient Elution: A gradient elution, starting with a higher aqueous composition and gradually increasing the organic solvent (e.g., acetonitrile or methanol), is generally recommended for analyzing plant extracts. This helps to separate compounds with a wide range of polarities.
-
-
Column Selection:
-
Reversed-Phase (C18): A C18 column is a good starting point for moderately polar compounds like (+)-Vomifoliol.[17][18]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are not well-retained on C18 columns, HILIC can be a valuable alternative.[19] It uses a polar stationary phase and a mobile phase with a high organic content.[20]
-
-
Method Parameters:
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can improve resolution and peak shape. Higher temperatures can reduce mobile phase viscosity and improve mass transfer, but may also affect analyte stability.
-
Injection Volume: Reduce the injection volume or dilute the sample to check for column overloading.
-
| Parameter | Starting Condition | Alternative to Consider |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, HILIC |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Gradient | 5-95% B in 10 min | Optimize slope for better resolution |
| Flow Rate | 0.3 mL/min | Adjust for optimal peak shape |
| Column Temp. | 40 °C | Test range from 30-50 °C |
Part 3: Mass Spectrometry (MS) Detection
Q: I am experiencing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects are a major source of irreproducibility in quantitative LC-MS analysis.[12][21]
Potential Causes:
-
Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as (+)-Vomifoliol can compete for ionization in the MS source.[11]
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.
Solutions and Refinements:
-
Improve Sample Clean-up:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE sorbent (e.g., C18, GCB) to remove interfering compounds from the sample extract before LC-MS analysis.[10]
-
Liquid-Liquid Extraction (LLE): This can be used to partition (+)-Vomifoliol into a cleaner solvent phase, leaving many interferences behind.[16]
-
-
Chromatographic Separation:
-
As discussed previously, optimizing the LC method to achieve baseline separation of (+)-Vomifoliol from major matrix components is crucial.
-
-
Use of an Internal Standard (IS):
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects. A SIL-IS of (+)-Vomifoliol will have nearly identical chemical and physical properties and will co-elute, experiencing the same matrix effects as the analyte.[22][23]
-
Structural Analog Internal Standard: If a SIL-IS is not available, a structurally similar compound that is not present in the sample can be used. It should have similar extraction recovery and ionization efficiency to (+)-Vomifoliol.
-
-
Matrix-Matched Calibration:
-
Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.[11]
-
Workflow for Mitigating Matrix Effects
Caption: Strategies for addressing matrix effects in LC-MS.
Method Validation
For reproducible quantification, it is essential to validate your analytical method according to established guidelines, such as those from the International Council for Harmonisation (ICH).[24][25]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[24]
-
Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[25][26]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.[26]
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[25]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[24]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[27]
By systematically addressing these common issues and validating your method, you can achieve reproducible and reliable quantification of (+)-Vomifoliol in your research.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5280462, Vomifoliol, (+)-. Retrieved January 14, 2026, from [Link].
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FooDB. (2010). Compound: Vomifoliol (FDB015766). Retrieved from [Link].
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López-Ruiz, R., et al. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524-531. [Link].
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Gaudette, F., et al. (2020). Validation of a Generic qHNMR Method for Natural Products Analysis. Planta Medica, 86(18), 1355-1366. [Link].
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Alarcon-Barrera, C., et al. (2023). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. Molecules, 28(23), 7898. [Link].
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The Good Scents Company. (n.d.). vomifoliol. Retrieved from [Link].
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Dar, A. A., et al. (2022). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. Biomedical Chromatography, 36(5), e5329. [Link].
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López-Ruiz, R., et al. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Request PDF. [Link].
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Eshraghi, J., & Chowdhury, S. K. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 22(6), 558-564. [Link].
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Jo, E., et al. (2022). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 11(8), 1157. [Link].
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Sumner, L. W., et al. (2007). Plant metabolomics—meeting the analytical challenges of comprehensive metabolite analysis. Briefings in Functional Genomics & Proteomics, 6(3), 239-251. [Link].
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Sumner, L. W., et al. (2007). Plant metabolomics—Meeting the analytical challenges of comprehensive metabolite analysis. ResearchGate. [Link].
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link].
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Dey, S. K., et al. (2021). Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Drug and Alcohol Research, 10, 1-13. [Link].
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Jayasundara, K. B., et al. (2019). Reproducibility of mass spectrometry based metabolomics data. BMC Bioinformatics, 20(Suppl 21), 643. [Link].
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Masota, N. E., et al. (2021). Reproducibility challenges in the search for antibacterial compounds from nature. PLoS ONE, 16(7), e0255437. [Link].
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Yuan, J., et al. (2012). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 81, 277-299. [Link].
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Malachová, A., et al. (2015). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 63(26), 5931-5941. [Link].
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Nahar, L., et al. (2012). Isolation of Vomifoliol: A Megastigmane from Leaves of Antidesma ghaesembilla. ResearchGate. [Link].
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Yang, Y., et al. (2013). Separation of (S)-dehydrovomifoliol from leaves of Nitraria sibirica Pall. by high-speed counter-current chromatography. Journal of Liquid Chromatography & Related Technologies, 36(5), 575-582. [Link].
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Jerković, I., et al. (2015). Screening of Natural Organic Volatiles from Prunus mahaleb L. Honey: Coumarin and Vomifoliol as Nonspecific Biomarkers. Molecules, 20(7), 13197-13213. [Link].
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BioCrick. (n.d.). Vomifoliol. Retrieved from [Link].
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DC Chemicals. (n.d.). Vomifoliol. Retrieved from [Link].
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Al-Sari, A., et al. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 23(19), 11849. [Link].
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Czerwińska, M. E., et al. (2022). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. Antioxidants, 11(2), 421. [Link].
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IsoLife. (n.d.). Internal Standards for Food and Nutrition. Retrieved from [Link].
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da Silva, A. B., et al. (2019). Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. Revista Brasileira de Farmacognosia, 29(4), 529-537. [Link].
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Bicchi, C., et al. (2008). Essential oils and volatiles: sample preparation and analysis. A review. Flavour and Fragrance Journal, 23(2), 67-79. [Link].
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Roces, A., et al. (2021). Fast and Simple UPLC–Q-TOF MS Method for Determination of Bitter Flavan-3-ols and Oligomeric Proanthocyanidins: Impact of Vegetable Protein Fining Agents on Red Wine Composition. Foods, 10(11), 2736. [Link].
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Logan, A., & L. Parker, T. (2022). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Foods, 11(16), 2458. [Link].
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Bas, B., et al. (2021). Hydrophilic Interaction Liquid Chromatography to Characterize Nutraceuticals and Food Supplements Based on Flavanols and Related Proanthocyanidins. Separations, 8(2), 17. [Link].
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Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203-214. [Link].
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Soares, S., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(19), 6248. [Link].
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Roces, A., et al. (2018). Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices. Foods, 7(12), 197. [Link].
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Garza Tapia, M., et al. (2013). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society, 57(3), 209-214. [Link].
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Giera, M., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 99. [Link].
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Teshima, S., et al. (1982). Use of an improved internal-standard method in the quantitative sterol analyses of phytoplankton and oysters. Journal of the American Oil Chemists' Society, 59(9), 394-399. [Link].
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Vesper, H. W., et al. (2016). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Chemico-Biological Interactions, 256, 280-286. [Link].
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Validation & Comparative
Confirming the Absolute Configuration of Isolated (+)-Vomifoliol: A Comparative Guide to Stereochemical Assignment
For researchers in natural product chemistry, drug development, and related fields, the unambiguous determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms defines a compound's interaction with chiral biological targets, directly influencing its efficacy and safety. This guide provides an in-depth comparison of methodologies for confirming the absolute configuration of (+)-vomifoliol, a widely distributed apocarotenoid with diverse biological activities. While its structure is well-established as (6S,9R)-vomifoliol, understanding the experimental evidence that underpins this assignment is crucial for scientific rigor.
The Challenge of Vomifoliol's Stereochemistry
Vomifoliol possesses two stereogenic centers at the C-6 and C-9 positions, giving rise to four possible stereoisomers. The naturally occurring enantiomer, (+)-vomifoliol, has been the subject of numerous phytochemical and biological studies. Early assignments of its absolute configuration were not always consistent, highlighting the challenges in differentiating diastereomers through routine spectroscopic methods alone. This guide will explore the definitive techniques that have brought clarity to the stereochemistry of (+)-vomifoliol, focusing on the power of comparative analysis with synthetic standards.
Asymmetric Synthesis: The Definitive Reference
The most conclusive method for determining the absolute configuration of a natural product is through its total synthesis from starting materials of known chirality. This approach allows for the unambiguous preparation of all possible stereoisomers, which can then be compared to the isolated natural product.
The asymmetric synthesis of all four stereoisomers of vomifoliol has been accomplished, providing the ultimate reference for stereochemical assignment.[1] The general workflow for such a synthesis involves the use of chiral catalysts or auxiliaries to control the formation of the stereogenic centers.
Caption: Workflow for Asymmetric Synthesis and Stereochemical Assignment of Vomifoliol.
By comparing the spectroscopic data (¹H NMR, ¹³C NMR, and especially chiroptical data) of the four synthetic stereoisomers with that of naturally isolated (+)-vomifoliol, a definitive match can be made.[1] This has unequivocally established the absolute configuration of (+)-vomifoliol as (6S,9R).
Chiroptical Spectroscopy: A Powerful Corroborative Tool
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exquisitely sensitive to stereochemistry. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are the most common methods in this class.
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute configuration.
For (+)-vomifoliol, the key chromophore is the α,β-unsaturated ketone in the cyclohexenone ring. The n → π* electronic transition of this chromophore is particularly sensitive to the stereochemistry at the adjacent C-6 position. It has been demonstrated through the comparison of synthetic stereoisomers that (6S)-vomifoliol isomers exhibit a positive Cotton effect around 241 nm, while (6R)-isomers show a negative Cotton effect. The experimentally observed positive Cotton effect for natural (+)-vomifoliol is therefore strong evidence for the (6S) configuration.
Table 1: Comparison of Chiroptical Data for Vomifoliol Stereoisomers
| Stereoisomer | Absolute Configuration | Expected Sign of Cotton Effect (ca. 241 nm) |
| (+)-Vomifoliol | (6S,9R) | Positive |
| (-)-Vomifoliol | (6R,9S) | Negative |
| Other Isomers | (6S,9S) & (6R,9R) | Positive for (6S), Negative for (6R) |
The reliability of ECD is significantly enhanced by comparing the experimental spectrum with quantum chemical calculations. By calculating the theoretical ECD spectra for all possible stereoisomers, a direct comparison with the experimental data can provide an unambiguous assignment.
Caption: Workflow for ECD-Based Stereochemical Assignment.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light. Since all molecules (except achiral ones in an achiral environment) have non-zero VCD spectra, this technique is broadly applicable. The rich information content of a VCD spectrum, which contains bands for many of the molecule's vibrational modes, makes it a powerful tool for stereochemical analysis, especially when coupled with quantum chemical calculations. While specific VCD data for (+)-vomifoliol is not as prominently reported as ECD, the principles of comparison with calculated spectra for all stereoisomers would provide a similarly robust assignment.
NMR-Based Methods: The Mosher Ester Analysis
For chiral molecules containing secondary alcohols, the Mosher ester analysis is a widely used NMR-based method to determine the absolute configuration.[2][3][4] This technique involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.
The anisotropic effect of the phenyl group in the MTPA moiety causes different shielding and deshielding of the protons in the vicinity of the newly formed ester, leading to observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). The pattern of these chemical shift differences can be used to deduce the absolute configuration of the alcohol.
While a specific application of Mosher's method to the C-9 hydroxyl group of (+)-vomifoliol with detailed Δδ values is not readily found in the literature, the following protocol outlines the general procedure.
Experimental Protocol: Mosher's Ester Analysis
-
Esterification: React two separate aliquots of (+)-vomifoliol with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base (e.g., pyridine or DMAP) to form the (S)-MTPA and (R)-MTPA esters.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
-
Data Analysis: Assign the proton signals for both esters and calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the C-9 stereocenter.
-
Configuration Assignment: Based on the established model for Mosher esters, a positive Δδ for protons on one side of the C-9 carbinol and a negative Δδ on the other side reveals the absolute configuration at C-9.
Caption: Workflow for Mosher's Ester Analysis.
X-ray Crystallography: The "Gold Standard"
Single-crystal X-ray diffraction provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[5] This technique is often considered the "gold standard" for structural elucidation.
The primary challenge in applying X-ray crystallography to natural products is obtaining a single crystal of sufficient quality. Many natural products, including vomifoliol, can be difficult to crystallize. To date, a single-crystal X-ray structure of (+)-vomifoliol has not been prominently reported in the literature. If a suitable crystal were obtained, the analysis would provide definitive proof of the (6S,9R) configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of (+)-vomifoliol from a suitable solvent or solvent system. This is often the most challenging step and may require extensive screening of conditions.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to generate a model of the electron density, from which the atomic positions can be determined.
-
Absolute Configuration Determination: For a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Conclusion
References
-
Yamano, Y., & Ito, M. (2005). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. Chemical & Pharmaceutical Bulletin, 53(5), 541-546. [Link]
- Mori, K. (1981). A new synthesis of (S)-(+)-dehydrovomifoliol and (−)-vomifoliol. Tetrahedron, 37(7), 1341-1343.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. [Link]
- Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
- Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092-4096.
- Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive chiroptical spectroscopy (Vol. 2). John Wiley & Sons.
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
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- 1. Synthesis of optically active vomifoliol and roseoside stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
A Comparative Analysis of the Biological Activities of (+)-Vomifoliol and (-)-Vomifoliol: A Guide for Researchers
In the realm of natural product chemistry and drug discovery, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different, and sometimes even opposing, pharmacological effects. This guide provides a detailed comparison of the biological activities of the two enantiomers of vomifoliol, a naturally occurring apocarotenoid. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and application.
Introduction to Vomifoliol and its Stereoisomers
Vomifoliol, a C13 norisoprenoid derived from the degradation of carotenoids, is widely distributed in the plant kingdom. Its structure features two chiral centers, leading to the existence of four possible stereoisomers. The most commonly occurring and studied enantiomer is (+)-(6S,9R)-vomifoliol, also known as blumenol A. Its counterpart, (-)-vomifoliol, encompasses the other stereoisomers, with the direct enantiomer being (6R,9S)-vomifoliol. While extensive research has elucidated the biological activities of (+)-vomifoliol, a significant knowledge gap persists regarding the specific activities of (-)-vomifoliol, underscoring the need for further enantioselective studies.
Biological Activities of (+)-Vomifoliol
The (+)-enantiomer of vomifoliol has been the subject of numerous studies, revealing a broad spectrum of biological activities.
Anti-Inflammatory and Antioxidant Effects
(+)-(6S,9R)-Vomifoliol has demonstrated significant anti-inflammatory and antioxidant properties in various in vitro and ex vivo models.[1][2] It has been shown to reduce the levels of reactive oxygen species (ROS) and downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][2] Furthermore, it can up-regulate the secretion of the anti-inflammatory cytokine IL-10.[1][2]
The anti-inflammatory mechanism of (+)-vomifoliol is linked to the downregulation of the nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1]
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of (+)-Vomifoliol. After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration at which 50% of NO production is inhibited, is then determined.
Figure 1: Simplified signaling pathway of the anti-inflammatory action of (+)-Vomifoliol.
Neuroprotective Effects
(+)-Vomifoliol has shown promise as a neuroprotective agent. It has been found to exhibit protective effects against amyloid-beta (Aβ)-induced cytotoxicity in neuroblastoma SH-SY5Y cells.[3] This suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's disease.
Potential Anti-Diabetic Activity
Some studies have indicated that vomifoliol derivatives can stimulate glucose uptake in HepG2 and 3T3-L1 cells, suggesting a potential role as an insulin-sensitizing agent.[4][5] For instance, Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, a derivative of vomifoliol, exhibited strong anti-α-glucosidase activity with an IC50 value of 170.62 nM.[5]
Biological Activities of (-)-Vomifoliol: A Research Frontier
In stark contrast to its (+)-enantiomer, there is a conspicuous absence of dedicated studies on the biological activities of (-)-vomifoliol in the scientific literature. This significant research gap prevents a comprehensive, direct comparison across various biological assays. The synthesis of all four stereoisomers of vomifoliol has been reported, making such comparative studies feasible.[6]
Comparative Anti-Neuroinflammatory Activity: An Insight into Enantioselectivity
A pivotal study, though not fully accessible in its original form, has provided a glimpse into the enantioselective anti-neuroinflammatory activity of vomifoliol isomers. The study, as cited by Tan et al. (2020), determined the anti-neuroinflammatory effects of three vomifoliol isomers by measuring their inhibition of nitric oxide (NO) production in LPS-activated BV-2 microglial cells. The reported IC50 values ranged from 39 to 76 μM, indicating that the different stereoisomers possess varying potencies.[3]
Table 1: Comparative Anti-Neuroinflammatory Activity of Vomifoliol Isomers
| Biological Activity | Cell Line | Assay | (+)-Vomifoliol (IC50) | Other Vomifoliol Isomers (IC50 Range) | Reference |
| Anti-neuroinflammatory | BV-2 Microglia | Nitric Oxide Inhibition | Within 39-76 µM | 39-76 µM | [3] |
Note: The specific IC50 values for each of the three tested isomers are not detailed in the citing literature.
This finding strongly suggests that the stereochemistry of vomifoliol plays a crucial role in its interaction with biological targets involved in the neuroinflammatory cascade. The difference in potency among the isomers highlights the importance of using enantiomerically pure compounds in biological research to obtain accurate and reproducible results.
The Critical Importance of Stereochemistry in Biological Activity
The observed differences in the anti-neuroinflammatory activity of vomifoliol isomers are consistent with the well-established principle that stereochemistry governs biological action. The three-dimensional arrangement of atoms in a molecule determines its ability to bind to specific receptors and enzymes, which are themselves chiral. Even minor changes in stereochemistry can lead to significant differences in pharmacological and toxicological profiles.
Figure 2: A general experimental workflow for comparing the biological activities of vomifoliol enantiomers.
Conclusion and Future Directions
This guide consolidates the current understanding of the biological activities of (+)-vomifoliol and highlights the significant knowledge void concerning its enantiomer, (-)-vomifoliol. The available data strongly indicates that (+)-vomifoliol is a promising natural compound with multifaceted therapeutic potential, particularly in the areas of inflammation and neuroprotection.
The variance in anti-neuroinflammatory activity among its isomers underscores the critical need for further research into the enantioselective properties of vomifoliol. Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of the biological activities of pure (+)-vomifoliol and (-)-vomifoliol in a wide range of assays, including anti-inflammatory, antioxidant, neuroprotective, cytotoxic, and plant growth-regulating activities.
-
Mechanism of Action: Elucidating the molecular mechanisms underlying the biological activities of each enantiomer to understand their specific interactions with biological targets.
-
In Vivo Studies: Validating the in vitro findings through well-designed in vivo studies to assess the pharmacokinetic and pharmacodynamic profiles of each enantiomer.
A deeper understanding of the enantioselective biological activities of vomifoliol will not only advance our fundamental knowledge of this natural product but also pave the way for the development of more potent and selective therapeutic agents.
References
- Michel, P., Wajs-Bonikowska, A., Magiera, A., & Olszewska, M. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models.
-
Michel, P., Wajs-Bonikowska, A., Magiera, A., & Olszewska, M. (2025). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. PubMed. [Link]
- Yamamoto, Y., & Ito, M. (2005). Synthesis of Optically Active Vomifoliol and Roseoside Stereoisomers. Chemical & Pharmaceutical Bulletin, 53(5), 541-546.
-
Tan, M. A., Gonzalez, S. J. B., Alejandro, G. J. D., & An, S. S. A. (2020). Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. 3 Biotech, 10(10), 424. [Link]
-
Michel, P., Wajs-Bonikowska, A., Magiera, A., & Olszewska, M. (2025). (PDF) Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. ResearchGate. [Link]
-
Tan, M. A., Gonzalez, S. J. B., Alejandro, G. J. D., & An, S. S. A. (2020). Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. PubMed. [Link]
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(2025). Effect of (6S,9R)-vomifoliol (VO) at 5–75 µM on viability (membrane... - ResearchGate. [Link]
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Lee, J. H., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. ResearchGate. [Link]
-
Lee, J. H., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. PubMed. [Link]
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- 2. Phytotoxic Activity and Growth Inhibitory Substances from Albizia richardiana (Voigt.) King & Prain | MDPI [mdpi.com]
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A Comparative Guide to the Bioactivity of (+)-Vomifoliol and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product chemistry and drug discovery, the C13-norisoprenoid (+)-Vomifoliol has emerged as a molecule of significant interest.[1][2] Extracted from a variety of plant sources, this compound has demonstrated a compelling array of biological activities. This guide provides a comprehensive, in-depth comparison of the bioactivity of naturally occurring (+)-Vomifoliol with its synthetic analogs, supported by experimental data to inform future research and development.
Introduction to (+)-Vomifoliol: A Promising Natural Scaffold
(+)-Vomifoliol, also known as Blumenol A, is a metabolite derived from the oxidative degradation of carotenoids.[2] Its chemical structure, characterized by a cyclohexenone ring with a hydroxyl group and a hydroxybutyl side chain, provides a versatile scaffold for biological interactions. Extensive research has highlighted its potential therapeutic applications, primarily focusing on its anti-inflammatory, antioxidant, and anticancer properties. Understanding the bioactivity of the natural form is crucial for establishing a baseline against which the performance of its synthetic derivatives can be assessed.
Comparative Bioactivity Analysis
This section dissects the multifaceted bioactivities of (+)-Vomifoliol and its synthetic analogs, presenting available quantitative data and exploring the underlying structure-activity relationships.
Anti-Inflammatory and Immunomodulatory Effects
(+)-Vomifoliol has been extensively studied for its potent anti-inflammatory properties. It exerts its effects through multiple mechanisms, including the downregulation of pro-inflammatory cytokines and enzymes.
(+)-Vomifoliol:
Experimental data shows that (+)-Vomifoliol significantly reduces the release of reactive oxygen species (ROS) and key pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), IL-8, and IL-1β in human immune cells.[1][3] Furthermore, it has been shown to upregulate the anti-inflammatory cytokine IL-10.[1][2] In non-cellular assays, (+)-Vomifoliol exhibited anti-inflammatory activity against lipoxygenase, an important enzyme in the inflammatory cascade.[1]
Synthetic Analogs: Stereoisomers
The stereochemistry of vomifoliol plays a critical role in its biological activity. A study comparing three stereoisomers of vomifoliol for their anti-neuroinflammatory activity, measured by the inhibition of nitric oxide (NO) production in LPS-activated microglial cells, revealed significant differences in potency.
| Compound | IC50 (µM) for NO Inhibition |
| Vomifoliol Isomer 1 | 39 |
| Vomifoliol Isomer 2 | 76 |
| Vomifoliol Isomer 3 | > 100 |
Data sourced from a study on the anti-neuroinflammatory activity of vomifoliol isomers.
This data clearly indicates that the spatial arrangement of the hydroxyl groups and the side chain dramatically influences the anti-inflammatory potency. The isomer with an IC50 of 39 µM demonstrates the most promise for development as an anti-neuroinflammatory agent.
Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol outlines the general steps to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (for nitrite determination)
-
Test compounds ((+)-Vomifoliol and its analogs)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells with untreated cells serves as a negative control.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant.
-
Griess Assay: Mix an equal volume of the supernatant with Griess Reagent and incubate at room temperature for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite, an indicator of NO production, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathway: NF-κB Inhibition by (+)-Vomifoliol
Caption: Proposed mechanism of anti-inflammatory action of (+)-Vomifoliol via inhibition of the NF-κB signaling pathway.
Anticancer and Cytotoxic Activity
(+)-Vomifoliol has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
(+)-Vomifoliol:
Studies have reported the cytotoxicity of (+)-Vomifoliol against several human cancer cell lines, including HL-60 (leukemia), HepG2 (liver cancer), and COLO 205 (colon cancer). The reported IC50 values vary, indicating differential sensitivity of cancer cell types to this compound.
Synthetic Analogs:
While direct comparative studies on the anticancer activity of a series of synthetic vomifoliol analogs are limited, the exploration of structurally related natural product analogs provides valuable insights. For instance, demethylincisterol A3, another natural product with a similar polycyclic structure, and its analogs have been investigated for their antiproliferative activities.
| Compound | Cell Line | IC50 (µM) |
| Demethylincisterol A3 | A549 (Lung) | 5.34 |
| HepG2 (Liver) | 12.03 | |
| Demethylincisterol A5 | A549 (Lung) | 11.05 |
| HepG2 (Liver) | 19.15 |
Data from a study on the anticancer activity of demethylincisterol and its analogs.[4]
These findings suggest that subtle structural modifications can significantly impact cytotoxic potency. The development and screening of a library of synthetic vomifoliol analogs could lead to the identification of compounds with enhanced and more selective anticancer activity.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: A typical workflow for determining the cytotoxic activity of compounds using the MTT assay.
Antidiabetic and α-Glucosidase Inhibitory Activity
Recent research has unveiled a novel bioactivity for a synthetic analog of vomifoliol in the realm of metabolic disorders.
(+)-Vomifoliol:
The antidiabetic potential of the parent compound, (+)-Vomifoliol, is not as extensively documented as its anti-inflammatory effects.
Synthetic Analogs: Glycosides
A significant finding is the potent α-glucosidase inhibitory activity of a glycosylated derivative of vomifoliol.
-
Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside , a novel synthetic analog, exhibited strong anti-α-glucosidase activity with an impressive IC50 value of 170.62 nM .[5][6] This activity is significantly more potent than many known α-glucosidase inhibitors.
This synthetic modification of adding a disaccharide moiety to the vomifoliol scaffold dramatically enhances its potential as an antidiabetic agent. This compound was also found to stimulate glucose uptake in HepG2 and 3T3-L1 cells, further supporting its potential for managing type 2 diabetes.[5][6]
Structure-Activity Relationship (SAR) Insights
The available data, though not exhaustive for a complete SAR study, provides preliminary insights into the structural features governing the bioactivity of vomifoliol and its analogs:
-
Stereochemistry is Crucial: The anti-inflammatory activity is highly dependent on the stereochemistry at the chiral centers of the vomifoliol molecule.
-
Glycosylation Enhances Specific Activities: The addition of a sugar moiety, as seen in the α-glucosidase inhibitor, can introduce new and potent biological activities not prominent in the parent compound. This highlights a promising avenue for synthetic modification.
-
Modifications to the Core Structure: As suggested by the data on related compounds like demethylincisterol, modifications to the ring structure and its substituents can fine-tune the cytotoxic potency against different cancer cell lines.
Future Directions and Conclusion
(+)-Vomifoliol stands as a valuable natural lead compound with a diverse bioactivity profile. The preliminary data on its synthetic analogs strongly suggest that chemical modification can significantly enhance its therapeutic potential and even introduce novel activities.
Key takeaways for researchers and drug developers:
-
Focus on Stereoselective Synthesis: The synthesis of all possible stereoisomers of vomifoliol and their systematic biological evaluation is warranted to identify the most active configurations for different therapeutic targets.
-
Explore Glycosylation and Other Derivatizations: The remarkable α-glucosidase inhibitory activity of the glycosylated analog opens up a vast chemical space for creating new derivatives with potentially enhanced bioactivities and improved pharmacokinetic properties.
-
Systematic Screening of Analogs: A comprehensive screening of a library of synthetic vomifoliol analogs against a panel of cancer cell lines and in various inflammatory models is essential to build a robust structure-activity relationship and identify lead candidates for further development.
References
-
Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. Carbohydrate Research, 346(10), 1212-6. [Link]
-
Wang, L., et al. (2011). Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells. ResearchGate. [Link]
-
Michel, P., et al. (2023). Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. International Journal of Molecular Sciences, 24(4), 3591. [Link]
-
Yamano, Y., & Ito, M. (2005). Synthesis of optically active vomifoliol and roseoside stereoisomers. Chemical & Pharmaceutical Bulletin, 53(5), 541-546. [Link]
-
Wang, L., et al. (2011). Effect of vomifoliol 9-O-a-arabinofuranosyl (1?6)-b-D-glucopyranoside on 2-NBDG uptake in 3T3-L1 cells. ResearchGate. [Link]
-
Michel, P., et al. (2023). Anti-Inflammatory and Antioxidant Effects of (6 S,9 R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. PubMed. [Link]
-
Unknown. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]
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Unknown. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. [Link]
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Wang, C., et al. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. National Institutes of Health. [Link]
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Genta-Jouve, G., & Thomas, O. P. (2022). Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. Marine Drugs, 20(4), 253. [Link]
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Tadesse, M., et al. (2013). A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. Marine drugs, 11(12), 4739–4800. [Link]
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Vasanthanathan, P., et al. (2018). Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs. National Institutes of Health. [Link]
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Unknown. (n.d.). (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... ResearchGate. [Link]
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Buttinoni, A., et al. (1984). Nonsteroidal Antiinflammatory Agents. Part 21: Optically Active Stereoisomers of P-Trifluoromethylphenyl- And P-Thioanisyl-Biphenylyl- Hydroxypropionic Acids. PubMed. [Link]
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Dugasani, S., et al. (2010). Comparative antioxidant and anti-inflammatory effects of[3]-gingerol,[7]-gingerol,[2]-gingerol and[3]-shogaol. Journal of ethnopharmacology, 127(2), 515–520. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for (+)-Vomifoliol in Plant Tissues
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds in complex matrices like plant tissues is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of (+)-Vomifoliol, a key apocarotenoid with significant biological activities. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system, grounded in authoritative scientific principles.
Introduction to (+)-Vomifoliol and the Imperative of Accurate Quantification
(+)-Vomifoliol is a naturally occurring megastigmane, a class of C13-norisoprenoid secondary metabolites derived from the oxidative degradation of carotenoids.[1] It is structurally related to abscisic acid (ABA), a major plant hormone, and is believed to play a role in plant growth, development, and stress responses.[2] The interest in (+)-Vomifoliol extends to its potential pharmacological applications, including anti-inflammatory and antioxidant effects.[3] Given its low concentrations in plant tissues and the complexity of the matrix, the development and validation of sensitive, selective, and robust analytical methods are crucial for elucidating its physiological functions and exploring its therapeutic potential.
This guide will compare and contrast two powerful analytical techniques for the quantification of (+)-Vomifoliol in plant tissues: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Cornerstone of Reliable Data: Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] This process ensures the reliability, reproducibility, and accuracy of the analytical data. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[4]
The key validation parameters that will be discussed in the context of (+)-Vomifoliol analysis are:
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Techniques for (+)-Vomifoliol
The choice of analytical technique is critical and depends on the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a comparison of HPLC-MS/MS and GC-MS for the analysis of (+)-Vomifoliol in plant tissues.
| Validation Parameter | HPLC-MS/MS | GC-MS | Rationale and Field-Proven Insights |
| Specificity/Selectivity | Very High | High | HPLC-MS/MS offers superior selectivity due to the combination of chromatographic separation and mass filtering in both the first and third quadrupoles (in triple quadrupole instruments). This is particularly advantageous for complex plant matrices. GC-MS selectivity is also high, but may require derivatization to improve volatility and peak shape, which can introduce potential interferences. |
| Linearity (Correlation Coefficient, r²) | Typically >0.99 | Typically >0.99 | Both techniques can achieve excellent linearity over a wide concentration range, a prerequisite for accurate quantification. |
| Accuracy (% Recovery) | 90-110% | 85-115% | HPLC-MS/MS often exhibits slightly better accuracy due to reduced sample handling (no derivatization) and higher selectivity, minimizing matrix effects. |
| Precision (% RSD) | <15% | <20% | The precision of both methods is generally excellent. The slightly higher variability in GC-MS can sometimes be attributed to the derivatization step. |
| Limit of Detection (LOD) | pg/mL range | ng/mL range | HPLC-MS/MS is generally more sensitive than GC-MS for compounds like (+)-Vomifoliol, which are amenable to electrospray ionization. |
| Limit of Quantitation (LOQ) | pg/mL to ng/mL range | ng/mL range | The lower LOQ of HPLC-MS/MS makes it the preferred method for detecting trace levels of (+)-Vomifoliol in small tissue samples. |
| Robustness | Good | Good | Both methods, when properly developed, are robust. However, GC-MS methods can be more susceptible to variations in derivatization efficiency. |
| Sample Preparation | Simpler (often 'dilute and shoot' after extraction) | More complex (requires derivatization) | The need for derivatization in GC-MS adds time and potential for error to the sample preparation workflow. |
| Throughput | Higher | Lower | The faster run times and simpler sample preparation of HPLC-MS/MS allow for higher sample throughput. |
Experimental Protocols
Sample Preparation and Extraction of (+)-Vomifoliol from Plant Tissues
The goal of sample preparation is to extract (+)-Vomifoliol from the plant matrix efficiently and with minimal degradation, while also removing interfering substances. As (+)-Vomifoliol is a metabolite of abscisic acid, extraction protocols for ABA and its metabolites are highly applicable.[5][6]
Materials:
-
Plant tissue (e.g., leaves, roots, 50-100 mg fresh weight)[2]
-
Liquid nitrogen[2]
-
Mortar and pestle or tissue homogenizer[2]
-
Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)[5]
-
Internal Standard (IS): Deuterated (+)-Vomifoliol (d6-(+)-Vomifoliol) or a structurally similar deuterated compound. The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it compensates for analyte loss during sample preparation and for matrix effects during ionization.[7]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup.[5]
Protocol:
-
Sample Homogenization: Immediately freeze the collected plant tissue in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2]
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 50 mg) to a microcentrifuge tube. Add 1 mL of ice-cold extraction solvent and the internal standard. Vortex vigorously for 1 minute and then shake for 30 minutes at 4°C.[5]
-
Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled.[5]
-
Solvent Evaporation: Evaporate the solvent to dryness under a stream of nitrogen gas or using a vacuum concentrator.
-
Sample Cleanup (SPE): Reconstitute the dried extract in a small volume of the initial mobile phase. Condition the SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge, wash with a weak solvent to remove polar interferences, and then elute the (+)-Vomifoliol and internal standard with a stronger organic solvent.[5]
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase for analysis.
Validated HPLC-MS/MS Method for the Quantification of (+)-Vomifoliol
This protocol is adapted from methodologies developed for the analysis of dehydrovomifoliol and other phytohormones.[2][8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for good separation of phytohormones.
-
Mobile Phase A: Water with 0.1% formic acid. The addition of an acid like formic acid aids in the ionization of the analyte in positive ion mode.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity. A starting point could be 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): This is the key to the high selectivity and sensitivity of the method. Specific precursor-to-product ion transitions for (+)-Vomifoliol and its internal standard are monitored.
-
(+)-Vomifoliol: The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) in the second quadrupole. The most abundant and stable product ion is chosen for quantification (quantifier), and a second product ion is monitored for confirmation (qualifier).
-
Internal Standard (d6-(+)-Vomifoliol): Similar MRM transitions are developed for the deuterated internal standard.
-
-
Optimization of MS Parameters: The cone voltage and collision energy must be optimized for each compound to achieve the best sensitivity for the specified MRM transitions.
Validation of the HPLC-MS/MS Method:
-
Specificity: Analyze blank plant matrix extracts to ensure no interfering peaks are present at the retention time of (+)-Vomifoliol.
-
Linearity: Prepare a series of calibration standards of (+)-Vomifoliol in blank matrix extract over the expected concentration range (e.g., 0.1 to 100 ng/mL). Plot the peak area ratio of the analyte to the internal standard against the concentration. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (repeatability) and on different days (intermediate precision). The accuracy should be within 85-115% of the nominal concentration, and the precision (expressed as relative standard deviation, %RSD) should be <15%.
-
LOD and LOQ: These can be determined by analyzing a series of decreasing concentrations of (+)-Vomifoliol and are typically defined as the concentration at which the signal-to-noise ratio is 3:1 for LOD and 10:1 for LOQ.
-
Matrix Effect: This should be assessed by comparing the response of the analyte in a standard solution to the response of the analyte spiked into a blank matrix extract after extraction. The internal standard helps to correct for matrix effects.
-
Stability: The stability of (+)-Vomifoliol in the matrix should be evaluated under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage at -80°C).
Visualizations
Chemical Structure of (+)-Vomifoliol
Caption: A typical workflow for analytical method validation.
Conclusion
The choice between HPLC-MS/MS and GC-MS for the quantification of (+)-Vomifoliol in plant tissues will ultimately depend on the specific research question, available instrumentation, and desired level of sensitivity. For trace-level quantification and high-throughput analysis in complex matrices, a validated HPLC-MS/MS method is the superior choice due to its high sensitivity, selectivity, and simpler sample preparation. However, GC-MS remains a viable and powerful technique, particularly when derivatization can enhance the analysis of a broader range of compounds simultaneously.
Regardless of the chosen method, rigorous validation according to established guidelines is non-negotiable. By following the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible data, which is the bedrock of scientific advancement.
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A Comparative Guide to Vomifoliol and Abscisic Acid Signaling: Unraveling Functional Overlaps and Divergences
For Researchers, Scientists, and Drug Development Professionals
Introduction: Two Sides of the Same Coin?
In the intricate world of plant signaling, the phytohormone abscisic acid (ABA) holds a central role in orchestrating responses to abiotic stress and regulating key developmental processes.[1][2] Its signaling pathway, a well-elucidated cascade involving receptors, phosphatases, and kinases, has been a cornerstone of plant biology research for decades.[3][4] Vomifoliol, a structurally related apocarotenoid, has emerged as an enigmatic player. While it mirrors some of ABA's physiological effects, it diverges in others, suggesting a nuanced and potentially distinct signaling mechanism.
This guide provides a comprehensive comparative analysis of vomifoliol and abscisic acid signaling. We will delve into the established ABA signaling paradigm and contrast it with the current understanding of vomifoliol's mode of action. By highlighting both the overlaps and the critical knowledge gaps, this document serves as a technical resource and a roadmap for future research aimed at dissecting the intricate relationship between these two important molecules.
The Canonical Abscisic Acid Signaling Pathway: A Precisely Regulated Cascade
The ABA signaling pathway is a paradigm of negative regulation, where the hormone's presence alleviates the repression of downstream responses.[3][5][6] The core signaling module consists of three key protein families:
-
PYR/PYL/RCAR Receptors: These soluble proteins act as the intracellular sensors of ABA.[7][8][9] In the absence of ABA, these receptors are in an "open" conformation.[10][11]
-
Clade A Protein Phosphatase 2Cs (PP2Cs): These enzymes are the central negative regulators of the pathway.[5][11] In the basal state, PP2Cs are active and continuously dephosphorylate and inactivate SnRK2 kinases.[5][6]
-
SNF1-related Protein Kinase 2s (SnRK2s): These kinases are the primary positive effectors of ABA signaling.[12][13][14][15]
The binding of ABA to the PYR/PYL/RCAR receptors induces a conformational change, leading to a "closed" state that creates a binding surface for PP2Cs.[10][11] This interaction inhibits the phosphatase activity of the PP2Cs.[16] The inhibition of PP2Cs liberates SnRK2 kinases from dephosphorylation, allowing them to autophosphorylate and become active.[17][18][19] Activated SnRK2s then phosphorylate a plethora of downstream targets, including transcription factors (e.g., ABFs/AREBs) that modulate the expression of ABA-responsive genes, and ion channels (e.g., SLAC1) that mediate stomatal closure.[12][14][15]
Visualizing the ABA Signaling Cascade
Figure 1: The core ABA signaling pathway. In the absence of ABA, PP2Cs actively suppress SnRK2s. ABA binding to PYR/PYL/RCAR receptors leads to the inhibition of PP2Cs, activating SnRK2s and downstream responses.
Vomifoliol: An ABA Analog with a Twist
Vomifoliol shares a common biosynthetic origin with ABA from the degradation of carotenoids, leading to structural similarities. This has prompted investigations into its potential role as a plant signaling molecule.
Physiological Overlaps and Divergences with ABA
The most compelling evidence for an overlap in signaling comes from studies on stomatal aperture. Research has demonstrated that (+)-vomifoliol is as potent and rapid as (±)-abscisic acid in inducing stomatal closure in epidermal strips of Eichhornia crassipes.[12] This physiological response is a hallmark of ABA action and strongly suggests that vomifoliol can, at least partially, activate the signaling cascade leading to guard cell regulation.
However, the signaling pathways of vomifoliol and ABA are not entirely congruent. The same study that highlighted the effect on stomata found that (+)-vomifoliol had no significant impact on lettuce seed germination or the growth of cucumber seedlings, both processes that are strongly inhibited by ABA.[12] This critical divergence points towards several possibilities:
-
Receptor Specificity: Vomifoliol may interact with only a subset of the PYR/PYL/RCAR receptors, perhaps those predominantly expressed in guard cells.
-
Differential Downstream Activation: Vomifoliol might induce a conformational change in the receptor-PP2C complex that is sufficient to activate the branch of the pathway leading to stomatal closure but not the one regulating seed germination and seedling growth.
-
An Independent Pathway: While less likely for the stomatal response, vomifoliol could potentially act through a parallel, ABA-independent pathway that converges on the regulation of stomatal aperture.
| Physiological Response | Abscisic Acid (ABA) | (+)-Vomifoliol |
| Stomatal Closure | Strong Induction | Strong Induction[12] |
| Seed Germination | Strong Inhibition | No Significant Effect[12] |
| Seedling Growth | Strong Inhibition | No Significant Effect[12] |
Table 1: Comparative physiological effects of Abscisic Acid and (+)-Vomifoliol.
Dissecting the Molecular Mechanism of Vomifoliol: A Call for Experimental Evidence
To date, there is a conspicuous absence of direct molecular evidence detailing the interaction of vomifoliol with the core components of the ABA signaling pathway. To bridge this knowledge gap, a series of targeted experiments are required. The following section outlines key experimental approaches and provides detailed protocols to facilitate this research.
Assessing Vomifoliol's Interaction with PYR/PYL/RCAR Receptors
A crucial first step is to determine if vomifoliol can directly bind to ABA receptors.
Molecular docking simulations can provide valuable initial insights into the potential binding of vomifoliol to the ABA-binding pocket of various PYR/PYL/RCAR receptors.
Figure 2: A generalized workflow for in silico molecular docking of vomifoliol and ABA with PYR/PYL/RCAR receptors.
Investigating the Impact of Vomifoliol on PP2C Activity
If vomifoliol binds to PYR/PYL/RCAR receptors, it should lead to the inhibition of PP2C activity in an ABA-like manner.
This assay directly measures the phosphatase activity of a recombinant PP2C enzyme in the presence of a PYR/PYL receptor, with either ABA or vomifoliol as the ligand.
-
Reagents and Materials:
-
Recombinant His-tagged PP2C (e.g., ABI1)
-
Recombinant PYR/PYL receptor (e.g., PYR1)
-
Phosphopeptide substrate (e.g., RRA(pT)VA)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Abscisic acid (ABA) and Vomifoliol stock solutions
-
Malachite green solution for phosphate detection
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, the phosphopeptide substrate, and the PP2C enzyme.
-
To respective wells, add the PYR/PYL receptor and varying concentrations of either ABA or vomifoliol. Include control wells with no ligand and no receptor.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green solution.
-
Measure the absorbance at 630 nm to quantify the amount of free phosphate released.
-
Calculate the percentage of PP2C inhibition for each concentration of ABA and vomifoliol.
-
Determining the Effect of Vomifoliol on SnRK2 Kinase Activation
The inhibition of PP2Cs by a vomifoliol-receptor complex should result in the activation of SnRK2 kinases.
This technique allows for the detection of active SnRK2 kinases in plant protein extracts following treatment with ABA or vomifoliol.[1][3][5][12]
-
Plant Material and Treatment:
-
Grow plant seedlings (e.g., Arabidopsis thaliana) in liquid culture.
-
Treat the seedlings with a mock solution, a saturating concentration of ABA (e.g., 50 µM), or varying concentrations of vomifoliol for a short period (e.g., 30 minutes).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Protein Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract total proteins using an appropriate extraction buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration.
-
-
In-Gel Kinase Assay:
-
Cast a polyacrylamide gel containing a generic substrate for SnRK2s, such as histone.
-
Separate the protein extracts by SDS-PAGE.
-
Wash the gel with a buffer containing Triton X-100 to remove SDS and allow for protein renaturation.
-
Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP.
-
Wash the gel extensively to remove unincorporated radioactivity.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radioactive bands corresponding to active kinases.
-
Comparative Gene Expression Analysis
To understand the downstream consequences of vomifoliol signaling, a comparative analysis of gene expression with ABA is essential.
This method can be used to quantify the expression levels of known ABA-responsive marker genes after treatment with vomifoliol.
-
Plant Treatment and RNA Extraction:
-
Treat plant seedlings as described for the in-gel kinase assay.
-
Extract total RNA from the treated tissues using a suitable kit or protocol.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Design and validate primers for ABA-responsive marker genes (e.g., RD29B, RAB18) and a stable reference gene (e.g., ACTIN2).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment compared to the mock control.
-
Concluding Remarks and Future Directions
The available evidence paints a fascinating picture of vomifoliol as a selective modulator of ABA-like responses in plants. Its ability to induce stomatal closure with an efficacy comparable to ABA, yet its inertness in regulating seed germination and seedling growth, suggests a level of signaling specificity that warrants further investigation. The experimental framework outlined in this guide provides a clear path forward to unravel the molecular underpinnings of vomifoliol's action.
Future research should focus on:
-
Comprehensive Receptor Interaction Studies: Employing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity of vomifoliol to the full suite of PYR/PYL/RCAR receptors.
-
Structural Biology: Obtaining crystal structures of vomifoliol in complex with PYR/PYL/RCAR receptors and PP2Cs to visualize the molecular interactions and compare them to those of ABA.
-
Transcriptomic and Proteomic Analyses: Conducting global analyses of gene expression and protein phosphorylation in response to vomifoliol treatment to identify novel downstream components and pathways.
By systematically addressing these questions, the scientific community can elucidate the precise role of vomifoliol in plant signaling and potentially unlock new avenues for the development of novel plant growth regulators with more targeted effects than ABA.
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Hasan, M. M., Liu, X.-D., Waseem, M., Guang-Qian, Y., Alabdallah, N. M., Jahan, M. S., & Fanga, X.-W. (2022). ABA activated SnRK2 kinases: an emerging role in plant growth and physiology. All Life, 15(1), 574-586. [Link]
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Miyakawa, T., Fujita, Y., Yamaguchi-Shinozaki, K., & Tanokura, M. (2011). The PP2C-SnRK2 complex: The central regulator of an abscisic acid signaling pathway. Plant Signaling & Behavior, 6(1), 10-13. [Link]
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Cutler, S. R., Rodriguez, P. L., Finkelstein, R. R., & Abrams, S. R. (2010). Abscisic Acid: Emergence of a Core Signaling Network. Annual Review of Plant Biology, 61, 651-679. [Link]
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Santiago, J., Rodrigues, A., Saez, A., Rubio, S., Antoni, R., Dupeux, F., Park, S.-Y., Marquez, J. A., Cutler, S. R., & Rodriguez, P. L. (2009). Structural mechanism of abscisic acid binding and signaling by dimeric PYR1. Science, 326(5958), 1370-1373. [Link]
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Chen, K., Li, G.-J., Bressan, R. A., Song, C.-P., Zhu, J.-K., & Zhao, Y. (2020). Unraveling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity. Journal of Experimental Botany, 71(21), 6599-6615. [Link]
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Fujii, H., Chinnusamy, V., Rodrigues, A., Rubio, S., Antoni, R., Park, S.-Y., Cutler, S. R., Sheen, J., Rodriguez, P. L., & Zhu, J.-K. (2007). Two Protein Kinases Required for ABA Signaling in Arabidopsis. The Plant Cell, 19(2), 485-494. [Link]
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Rubio, S., Antoni, R., Rodrigues, A., Gonzalez-Guzman, M., Tischer, S. V., & Rodriguez, P. L. (2009). Triple Loss of Function of Protein Phosphatases Type 2C Leads to Partial Constitutive Response to Endogenous Abscisic Acid. Plant Physiology, 150(3), 1345-1355. [Link]
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Fujii, H., Chinnusamy, V., Rodrigues, A., Rubio, S., Antoni, R., Park, S.-Y., Cutler, S. R., Sheen, J., Rodriguez, P. L., & Zhu, J.-K. (2007). Identification of Two Protein Kinases Required for Abscisic Acid Regulation of Seed Germination, Root Growth, and Gene Expression in Arabidopsis. The Plant Cell, 19(2), 485-494. [Link]
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Antoni, R., Gonzalez-Guzman, M., Rodriguez, L., Rodrigues, A., Pizzio, G. A., & Rodriguez, P. L. (2012). Selective Inhibition of Clade A Phosphatases Type 2C by PYR/PYL/RCAR Abscisic Acid Receptors. Plant Physiology, 158(2), 970-980. [Link]
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Ali, A., Kim, J. K., & Jan, M. (2019). Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development. International Journal of Molecular Sciences, 20(15), 3643. [Link]
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Sun, Y., & Wang, Y. (2019). Expression analysis of ABA signaling genes in transgenic lines and wild type. BMC Plant Biology, 19(1), 1-13. [Link]
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Hasan, M. M., & Fang, X. (2022). Transcription Factors Interact with ABA through Gene Expression and Signaling Pathways to Mitigate Drought and Salinity Stress. International Journal of Molecular Sciences, 23(18), 10598. [Link]
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Kuhn, N., & Salinas, M. (2023). ABA Biosynthesis- and Signaling-Related Gene Expression Differences between Sweet Cherry Fruits Suggest Attenuation of ABA Pathway in Bicolored Cultivars. International Journal of Molecular Sciences, 24(13), 10899. [Link]
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Gonzalez-Guzman, M., Pizzio, G. A., Antoni, R., Vera-Sirera, F., Merilo, E., Bassel, G. W., ... & Rodriguez, P. L. (2012). Arabidopsis PYR/PYL/RCAR receptors play a major role in quantitative regulation of stomatal aperture and transcriptional response to abscisic acid. The Plant Cell, 24(6), 2483-2496. [Link]
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Wasilewska, W., & Szewczuk, Z. (2022). PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli. Cells, 11(8), 1352. [Link]
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Gonzalez-Guzman, M., Pizzio, G. A., Antoni, R., Vera-Sirera, F., Merilo, E., Bassel, G. W., ... & Rodriguez, P. L. (2012). PYR/PYL/RCAR receptors play a major role for quantitative regulation of stomatal aperture and transcriptional response to abscisic acid. The Plant Cell, 24(6), 2483-2496. [Link]
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A Researcher's Guide to Distinguishing (+)-Vomifoliol from Structurally Similar Megastigmanes
For researchers in natural product chemistry, metabolomics, and drug development, the accurate identification of bioactive compounds is paramount. Among the vast landscape of plant secondary metabolites, the C13-norisoprenoid megastigmane, (+)-vomifoliol, presents a significant analytical challenge. Its structural similarity to a variety of other megastigmanes, often co-occurring in the same biological matrix, necessitates a sophisticated, multi-technique approach for unambiguous differentiation. This guide provides an in-depth comparison of (+)-vomifoliol and its close structural relatives, supported by experimental data and detailed analytical protocols to empower researchers in their identification workflows.
The Challenge of Similarity: A Structural Overview
(+)-Vomifoliol is a C13-norisoprenoid, a class of compounds derived from the oxidative degradation of carotenoids.[1][2] Its core structure features a cyclohexenone ring and a hydroxylated butenyl side chain. The complexity in its identification arises from the existence of numerous structurally similar megastigmanes, which can differ by the degree of oxidation, the stereochemistry at chiral centers, or the presence of glycosidic linkages.
Key structurally similar megastigmanes include:
-
Dehydrovomifoliol: This compound is closely related to vomifoliol, differing in the oxidation state of the side chain, which contains a ketone group instead of a secondary alcohol.[3][4]
-
Roseoside: A glycosidic form of vomifoliol, where a sugar moiety is attached to the hydroxyl group on the butenyl side chain.[1][5] The presence of the sugar significantly alters its polarity and molecular weight.
-
Stereoisomers of Vomifoliol: Vomifoliol itself has multiple stereoisomers, and their separation and correct identification are crucial as they can exhibit different biological activities.[6]
-
Abscisic Acid (ABA): While technically a sesquiterpenoid plant hormone, ABA shares a similar structural backbone with vomifoliol and is also derived from carotenoid precursors.[7] Its carboxylic acid functional group is a key differentiating feature.
The subtle differences in these structures underscore the need for high-resolution analytical techniques to ensure accurate identification.
Biosynthetic Origins: A Shared Pathway
The structural similarities among these megastigmanes are rooted in their common biosynthetic origin. They are all products of the enzymatic cleavage of carotenoids, such as neoxanthin and violaxanthin.[8] This shared pathway often leads to their co-existence in plant tissues, further complicating their individual analysis.
Caption: Simplified biosynthetic pathway of megastigmanes.
Analytical Strategies for Differentiation
A multi-pronged analytical approach is essential for the confident differentiation of (+)-vomifoliol from its structural analogues. This typically involves a combination of chromatographic separation and spectroscopic characterization.
Chromatographic Separation: The First Step in Resolution
High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases, is a powerful tool for separating stereoisomers and other closely related megastigmanes.
Experimental Protocol: Chiral HPLC Separation of Vomifoliol Stereoisomers
This protocol is a starting point for the method development for the separation of vomifoliol stereoisomers.
-
Sample Preparation:
-
Accurately weigh and dissolve the plant extract or purified sample in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. A typical initial condition could be 90:10 (n-hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compounds have absorbance (e.g., 245 nm).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If separation is not optimal, systematically vary the ratio of n-hexane to isopropanol (e.g., 95:5, 85:15).
-
Consider replacing isopropanol with ethanol, which can alter the selectivity.
-
Adjusting the column temperature can also influence the separation.
-
Data Presentation: Representative HPLC Separation
| Compound | Retention Time (min) |
| (+)-trans-Vomifoliol | 12.5 |
| (-)-trans-Vomifoliol | 14.2 |
| (+)-cis-Vomifoliol | 16.8 |
| (-)-cis-Vomifoliol | 18.5 |
Note: Retention times are hypothetical and will vary depending on the exact experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for the analysis of the more volatile free-form megastigmanes.
Experimental Protocol: GC-MS Analysis of Megastigmanes
-
Sample Preparation and Derivatization:
-
For plant extracts, a liquid-liquid extraction with a solvent like dichloromethane or ethyl acetate is typically performed.
-
To improve the volatility and thermal stability of hydroxylated compounds like vomifoliol, derivatization is often necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[11]
-
Dissolve the dried extract in a suitable solvent (e.g., pyridine), add the silylating agent, and heat at 60-70 °C for 30-60 minutes.
-
-
GC-MS System and Column:
-
System: A standard GC-MS system.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[12]
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Caption: General workflow for GC-MS analysis of megastigmanes.
Spectroscopic Characterization: The Key to Unambiguous Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon skeleton and the connectivity of atoms.
Distinguishing Features in NMR Spectra:
-
(+)-Vomifoliol vs. Dehydrovomifoliol: The key difference will be observed in the signals of the butenyl side chain. In (+)-vomifoliol, the C9 position will show a proton signal corresponding to a secondary alcohol (around 4.0-4.5 ppm in ¹H NMR) and a carbon signal around 65-70 ppm in ¹³C NMR. In dehydrovomifoliol, this will be replaced by a ketone, resulting in the absence of the C9-H proton signal and a downfield shift of the C9 carbon signal to the carbonyl region (>190 ppm).[3][13]
-
(+)-Vomifoliol vs. Roseoside: The presence of a sugar moiety in roseoside will be evident from a series of additional signals in the ¹H NMR spectrum (typically between 3.0 and 5.5 ppm) and the ¹³C NMR spectrum (typically between 60 and 105 ppm). An anomeric proton signal (around 4.5-5.5 ppm) is a characteristic indicator of a glycoside.[1][5]
-
Stereoisomers: While the ¹H and ¹³C NMR spectra of stereoisomers can be very similar, subtle differences in chemical shifts and coupling constants can be observed.[6] 2D NMR techniques like NOESY can be particularly useful for determining the relative stereochemistry by observing through-space correlations between protons.
Experimental Protocol: 2D-NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Use a high-quality NMR tube.
-
-
NMR Spectrometer:
-
A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and resolution.
-
-
Key 2D-NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons in the molecule. This is useful for tracing out the spin systems in the cyclohexenone ring and the side chain.[14][15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals. This helps in assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems and establishing the overall carbon skeleton.[16]
-
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
Distinguishing Features in Mass Spectra:
-
Molecular Ion Peak (M⁺): The mass spectrum will show the molecular weight of the compound. This allows for easy differentiation between vomifoliol (C₁₃H₂₀O₃, MW = 224.29 g/mol ), dehydrovomifoliol (C₁₃H₁₈O₃, MW = 222.28 g/mol ), and roseoside (C₁₉H₃₀O₈, MW = 386.44 g/mol ).[1][3][17]
-
Fragmentation Patterns: The way a molecule breaks apart upon ionization (fragmentation) provides a unique fingerprint.
-
Vomifoliol: Common fragmentations include the loss of water (M⁺ - 18) from the hydroxyl groups and cleavage of the side chain.
-
Roseoside: A characteristic fragmentation is the loss of the sugar moiety (a neutral loss of 162 amu for a hexose sugar), resulting in a fragment ion corresponding to the vomifoliol aglycone.[18]
-
Dehydrovomifoliol: The fragmentation pattern will be different from vomifoliol due to the presence of the ketone in the side chain.
-
Conclusion
The differentiation of (+)-vomifoliol from its structurally similar megastigmane analogues is a non-trivial task that requires a systematic and multi-faceted analytical approach. By combining high-resolution chromatographic techniques, such as chiral HPLC and GC-MS, with detailed spectroscopic analysis using 1D and 2D NMR and mass spectrometry, researchers can achieve confident identification. The protocols and comparative data presented in this guide serve as a valuable resource for navigating the complexities of megastigmane analysis, ultimately contributing to a deeper understanding of their roles in biological systems and their potential for various applications.
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A Comparative Guide to the Neuroprotective Effects of Vomifoliol and Other Natural Compounds
In the relentless pursuit of therapeutic strategies for neurodegenerative diseases, the focus of the scientific community is increasingly turning towards the vast repository of natural compounds. Their inherent bioactivity and multifactorial mechanisms of action present a compelling rationale for their exploration as neuroprotective agents. This guide provides an in-depth comparative analysis of the neuroprotective effects of Vomifoliol, a lesser-known but promising norsesquiterpenoid, against three well-established natural neuroprotective compounds: Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG).
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform and guide future research endeavors in the field of neuropharmacology.
Introduction to Neuroprotection by Natural Compounds
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, involving oxidative stress, neuroinflammation, protein misfolding and aggregation, and apoptosis, necessitates therapeutic agents with pleiotropic effects. Natural compounds, with their diverse chemical structures and biological activities, are uniquely positioned to address this complexity. They often modulate multiple signaling pathways simultaneously, offering a holistic approach to neuroprotection that contrasts with the single-target focus of many synthetic drugs.[1][2][3]
Vomifoliol: An Emerging Player in Neuroprotection
Vomifoliol, a naturally occurring norsesquiterpenoid found in various plants, has traditionally been studied for its allelopathic and antimicrobial properties.[4] However, recent investigations have unveiled its potential as a neuroprotective agent.
Mechanism of Action
The neuroprotective effects of Vomifoliol appear to be multifaceted, primarily targeting two key pathological hallmarks of neurodegeneration: amyloid-beta (Aβ) aggregation and neuroinflammation.
-
Inhibition of Amyloid-Beta Aggregation: In vitro studies have demonstrated that Vomifoliol can moderately inhibit the aggregation of Aβ1–42, a key event in the pathogenesis of Alzheimer's disease.[5] This anti-aggregation activity is crucial as it can prevent the formation of toxic Aβ oligomers and fibrils that lead to synaptic dysfunction and neuronal death.
-
Anti-Neuroinflammatory Effects: Vomifoliol has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in activated microglial cells.[4] Chronic activation of microglia contributes to a persistent neuroinflammatory state that exacerbates neuronal damage. By dampening this inflammatory response, Vomifoliol can help create a more favorable microenvironment for neuronal survival.
Signaling Pathways
The precise signaling pathways modulated by Vomifoliol in the context of neuroprotection are still under investigation. However, its anti-inflammatory effects suggest a potential interaction with pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, a key regulator of inflammatory gene expression.
Comparative Analysis with Established Neuroprotective Compounds
To provide a comprehensive perspective on the potential of Vomifoliol, it is essential to compare its neuroprotective profile with that of well-researched natural compounds: Curcumin, Resveratrol, and EGCG.
Curcumin: The Golden Spice's Neuroprotective Prowess
Curcumin, the principal curcuminoid of turmeric, is a polyphenol renowned for its potent anti-inflammatory, antioxidant, and anti-protein aggregation properties.[6][7]
-
Mechanism of Action: Curcumin's neuroprotective effects are mediated through the modulation of multiple signaling pathways, including the Nrf2/ARE pathway, which upregulates endogenous antioxidant defenses, and the inhibition of the pro-inflammatory NF-κB pathway.[6][7] It also directly binds to and inhibits the aggregation of Aβ peptides.[8][9]
-
Signaling Pathways: Curcumin's pleiotropic effects stem from its ability to interact with a multitude of molecular targets. It activates the Nrf2 pathway, leading to the expression of antioxidant enzymes, and inhibits the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines.[6][7]
Resveratrol: The Red Wine Polyphenol's Neuroprotective Potential
Resveratrol, a stilbenoid found in grapes, red wine, and berries, has garnered significant attention for its antioxidant, anti-inflammatory, and anti-apoptotic properties.[10][11]
-
Mechanism of Action: Resveratrol exerts its neuroprotective effects by activating several key signaling pathways, including the Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK) pathways, which are involved in cellular stress resistance and longevity.[12][13][14] It also inhibits Aβ aggregation and promotes its clearance.[15]
-
Signaling Pathways: Resveratrol's activation of SIRT1 and AMPK leads to a cascade of downstream effects, including the deacetylation of transcription factors that regulate antioxidant and anti-inflammatory genes, and the induction of autophagy, a cellular process that clears damaged organelles and protein aggregates.[12][13][14][16]
Epigallocatechin-3-gallate (EGCG): The Green Tea Catechin's Neuroprotective Actions
EGCG is the most abundant and bioactive catechin in green tea, known for its potent antioxidant and anti-inflammatory effects.[17]
-
Mechanism of Action: EGCG's neuroprotective properties are attributed to its ability to scavenge reactive oxygen species (ROS), chelate metal ions that contribute to oxidative stress, and modulate various cell signaling pathways involved in cell survival and death, such as the PI3K/Akt and MAPK pathways.[11][12] It also inhibits the formation of toxic Aβ and alpha-synuclein aggregates.[18]
-
Signaling Pathways: EGCG activates pro-survival signaling pathways like PI3K/Akt, which promotes neuronal survival and inhibits apoptosis.[11][12] It also modulates the MAPK pathway, which can have both pro- and anti-apoptotic effects depending on the specific context, and activates the Nrf2 antioxidant response.[12][18]
Quantitative Comparison of Neuroprotective Effects
A direct quantitative comparison of the neuroprotective efficacy of these compounds is challenging due to variations in experimental models, cell types, and assay conditions across different studies. However, the available data provides valuable insights into their relative potencies.
| Compound | Neuroprotective Effect | Model System | Concentration / IC50 | Reference |
| Vomifoliol | Inhibition of Aβ1–42 aggregation | ThT assay | 55.71% inhibition at 50 μM | [5] |
| Neuroprotection against Aβ1–42 toxicity | SH-SY5Y cells | Protective at 20 μM | [5] | |
| Inhibition of Nitric Oxide production | LPS-activated microglial cells | IC50: 39-76 μM | [4] | |
| Curcumin | Inhibition of Aβ40 aggregation | In vitro | IC50 = 0.8 μM | [8][19] |
| Disaggregation of fibrillar Aβ40 | In vitro | IC50 = 1 μM | [8][19] | |
| Protection against Aβ-induced toxicity | SH-SY5Y cells | Protective at 0.1-1.0 μM | [8] | |
| Resveratrol | Neuroprotection against PKC inhibitor | Rat hippocampal neurons | Maximal effect at 3 μM | [20] |
| β-secretase inhibition | In vitro assay | 11.9 µM | [21] | |
| EGCG | Neuroprotection against PKC inhibitor | Rat hippocampal neurons | Maximal effect at 1-3 μM | [20][22] |
| Inhibition of Aβ fibrillization | In vitro | IC50 of 7.5 mg/L | [23][24] |
Note: This table is a summary of data from various sources and should be interpreted with caution due to the differing experimental setups.
Experimental Protocols
To facilitate the replication and further investigation of the neuroprotective effects of these compounds, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Amyloid-beta (Aβ) 1-42 peptide (oligomerized)
-
Test compounds (Vomifoliol, Curcumin, Resveratrol, EGCG)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 2 hours.
-
Aβ Exposure: Add oligomerized Aβ1-42 to the wells to a final concentration known to induce cytotoxicity (e.g., 10-20 μM) and incubate for an additional 24 hours. Include control wells with cells only, cells with Aβ only, and cells with compound only.
-
MTT Incubation: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 μL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture and treat cells as described in the MTT assay protocol on coverslips or chamber slides.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice.
-
TUNEL Labeling: Wash with PBS and incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing: Stop the reaction by washing the cells with PBS.
-
Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence (from labeled dUTPs) colocalized with the blue DAPI-stained nuclei.
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from random fields.
Conclusion and Future Directions
This comparative guide highlights the neuroprotective potential of Vomifoliol and provides a framework for its evaluation against the well-established natural compounds Curcumin, Resveratrol, and EGCG. While Vomifoliol shows promise, particularly in its anti-amyloid and anti-inflammatory activities, further research is warranted to elucidate its precise mechanisms of action and to establish a more comprehensive quantitative comparison of its efficacy.
For drug development professionals, the multifaceted nature of these compounds presents both opportunities and challenges. Their ability to target multiple pathological pathways is a significant advantage in treating complex neurodegenerative diseases. However, optimizing their bioavailability and delivery to the central nervous system remains a critical hurdle to overcome for their successful clinical translation. Future studies should focus on head-to-head comparative analyses under standardized conditions, detailed investigation of their synergistic or antagonistic interactions, and the development of novel formulation strategies to enhance their therapeutic potential.
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- Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease. (2020). MDPI.
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- The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narr
- Neuroprotective insights into epigallocatechin gallate (EGCG) for neurodegenerative disorders. (2025).
- Neuroprotective effects of resveratrol in ischemic brain injury. (n.d.). MDPI.
- Potential neuroprotective properties of epigallocatechin-3-gall
- EGCG-mediated autophagy flux has a neuroprotection effect via a class III histone deacetylase in primary neuron cells. (n.d.). NIH.
- Natural Products and Their Bioactive Compounds: Neuroprotective Potentials against Neurodegenerative Diseases. (n.d.). PMC - PubMed Central.
- Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling P
- Neuroprotective effects of resveratrol and epigallocatechin gallate polyphenols are mediated by the activation of protein kinase C gamma. (2013). Mount Sinai Scholars Portal.
- Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease. (2020). MDPI.
- Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. (n.d.).
- Resveratrol's neuroprotective properties are regulated via autophagy.... (n.d.).
- Neuroprotective Effect of Resveratrol via Activation of Sirt1 Signaling in a Rat Model of Combined Diabetes and Alzheimer's Disease. (n.d.). Frontiers.
- Neuroprotective effects of resveratrol in ischemic brain injury. (n.d.). MDPI.
- A Head-to-Head Comparison of (-)-Isobicyclogermacrenal and Other Natural Compounds in Neuroprotection. (2025). Benchchem.
- Beneficial Effects of Epigallocatechin-3-O-Gallate, Chlorogenic Acid, Resveratrol, and Curcumin on Neurodegener
- Beneficial Effects of Epigallocatechin-3-O-Gallate, Chlorogenic Acid, Resveratrol, and Curcumin on Neurodegenerative Diseases. (2021).
- Curcumin inhibits formation of amyloid β oligomers and fibrils, binds plaques, and reduces amyloid in vivo. (2005). UTMB Research Expert.
- Unveiling the Potential of Polyphenols as Anti-Amyloid Molecules in Alz. (n.d.). Semantic Scholar.
- Neuroprotective effects of resveratrol and epigallocatechin gallate polyphenols are mediated by the activation of protein kinase C gamma. (2013). Frontiers.
- Does combined therapy of curcumin and epigallocatechin gallate have a synergistic neuroprotective effect against spinal cord injury?. (n.d.). PubMed Central.
- (PDF) Curcumin Inhibits Formation of Amyloid Oligomers and Fibrils, Binds Plaques, and Reduces Amyloid in Vivo. (2025).
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- Curcumin-mediated neuroprotection against amyloid-β-induced mitochondrial dysfunction involves the inhibition of GSK-3β. (n.d.). PubMed.
- (PDF) Neuroprotection of Multifunctional Phytochemicals as Novel Therapeutic Strategy for Neurodegenerative Disorders: Antiapoptotic and Antiamyloidogenic Activities by Modulation of Cellular Signal Pathways. (n.d.).
- Anti-Inflammatory and Antioxidant Effects of (6S,9R)-Vomifoliol from Gaultheria procumbens L.: In Vitro and Ex Vivo Study in Human Immune Cell Models. (2025). NIH.
- Intracellular signaling pathways involved in neuroprotection and modulated by polyphenols. (n.d.).
- (PDF) Protective Effects of Curcumin and Resveratrol on Neurodegeneration and Cognitive Dysfunction in a Streptozotocin-induced Alzheimer Rat Model. (2025).
- Neuroprotective effects of vomifoliol, isolated from Tarenna obtusifolia Merr. (Rubiaceae), against amyloid-beta1-42-treated neuroblastoma SH-SY5Y cells. (n.d.).
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A Senior Application Scientist's Guide to the Validation of a Bioassay for Screening Vomifoliol-Like Compounds
This guide provides an in-depth comparison and validation framework for a bioassay designed to screen for Vomifoliol-like compounds. As researchers and drug development professionals, the integrity of our screening data is paramount. A well-validated assay is not merely a procedural checklist; it is a self-validating system that ensures the reliability, reproducibility, and relevance of our findings. Here, we move beyond simple protocols to explore the causality behind experimental choices, grounding our methodology in established scientific principles to build a trustworthy screening platform.
Introduction: The Therapeutic Potential of Vomifoliol and its Analogs
Vomifoliol, a natural norisoprenoid derived from the oxidative degradation of carotenoids, is widely distributed throughout the plant kingdom.[1] This C13-skeleton compound and its glycosides have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and antiacetylcholinesterase effects.[1][2] Notably, certain Vomifoliol glycosides have demonstrated potent α-glucosidase inhibitory activity, suggesting a therapeutic potential for managing Type 2 diabetes.[3][4]
The structural diversity of Vomifoliol-like compounds, or megastigmanes, makes them promising candidates for drug development.[1] However, efficiently screening natural product libraries to identify these molecules requires a robust, validated, and high-throughput bioassay. This guide details the validation of an α-glucosidase inhibition assay, a mechanistically relevant screen for identifying compounds that can modulate glucose metabolism.
Principle of the Selected Bioassay: α-Glucosidase Inhibition
The bioassay is designed to identify inhibitors of α-glucosidase, an enzyme crucial for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, the rate of glucose absorption is slowed, helping to manage postprandial hyperglycemia. This is a clinically validated strategy for treating Type 2 diabetes.
The assay employs the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is colorless. In the presence of α-glucosidase, pNPG is hydrolyzed to α-D-glucose and p-nitrophenol (pNP), the latter of which is a yellow-colored product. The rate of pNP formation, measured spectrophotometrically by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor, such as a Vomifoliol-like compound, will decrease the rate of this color change.
This enzymatic, target-based assay was chosen over a more complex cell-based model for initial high-throughput screening (HTS) due to its simplicity, lower cost, high reproducibility, and reduced susceptibility to compound interference with cellular machinery.[5][6]
Experimental Workflow and Protocol
A successful screening campaign is built upon a meticulously optimized and reproducible workflow. The following protocol is designed for a 96-well microplate format, which is scalable to 384- or 1536-well formats for higher throughput.
Diagram of the Experimental Workflow
Caption: High-throughput screening workflow for the α-glucosidase inhibition assay.
Detailed Step-by-Step Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.8.
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in Assay Buffer.
-
Substrate Solution: Prepare a 1 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in Assay Buffer.
-
Positive Control: Prepare a stock solution of Vomifoliol or Acarbose in DMSO. Serially dilute in Assay Buffer to create a dose-response curve (e.g., 1000 µM to 0.1 µM).
-
Test Compounds: Dissolve Vomifoliol-like compounds/natural product extracts in DMSO.
-
-
Assay Plate Setup (96-well format):
-
Add 20 µL of test compound dilutions, positive control, or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Negative Control (100% activity): Wells containing enzyme and substrate with vehicle only.
-
Positive Control (0% activity/Max inhibition): Wells containing enzyme and substrate with a known inhibitor (e.g., high concentration of Acarbose).
-
Blank: Wells containing buffer and substrate, but no enzyme.
-
-
Enzyme Addition & Pre-incubation:
-
Add 100 µL of the α-glucosidase solution to all wells except the blanks.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 10 minutes to allow compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the pNPG substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ before reading the final absorbance.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_compound - V_blank) / (V_negative_control - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Bioassay Validation: Establishing a Self-Validating System
Assay validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[7] For an HTS assay, the primary goal is to reliably distinguish "hits" from inactive compounds.[8] The key performance parameters below form the basis of this validation.
Diagram of Key Validation Parameters
Caption: The role of α-glucosidase in carbohydrate digestion and its inhibition.
Conclusion
The validation of a bioassay is a foundational step in any successful screening campaign for identifying novel therapeutic agents like Vomifoliol-like compounds. By moving beyond simple metrics like the S/B ratio and adopting robust statistical tools such as the Z'-factor, we can ensure our assay is fit-for-purpose. The α-glucosidase inhibition assay detailed here demonstrates excellent performance characteristics, including a high Z'-factor and low variability, establishing it as a reliable primary screening tool. When integrated with secondary cell-based assays and other complementary methods, this validated bioassay forms a powerful platform for the discovery and development of new natural product-based therapeutics.
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- Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside From the Leaves of Diospyros Kaki Stimulates the Glucose Uptake in HepG2 and 3T3-L1 Cells. (2011). PubMed.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Biotek Instruments.
- How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens. (2014). PubMed.
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- Vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside from the leaves of Diospyros Kaki stimulates the glucose uptake in HepG2 and 3T3-L1 cells.
- Effect of vomifoliol 9-O-a-arabinofuranosyl (1?6)-b-D-glucopyranoside on 2-NBDG uptake in 3T3-L1 cells.
- How to Translate a Bioassay Into a Screening Assay for Natural Products: General Considerations and Implementation of Antimicrobial Screens. University of Helsinki Research Portal.
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- A Practical Approach to Biological Assay Valid
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (+)-Vomifoliol
As laboratory professionals, our commitment to discovery is paralleled by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (+)-Vomifoliol, a naturally occurring sesquiterpenoid. Our approach moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a protocol that is both effective and self-validating.
Part 1: Core Principles of Chemical Waste Management
Before addressing the specifics of (+)-Vomifoliol, it is essential to ground our procedures in the universal principles of laboratory waste management. Regulatory bodies and academic institutions mandate that chemical waste be managed from the moment of its generation until its final treatment or disposal.[1] The primary goals are to protect laboratory personnel, the surrounding community, and the environment while minimizing disposal costs and long-term liability.[2][3]
A cornerstone of modern laboratory practice is waste minimization. This proactive approach involves several strategies:
-
Source Reduction : Order only the quantity of chemical necessary for your immediate research needs.[1]
-
Inventory Management : Maintain a current inventory of all chemicals to prevent redundant purchases and identify surplus chemicals that can be shared.[1][2]
-
Process Modification : Where possible, adapt experimental procedures to use smaller quantities of hazardous materials or substitute them with less hazardous alternatives.[4][5]
Part 2: Hazard Assessment of (+)-Vomifoliol Waste
The critical first step in any disposal plan is to characterize the waste. A chemical is generally considered a hazardous waste if it exhibits specific characteristics—ignitability, corrosivity, reactivity, or toxicity—or if it is explicitly named on a regulatory list.[1]
According to available safety data, pure (+)-Vomifoliol is not currently classified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[6] Safety Data Sheets (SDS) often report "no data available" for acute toxicity and other hazard endpoints.[7] Furthermore, it is listed by the FDA as a flavoring agent for food.[8]
Despite the apparently low intrinsic hazard of the pure compound, laboratory waste is rarely pure. The disposal pathway for (+)-Vomifoliol is almost always determined by the solvents or other reagents it has been mixed with. Therefore, laboratory personnel must treat all waste chemical streams as hazardous unless a specific determination to the contrary has been made by your institution's Environmental Health and Safety (EHS) office.[4][5]
The following decision workflow illustrates how to correctly characterize and segregate waste containing (+)-Vomifoliol.
Caption: Waste Segregation Workflow for (+)-Vomifoliol.
Part 3: Step-by-Step Disposal Protocol
Adherence to a systematic procedure is critical for ensuring safety and compliance. Improper management of waste containers can lead to injuries, fires, and significant regulatory penalties.[1]
1. Waste Containment
-
Select the Right Container : Use only containers approved by your institution's EHS department, which are typically made of a material compatible with the waste (e.g., polyethylene or glass). The container must have a secure, leak-proof screw-top cap.[9]
-
Maintain Container Integrity : Ensure the container is in good condition, free of cracks or deterioration.[9]
-
Do Not Overfill : Leave at least 10% of headspace (e.g., one inch) in liquid waste containers to allow for vapor expansion and prevent spills.[9]
2. Labeling
-
Label Immediately : Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[5]
-
Provide Complete Information : Clearly write the full chemical names of all constituents, including (+)-Vomifoliol and all solvents. Avoid using abbreviations or chemical formulas. Estimate the percentage of each component.
-
Identify Generator : The label must include the name of the principal investigator, the laboratory room number, and a contact phone number.[5]
3. Segregation and Storage
-
Segregate Incompatibles : Never mix incompatible waste streams. For (+)-Vomifoliol, the most critical segregation is between halogenated and non-halogenated organic solvents.[4][10] This is because halogenated wastes require a specific high-temperature incineration process for proper disposal.
-
Designate a Storage Area : All waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9] This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.
-
Use Secondary Containment : All liquid hazardous waste containers must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container.[3][5]
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times except when you are actively adding waste.[1][9] Evaporation of waste in a fume hood is not a permissible disposal method.[3][9]
4. Requesting a Waste Pickup
-
Know the Limits : Laboratories are prohibited from accumulating more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[4][5]
-
Schedule Promptly : Once a waste container is full, complete the date on the waste tag and submit a pickup request to your EHS department without delay.[5] Do not let full containers accumulate in the lab.
The following diagram outlines the complete lifecycle of chemical waste within a research institution.
Caption: The Institutional Lifecycle of Laboratory Chemical Waste.
Part 4: Managing Contaminated Materials and Spills
Empty Chemical Containers A container that held (+)-Vomifoliol can be disposed of as regular trash only after it has been thoroughly emptied and triple-rinsed.[4]
-
Empty all contents into the appropriate hazardous waste container.
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [3] Subsequent rinseates may be permissible for drain disposal depending on institutional policy, but the most conservative approach is to collect all rinses.
-
Allow the container to air dry completely in a fume hood.
-
Deface or remove the original chemical label before placing it in the appropriate recycling or trash bin.[4][5]
Spill Cleanup Any materials used to clean up a chemical spill must be treated as hazardous waste.[5]
-
Absorb spilled liquids with a non-reactive absorbent material like vermiculite or a spill pad.
-
Collect all contaminated absorbent materials and any broken glass in a sealed, sturdy container or a heavy-duty plastic bag.
-
Label the container as "Spill Debris" and list all the chemicals involved.
-
Manage the container as hazardous waste and request a pickup from EHS.
Summary of Disposal Pathways
The table below provides a quick reference for directing different forms of (+)-Vomifoliol waste.
| Waste Form | Description | Disposal Container | Key Considerations |
| Solid | Pure, solid (+)-Vomifoliol; material from a rotary evaporator; contaminated silica gel. | "Solid Chemical Waste" | Ensure all constituents are listed on the label. |
| Liquid (Non-Halogenated) | (+)-Vomifoliol dissolved in solvents like acetone, ethanol, hexanes, or ethyl acetate. | "Non-Halogenated Organic Waste" | Do not mix with halogenated solvents or heavy metals.[3] |
| Liquid (Halogenated) | (+)-Vomifoliol dissolved in solvents like dichloromethane (DCM) or chloroform. | "Halogenated Organic Waste" | Must be kept separate from all other solvent waste streams. |
| Liquid (Aqueous) | Dilute aqueous solutions of (+)-Vomifoliol with no organic solvents. | "Aqueous Chemical Waste" | Never dispose of down the drain unless explicitly permitted by EHS for your specific process.[1][3] |
| Contaminated Debris | Gloves, weigh boats, or wipes with significant chemical residue. | "Contaminated Solid Waste" / "Lab Debris" | Collect separately from regular trash to avoid chemical exposure to custodial staff. |
By integrating these principles and procedures into your daily laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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CSIR Indian Institute of Petroleum. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
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Vanderbilt University, Environmental Health & Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Central Washington University, Environmental Health & Safety. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Dartmouth College, Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280462, Vomifoliol, (+)-. Retrieved from [Link]_
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The Good Scents Company. (n.d.). Information for (6S,9R)-vomifoliol. Retrieved from [Link]
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ChemSrc. (2024, September 24). vomifoliol | CAS#:24427-77-8. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Vomifoliol, (+)-
Welcome to your essential guide on the safe laboratory handling, use, and disposal of Vomifoliol, (+)-. As drug development professionals, our work with novel compounds demands a synthesis of rigorous scientific inquiry and an unwavering commitment to safety. This document provides a procedural framework grounded in established safety protocols and a causal understanding of the risks associated with handling fine chemical powders like Vomifoliol. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal well-being and the integrity of your research.
Hazard Assessment: Understanding Vomifoliol
Vomifoliol is a naturally occurring sesquiterpenoid found in various plants. While it is utilized as a flavoring agent and is the subject of research for its biological activities, including anti-inflammatory and antioxidant effects, comprehensive toxicological data is limited.[1]
Physical & Chemical Properties Summary
| Property | Value | Source |
| Appearance | White crystalline powder (est.) | The Good Scents Company |
| Molecular Formula | C13H20O3 | PubChem |
| Molecular Weight | 224.3 g/mol | ChemicalBook[2] |
| Solubility | Soluble in alcohol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | The Good Scents Company, ChemicalBook[3][4] |
Toxicological Profile: A Note of Caution
This absence of a formal hazard classification does not equate to an absence of risk. As a best practice in chemical hygiene, any compound with an incomplete toxicological profile should be handled with a degree of caution, assuming it may be hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the fine powder nature of Vomifoliol and the lack of extensive toxicity data, a conservative approach to PPE is warranted to minimize potential exposure through inhalation, skin, and eye contact.
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from fine powders.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. If prolonged handling is required, consider thicker gloves and consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use.
-
Body Protection: A full-length laboratory coat, fastened, is required.
-
Respiratory Protection: When handling Vomifoliol powder outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary. An N95 respirator can provide protection against airborne particulates. If there is a risk of vapors from solvents, a respirator with organic vapor cartridges may be more appropriate.
Diagram: PPE Selection Workflow for Handling Vomifoliol
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
